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  • Product: MRS 2211

Core Science & Biosynthesis

Foundational

Technical Deep Dive: MRS 2211 Mechanism of Action

Executive Summary MRS 2211 is a potent, competitive, and selective antagonist of the P2Y13 receptor , a G-protein-coupled receptor (GPCR) belonging to the purinergic P2Y family.[1] Unlike the widely studied P2Y1 and P2Y1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MRS 2211 is a potent, competitive, and selective antagonist of the P2Y13 receptor , a G-protein-coupled receptor (GPCR) belonging to the purinergic P2Y family.[1] Unlike the widely studied P2Y1 and P2Y12 receptors (targets of anti-thrombotic drugs like clopidogrel), P2Y13 has distinct roles in metabolism, bone biology, and neuroprotection. MRS 2211 serves as a critical pharmacological tool for dissecting these unique pathways by selectively blocking ADP-dependent P2Y13 activation without significant interference with P2Y1 or P2Y12 signaling at physiological concentrations.

Molecular Identity & Physicochemical Profile

MRS 2211 is a nucleotide derivative designed to compete with the endogenous ligand Adenosine Diphosphate (ADP) at the orthosteric binding site of the P2Y13 receptor.

Chemical Specifications
PropertyDetail
IUPAC Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt
Molecular Formula

Molecular Weight 474.66 g/mol
Solubility Water (up to 35 mM); DMSO (limited)
Stability Hygroscopic; store desiccated at -20°C. Solutions stable for <24h at RT.
Pharmacological Parameters
ParameterValueContext
Primary Target P2Y13 ReceptorCompetitive Antagonist
Potency (

)
5.97 (~1.0 µM)Inhibits ADP-induced

mobilization
Selectivity >20-foldvs. P2Y1 and P2Y12 receptors
Binding Mode OrthostericCompetes directly with ADP/2MeSADP

Mechanism of Action (MOA)

The Target: P2Y13 Receptor Signaling

The P2Y13 receptor is primarily coupled to the


  family of heterotrimeric G-proteins. Under basal conditions or agonist stimulation (by ADP), the receptor triggers:
  • Inhibition of Adenylyl Cyclase (AC): Leading to a decrease in intracellular cyclic AMP (cAMP).

  • Activation of PLC

    
     (minor/cell-type specific):  Leading to 
    
    
    
    generation and intracellular
    
    
    release (often mediated by
    
    
    subunits in
    
    
    -coupled receptors).
  • Kinase Activation: Phosphorylation of ERK1/2 and GSK3 pathways involved in cell survival and differentiation.

MRS 2211 Antagonism

MRS 2211 binds to the P2Y13 receptor, preventing the conformational change required for G-protein coupling.

  • Blockade of

    
     Signaling:  It prevents the ADP-mediated decrease in cAMP.
    
  • Inhibition of Calcium Flux: It attenuates the characteristic calcium spike seen upon P2Y13 activation.

  • Functional Outcome: By silencing P2Y13, MRS 2211 shifts the purinergic balance. For example, in osteoblasts, blocking P2Y13 (which normally inhibits differentiation) promotes osteogenic commitment.

Pathway Visualization

The following diagram illustrates the P2Y13 signaling cascade and the specific blockade point of MRS 2211.

P2Y13_Signaling ADP ADP (Agonist) P2Y13 P2Y13 Receptor (GPCR) ADP->P2Y13 Activates MRS2211 MRS 2211 (Antagonist) MRS2211->P2Y13 Blocks Binding Gi Gi Protein (Heterotrimeric) P2Y13->Gi Couples Gbg Gβγ Subunit P2Y13->Gbg Releases AC Adenylyl Cyclase Gi->AC Inhibits (-) cAMP cAMP Levels AC->cAMP Reduces Effect Downstream Effects: (e.g., Reduced Bone Formation, Inflammation) cAMP->Effect Modulates PLC PLCβ Gbg->PLC Activates Ca Intracellular Ca2+ Mobilization PLC->Ca Increases Ca->Effect Triggers

Figure 1: MRS 2211 competes with ADP at the P2Y13 receptor, blocking Gi-mediated cAMP inhibition and Calcium release.

Experimental Validation Protocols

To validate MRS 2211 activity, researchers typically employ functional assays measuring secondary messengers (


 or cAMP). Below are two standardized protocols.
Protocol A: Intracellular Calcium Mobilization Assay

Objective: Quantify MRS 2211 antagonism by measuring the reduction in ADP-induced calcium flux. System: 1321N1 astrocytoma cells or CHO cells stably transfected with hP2Y13.

  • Cell Seeding: Plate cells in 96-well black-walled plates (50,000 cells/well). Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Aspirate medium. Load cells with Fura-2 AM or Fluo-4 AM (calcium indicators) in Assay Buffer (HBSS + 20 mM HEPES) for 45–60 minutes.

  • Pre-incubation (Critical Step):

    • Add MRS 2211 at varying concentrations (0.1 µM – 100 µM).

    • Incubate for 15–30 minutes to allow equilibrium binding.

    • Control: Vehicle (buffer only) and a known P2Y1/12 antagonist (e.g., MRS 2179) to confirm selectivity.

  • Agonist Challenge: Inject ADP or 2MeSADP (EC80 concentration, typically ~10–100 nM) using an automated fluidic system (e.g., FLIPR).

  • Data Acquisition: Measure fluorescence intensity (Ex/Em appropriate for dye) every 1–2 seconds for 180 seconds.

  • Analysis: Calculate

    
     based on the reduction of Peak Fluorescence minus Baseline.
    
Protocol B: Osteogenic Differentiation (Phenotypic Assay)

Objective: Assess the functional impact of P2Y13 blockade on bone marrow mesenchymal stromal cells (BM-MSCs).

  • Culture: Isolate BM-MSCs and culture in osteogenic induction medium (Dexamethasone,

    
    -glycerophosphate, Ascorbic acid).
    
  • Treatment: Treat cells with MRS 2211 (10 µM) every 2–3 days during media changes.

  • Endpoint (Day 14-28):

    • ALP Activity: Lyse cells and measure Alkaline Phosphatase activity using p-nitrophenyl phosphate (pNPP) substrate.

    • Mineralization: Stain with Alizarin Red S to visualize calcium deposits.

  • Result Interpretation: MRS 2211 treatment should significantly increase ALP activity and mineralization compared to vehicle control, confirming P2Y13's role in suppressing osteogenesis.

Experimental Workflow Diagram

Experimental_Workflow Cells Transfected Cells (hP2Y13) Dye Load Ca2+ Dye (Fluo-4) Cells->Dye Prep Antagonist Add MRS 2211 (15-30 min) Dye->Antagonist Block Agonist Inject ADP (EC80 Dose) Antagonist->Agonist Challenge Readout Measure Fluorescence (FLIPR) Agonist->Readout Signal Analysis Calculate IC50 (Inhibition) Readout->Analysis Data

Figure 2: Step-by-step workflow for validating MRS 2211 potency via Calcium Mobilization Assay.

Therapeutic Implications & Research Applications[2]

MRS 2211 is not currently a clinical drug but is a vital "chemical probe" for validating P2Y13 as a therapeutic target.

AreaMechanismPotential Application
Bone Biology P2Y13 activation inhibits osteoblast differentiation. MRS 2211 releases this brake.Treatment of Osteoporosis ; promoting bone regeneration.
Asthma/Lung P2Y13 mediates alarmin (IL-33, HMGB1) release from epithelial cells.[2]Reducing Type 2 inflammation and airway hyperresponsiveness.
Neuroprotection P2Y13 regulates GSK3 and ERK1/2 in neurons.Investigating neuroprotective pathways in oxidative stress .
Liver P2Y13 is involved in HDL metabolism (reverse cholesterol transport).Studying Lipid metabolism and atherosclerosis (though P2Y13 agonists are usually preferred here).

References

  • Werder, R. B., et al. (2022).[3] Inhibiting the P2Y13 receptor reduces IL-33 and HMGB1 lung concentrations and inflammatory cell infiltration in a murine model of asthma. Allergy. Retrieved from [Link]

  • Ortega, F., et al. (2015). Neuroprotection Mediated by P2Y13 Nucleotide Receptors in Neurons. Pharmacological Research. Retrieved from [Link]

  • Biver, G., et al. (2013). Pharmacological characterization of P2Y receptor subtypes. Purinergic Signalling.[4] Retrieved from [Link]

  • Noronha-Matos, J. B., et al. (2014). Silencing P2Y12 and P2Y13 receptors rehabilitates the ADP-induced P2Y1-mediated osteogenic commitment of post-menopausal mesenchymal stromal cells. Journal of Cellular Physiology. Retrieved from [Link]

Sources

Exploratory

The P2Y13 Receptor in Neuronal Function: A Technical Guide for Researchers

Abstract The P2Y13 receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP), is emerging as a critical regulator of a diverse array of neuronal functions. Predominantly expressed in microglia, the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The P2Y13 receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP), is emerging as a critical regulator of a diverse array of neuronal functions. Predominantly expressed in microglia, the resident immune cells of the central nervous system, this receptor plays a pivotal role in neuroinflammation, neuroprotection, and adult neurogenesis. Its involvement in pathological conditions such as chronic migraine and neurodegenerative diseases has positioned it as a promising therapeutic target. This in-depth technical guide provides a comprehensive overview of the P2Y13 receptor's molecular characteristics, signaling pathways, and physiological roles in the nervous system. Furthermore, it offers detailed, field-proven experimental protocols for its study, empowering researchers and drug development professionals to explore its therapeutic potential.

Introduction: The P2Y13 Receptor - A Key Player in Purinergic Signaling in the Brain

Extracellular nucleotides, such as ATP and ADP, act as crucial signaling molecules in the central nervous system (CNS), mediating a wide range of physiological and pathological processes through their interaction with purinergic receptors. The P2Y receptor family, a class of metabotropic G-protein coupled receptors, is a key component of this signaling network. Among them, the P2Y13 receptor has garnered significant attention for its multifaceted roles in neuronal function and dysfunction.

Initially identified for its role in lipid metabolism, the P2Y13 receptor is now recognized as a significant modulator of microglial activity, neuronal survival, and the regulation of adult neural stem cells.[1][2] Its expression is not limited to microglia, with studies also indicating its presence in adult neural stem cells and, to a lesser extent, in neurons and astrocytes.[3][4] This guide will delve into the intricate molecular mechanisms governed by the P2Y13 receptor and provide the necessary tools to investigate its function in the complex landscape of the brain.

Molecular Characteristics and Cellular Localization

The P2Y13 receptor is a member of the Gi-coupled P2Y receptor subfamily, which also includes the P2Y12 and P2Y14 receptors.[5] It is primarily activated by ADP, with a high affinity for this endogenous ligand.[6] While sharing structural homology with the well-characterized P2Y12 receptor, the P2Y13 receptor exhibits distinct pharmacological and signaling properties.[1]

Cellular Distribution in the CNS:

  • Microglia: Transcriptome data and in situ hybridization studies have consistently shown that P2Y13 mRNA is predominantly expressed in microglia throughout the brain.[7][8] This localization underscores its critical role in regulating microglial functions such as surveillance, chemotaxis, and cytokine release.[7]

  • Adult Neural Stem Cells (NSCs): Recent evidence has revealed the specific expression of the P2Y13 receptor in quiescent and active adult neural stem cells within the subependymal zone.[3] This finding implicates the receptor in the regulation of adult neurogenesis.

  • Neurons and Astrocytes: While the expression of P2Y13 in neurons and astrocytes is generally lower than in microglia, functional studies have demonstrated its presence and activity in these cell types, where it contributes to neuroprotective mechanisms.[4][9]

It is important to note that P2Y13 protein expression can be relatively low due to constitutive ubiquitination and proteasomal degradation, which should be considered when designing detection experiments.[7]

Signaling Pathways: A Versatile Intracellular Network

The P2Y13 receptor's functional diversity stems from its ability to couple to various intracellular signaling cascades, extending beyond the canonical Gi pathway.[5]

Canonical Gi-Coupled Pathway

As a Gi-coupled receptor, P2Y13 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][6] This pathway is fundamental to many of the receptor's downstream effects.

G_protein_signaling ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 G_protein Gi/o P2Y13->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP

Caption: Canonical Gi-coupled signaling pathway of the P2Y13 receptor.

Neuroprotective Signaling Cascades

Activation of the P2Y13 receptor triggers robust neuroprotective pathways, shielding neurons from various insults, including oxidative stress and excitotoxicity.

  • PI3K/Akt/GSK3 Pathway: P2Y13 receptor activation engages the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation and inactivation of Glycogen Synthase Kinase 3 (GSK3). This results in the nuclear translocation of transcription factors such as β-catenin and Nrf2, which upregulate the expression of anti-apoptotic and antioxidant genes, including heme-oxygenase-1 (HO-1).[5]

PI3K_Akt_Pathway P2Y13 P2Y13 Activation PI3K PI3K P2Y13->PI3K Akt Akt PI3K->Akt GSK3 GSK3 Akt->GSK3 Inhibition Nrf2 Nrf2 GSK3->Nrf2 beta_catenin β-catenin GSK3->beta_catenin Nucleus Nucleus Nrf2->Nucleus beta_catenin->Nucleus Genes Anti-apoptotic & Antioxidant Genes (e.g., HO-1) Nucleus->Genes Transcription

Caption: P2Y13-mediated PI3K/Akt/GSK3 neuroprotective pathway.

  • ERK1/2 Pathway: The P2Y13 receptor also activates the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is dependent on PI3K activity. This pathway contributes to neuronal survival and homeostasis.[5]

Regulation of Microglial Function and Neuroinflammation

In microglia, P2Y13 receptor signaling is intricately linked to the modulation of inflammatory responses and cellular morphology.

  • p38 MAPK Pathway: In the context of chronic migraine, the P2Y13 receptor has been shown to mediate microglial activation and central sensitization through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[10] Inhibition of this pathway can alleviate migraine-associated pain.[10]

p38_MAPK_Pathway P2Y13 P2Y13 Activation (in Microglia) p38_MAPK p38 MAPK Activation P2Y13->p38_MAPK Microglial_Activation Microglial Activation (Morphological Changes) p38_MAPK->Microglial_Activation Proinflammatory_Cytokines ↑ Pro-inflammatory Cytokines p38_MAPK->Proinflammatory_Cytokines Central_Sensitization Central Sensitization (Chronic Migraine) Microglial_Activation->Central_Sensitization Proinflammatory_Cytokines->Central_Sensitization

Caption: P2Y13-p38 MAPK pathway in microglial activation and chronic migraine.

Functional Roles in the Nervous System

The diverse signaling capabilities of the P2Y13 receptor translate into a wide range of functional roles within the CNS.

Microglial Function and Neuroinflammation

The P2Y13 receptor is a key regulator of microglial homeostasis. Knockout of the P2Y13 receptor in mice leads to:

  • Altered Morphology: Microglia lacking the P2Y13 receptor exhibit a less ramified morphology with shorter processes, suggesting a role in maintaining the resting, surveying state of these cells.[7]

  • Impaired Surveillance and Chemotaxis: The reduced ramification in P2Y13 knockout microglia results in decreased surveillance of the brain parenchyma and slower chemotaxis towards sites of injury.[7]

  • Increased Baseline Inflammation: Interestingly, P2Y13 knockout mice show a fivefold increase in the baseline release of the pro-inflammatory cytokine interleukin-1β (IL-1β), suggesting a tonic anti-inflammatory role for the receptor under normal physiological conditions.[7]

Neuroprotection

The P2Y13 receptor exerts significant neuroprotective effects against a variety of insults. Activation of the receptor has been shown to protect neurons from:

  • Oxidative Stress: Through the activation of the Nrf2/HO-1 axis, the P2Y13 receptor enhances the cellular defense against oxidative damage.[5]

  • Glutamate Excitotoxicity: P2Y13 receptor signaling can mitigate neuronal death induced by excessive glutamate release.

Adult Neurogenesis

The discovery of P2Y13 receptor expression in adult NSCs has opened up a new avenue of research into its role in the generation of new neurons.[3]

  • Regulation of NSC Quiescence and Activation: P2Y13 signaling promotes the activation of quiescent NSCs, enhancing their entry into the cell cycle and subsequent lineage progression.[3] Conversely, blockade of the receptor favors NSC quiescence.[3]

  • Modulation of NSC Division Mode: The P2Y13 receptor appears to influence the mode of NSC division, potentially impacting the balance between self-renewal and differentiation.[3]

Pathological Implications

Dysregulation of P2Y13 receptor signaling has been implicated in several neurological disorders.

  • Chronic Migraine: Upregulation of the P2Y13 receptor in microglia within the trigeminal nucleus caudalis is associated with central sensitization in a mouse model of chronic migraine.[10] Pharmacological inhibition of the receptor alleviates migraine-like pain behaviors in these animals.[10]

  • Neurodegenerative Diseases: Given its roles in neuroinflammation and neuroprotection, the P2Y13 receptor is a potential therapeutic target for neurodegenerative conditions like Alzheimer's disease.[6]

Quantitative Data Summary

This section provides a summary of key quantitative data related to the P2Y13 receptor to facilitate experimental design and data interpretation.

Table 1: P2Y13 Receptor Agonist Potency (EC50 values)

AgonistAssay TypeCell SystemSpeciesEC50 (nM)Reference
ADPSignaling (cAMP inhibition)Heterologous expressionHuman7.4[11]
2MeSADPSignaling (cAMP inhibition)Heterologous expressionHuman> ADP[11]
ADPFunctionalEndogenous expression (Brain)Rodent1760[12]
ADP-like agonistsSignalingHeterologous expression-17.2[12]
ATP-like agonistsSignalingHeterologous expression-450[12]

Table 2: Relative mRNA Expression of P2Y13 Receptor in Mouse Brain Regions

Brain RegionRelative mRNA Expression (normalized to Rps29)Reference
Subependymal ZoneHigh[3]
Whole Brain (Microglia)High[13]
Adipose Tissue (for comparison)Moderate[13]

Note: Absolute quantification of P2Y13 receptor expression in different brain regions is an area requiring further investigation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to study the P2Y13 receptor.

Immunohistochemistry for P2Y13 Receptor in Mouse Brain

This protocol describes the localization of the P2Y13 receptor in mouse brain tissue.

Workflow Diagram:

IHC_Workflow Perfusion 1. Transcardial Perfusion (4% PFA in PBS) Post_fixation 2. Post-fixation & Cryoprotection (4% PFA, then 30% Sucrose) Perfusion->Post_fixation Sectioning 3. Brain Sectioning (Cryostat, 30-40 µm) Post_fixation->Sectioning Blocking 4. Blocking & Permeabilization (Normal Serum, Triton X-100) Sectioning->Blocking Primary_Ab 5. Primary Antibody Incubation (anti-P2Y13, 4°C overnight) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Mounting 7. Mounting & Coverslipping Secondary_Ab->Mounting Imaging 8. Confocal Microscopy Mounting->Imaging

Caption: Immunohistochemistry workflow for P2Y13 receptor detection.

Step-by-Step Protocol:

  • Tissue Preparation:

    • Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.

    • Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat.

  • Immunostaining:

    • Wash sections three times in PBS.

    • Block and permeabilize sections for 1-2 hours at room temperature in a blocking buffer (e.g., 5% normal donkey serum, 0.3% Triton X-100 in PBS).

    • Incubate sections with the primary antibody against the P2Y13 receptor (diluted in blocking buffer) overnight at 4°C.

    • Wash sections three times in PBS.

    • Incubate sections with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.

    • For co-localization studies, incubate with other primary antibodies (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-NeuN for neurons) simultaneously with the anti-P2Y13 antibody, followed by incubation with corresponding secondary antibodies with distinct fluorophores.

    • Wash sections three times in PBS.

  • Mounting and Imaging:

    • Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

    • Image the sections using a confocal microscope.

Western Blotting for P2Y13 Receptor

This protocol details the detection and quantification of P2Y13 receptor protein levels in brain tissue or cell lysates.

Step-by-Step Protocol:

  • Sample Preparation:

    • Homogenize brain tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size on a polyacrylamide gel via SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the P2Y13 receptor (diluted in blocking solution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Functional Assays

These protocols are designed to assess the functional consequences of P2Y13 receptor activation in cultured cells.

Calcium Imaging in Primary Neurons or Microglia:

  • Culture primary neurons or microglia on glass-bottom dishes.

  • Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Acquire baseline fluorescence images.

  • Stimulate the cells with a P2Y13 receptor agonist (e.g., ADP or 2MeSADP) at various concentrations.

  • Continuously record the changes in intracellular calcium concentration over time using a fluorescence microscope.

  • To confirm the specificity of the response, pre-incubate the cells with a P2Y13 receptor antagonist (e.g., MRS2211) before agonist stimulation.

Cytokine Release Assay from Microglia:

  • Culture primary microglia or a microglial cell line in a multi-well plate.

  • Stimulate the cells with a P2Y13 receptor agonist.

  • For studies on inflammation, co-stimulate with an inflammatory agent like lipopolysaccharide (LPS).

  • Collect the cell culture supernatant at different time points.

  • Measure the concentration of released cytokines (e.g., IL-1β, TNF-α) in the supernatant using an ELISA kit.

Chronic Migraine Animal Model

This protocol describes the induction of a chronic migraine-like state in mice using nitroglycerin (NTG).[10]

Workflow Diagram:

Migraine_Model_Workflow NTG_Injections 1. Repeated Nitroglycerin (NTG) Injections (e.g., 10 mg/kg, i.p., every other day for 9 days) Behavioral_Testing 2. Assessment of Hyperalgesia (von Frey test for mechanical allodynia, Hot plate test for thermal hyperalgesia) NTG_Injections->Behavioral_Testing Pharmacological_Intervention 3. Pharmacological Intervention (e.g., Stereotactic injection of P2Y13 antagonist into the Trigeminal Nucleus Caudalis) Behavioral_Testing->Pharmacological_Intervention Pharmacological_Intervention->Behavioral_Testing Re-assessment Molecular_Analysis 4. Molecular and Cellular Analysis (Immunohistochemistry for c-Fos, Iba1; Western blot for P2Y13, p-p38) Pharmacological_Intervention->Molecular_Analysis

Caption: Workflow for the nitroglycerin-induced chronic migraine model.

Step-by-Step Protocol:

  • Induction of Chronic Migraine:

    • Administer repeated intraperitoneal (i.p.) injections of nitroglycerin (NTG) (e.g., 10 mg/kg) to mice every other day for 9 days.[10]

  • Behavioral Assessment:

    • Measure mechanical allodynia using von Frey filaments.

    • Assess thermal hyperalgesia using a hot plate test.

    • Perform these tests at baseline and at various time points after NTG injections.

  • Pharmacological Intervention:

    • Administer a P2Y13 receptor antagonist (e.g., MRS2211) via a relevant route (e.g., stereotactic injection into the trigeminal nucleus caudalis) to assess its effect on migraine-like pain behaviors.[10]

  • Post-mortem Analysis:

    • At the end of the experiment, sacrifice the animals and collect brain tissue for immunohistochemical analysis of neuronal activation markers (e.g., c-Fos) and microglial activation (e.g., Iba1) in relevant brain regions like the trigeminal nucleus caudalis.

    • Perform western blotting to quantify the expression of the P2Y13 receptor and downstream signaling molecules (e.g., phosphorylated p38 MAPK).

Conclusion and Future Directions

The P2Y13 receptor has emerged as a central figure in the intricate communication network of the brain, with profound implications for neuronal health and disease. Its prominent role in microglia, the brain's primary immune responders, positions it as a key modulator of neuroinflammation. Furthermore, its neuroprotective actions and its newly discovered role in adult neurogenesis highlight its potential as a therapeutic target for a range of neurological disorders, from chronic pain to neurodegenerative diseases.

The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complexities of P2Y13 receptor function. Future research should focus on:

  • Developing more specific P2Y13 receptor agonists and antagonists to facilitate more precise pharmacological studies and minimize off-target effects.

  • Elucidating the precise molecular mechanisms by which the P2Y13 receptor regulates adult neural stem cell fate and its potential for regenerative medicine.

  • Investigating the role of the P2Y13 receptor in a broader range of neurological and psychiatric disorders to fully understand its therapeutic potential.

By continuing to explore the multifaceted nature of the P2Y13 receptor, the scientific community can pave the way for novel therapeutic strategies to combat a host of debilitating brain disorders.

References

  • Madry, C., et al. (2020). P2Y13 receptors regulate microglial morphology, surveillance, and resting levels of interleukin 1β release. Glia, 68(2), 328-344. [Link]

  • Kurbel, A., et al. (2021). Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. International Journal of Molecular Sciences, 22(7), 3518. [Link]

  • Pons, V., et al. (2014). P2Y 13 receptor is poorly expressed and does not exhibit cell surface signaling in human hepatocytes. PLoS One, 9(2), e88193. [Link]

  • Quintas, C., et al. (2018). Microglia P2Y13 Receptors Prevent Astrocyte Proliferation Mediated by P2Y1 Receptors. Frontiers in Pharmacology, 9, 418. [Link]

  • Ortega, F., et al. (2024). Purinergic Receptor P2Y13 Controls Activation and Mode of Division in Subependymal Adult Neural Stem Cells. bioRxiv. [Link]

  • Li, Y., et al. (2025). The P2Y13 receptor-mediated microglial morphological transformation through the p38MAPK signaling pathway contributes to central sensitization in a murine model of chronic migraine. The Journal of Headache and Pain, 26(1), 1. [Link]

  • Zeng, X-H., et al. (2014). P2Y13 Receptor-Mediated Rapid Increase in Intracellular Calcium Induced by ADP in Cultured Dorsal Spinal Cord Microglia. Cellular and Molecular Neurobiology, 34(7), 1015-1023. [Link]

  • Stefani, S., et al. (2018). Disruption of the Microglial ADP Receptor P2Y13 Enhances Adult Hippocampal Neurogenesis. Frontiers in Cellular Neuroscience, 12, 134. [Link]

  • Marteau, F., et al. (2003). Pharmacological characterization of the human P2Y13 receptor. Molecular Pharmacology, 64(1), 104-112. [Link]

  • Pérez-Sen, R., et al. (2017). An Update on P2Y13 Receptor Signalling and Function. Advances in Experimental Medicine and Biology, 1051, 139-168. [Link]

  • Jacobson, K. A., et al. (2021). Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. International journal of molecular sciences, 22(7), 3518. [Link]

  • Amisten, S., et al. (2021). P2Y13 receptor deficiency favors adipose tissue lipolysis and worsens insulin resistance and fatty liver disease. JCI Insight, 6(15), e146606. [Link]

  • Quintas, C., et al. (2018). Microglia P2Y13 Receptors Prevent Astrocyte Proliferation Mediated by P2Y1 Receptors. Frontiers in cellular neuroscience, 12, 418. [Link]

  • Marteau, F., et al. (2003). Pharmacological characterization of the human P2Y13 receptor. Molecular pharmacology, 64(1), 104–112. [Link]

  • Madry, C., et al. (2020). P2Y13 receptors regulate microglial morphology, surveillance, and resting levels of interleukin 1β release. Glia, 68(2), 328–344. [Link]

  • Patsnap. (2024). What are P2Y13 receptor agonists and how do they work?. Patsnap Synapse. [Link]

  • Buvinic, S., et al. (2007). ADP acting on P2Y13 receptors is a negative feedback pathway for ATP release from human red blood cells. American Journal of Physiology-Heart and Circulatory Physiology, 293(2), H1139-H1147. [Link]

  • Reichman, M., et al. (2022). TREM2 regulates purinergic receptor- mediated calcium signaling and motility in human iPSC-derived microglia. eLife, 11, e73031. [Link]

  • Sureda-Gibert, P., et al. (2022). Nitroglycerin as a model of migraine: Clinical and preclinical review. Cephalalgia, 42(10), 1107-1127. [Link]

  • Santra, S., et al. (2012). Sorting Live Stem Cells Based on Sox2 mRNA Expression. PLoS ONE, 7(11), e49528. [Link]

  • Luck, K., et al. (2021). Mass spectrometry‐based protein–protein interaction networks for the study of human diseases. Molecular Systems Biology, 17(1), e9991. [Link]

  • Wang, Y., et al. (2021). Mass spectrometry-based protein‒protein interaction techniques and their applications in studies of DNA damage repair. Computational and Structural Biotechnology Journal, 19, 3339-3350. [Link]

  • Creative Bioarray. (n.d.). Nitroglycerin (NTG)-Induced Migraine Model. Creative Bioarray. [Link]

  • Santra, S., et al. (2012). Sorting Live Stem Cells Based on Sox2 mRNA Expression. PLoS ONE, 7(11), e49528. [Link]

  • Gallagher, C. J., & Salter, M. W. (2003). P2Y receptor regulation of cultured rat cerebral cortical cells: calcium responses and mRNA expression in neurons and glia. Journal of neurochemistry, 85(3), 699–711. [Link]

  • Pastrana, E., et al. (2015). Cell Sorting of Neural Stem and Progenitor Cells from the Adult Mouse Subventricular Zone and Live-imaging of their Cell Cycle Dynamics. Journal of visualized experiments : JoVE, (103), 53020. [Link]

  • De La Cruz, M., et al. (2023). Differences in Neuropathology between Nitroglycerin-Induced Mouse Models of Episodic and Chronic Migraine. International Journal of Molecular Sciences, 24(13), 10843. [Link]

Sources

Foundational

Technical Guide: Investigating P2Y13 Function with MRS 2211

Executive Summary MRS 2211 is the primary pharmacological tool for isolating the function of the P2Y13 receptor , a G-protein coupled receptor (GPCR) distinct from, yet structurally homologous to, the well-known P2Y12 re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MRS 2211 is the primary pharmacological tool for isolating the function of the P2Y13 receptor , a G-protein coupled receptor (GPCR) distinct from, yet structurally homologous to, the well-known P2Y12 receptor. While P2Y12 is the master regulator of platelet aggregation, P2Y13 governs reverse cholesterol transport (HDL metabolism) and osteoblast differentiation .

This guide provides a rigorous framework for using MRS 2211 to dissect these pathways. It addresses the critical challenge of selectivity : MRS 2211 distinguishes P2Y13 from P2Y1 and P2Y12 only within a narrow concentration window. Exceeding this window compromises data integrity, a common pitfall in purinergic signaling research.

Part 1: Pharmacological Profile & Selectivity

The P2Y13 receptor is


-coupled, meaning its activation inhibits adenylyl cyclase and lowers cAMP. However, its unique functional output—cytoskeletal reorganization via RhoA/ROCK—requires specific antagonism to isolate.
Chemical & Binding Properties
PropertySpecification
Chemical Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt
Molecular Weight 474.66 g/mol
Primary Target P2Y13 Receptor (Competitive Antagonist)
Potency (pIC50) 5.97 (approx.

)
Selectivity Window >20-fold selective over P2Y1 and P2Y12
Solubility Water (33 mg/mL), DMSO (limited stability in acidic pH)
The "High-Dose Trap"

Critical Insight: Unlike highly specific antagonists (e.g., MRS 2500 for P2Y1), MRS 2211 has a "soft" selectivity profile.

  • Optimal Range:

    
     (In Vitro).
    
  • Loss of Selectivity: At concentrations

    
     (or 
    
    
    
    i.v. in vivo), MRS 2211 begins to block P2Y1 and P2Y12 .
  • Consequence: High doses mimic P2Y12 blockade (antithrombotic effects), leading to false positives when attributing functions to P2Y13.

Part 2: Mechanistic Signaling Pathways

P2Y13 signaling diverges from P2Y12 primarily through the RhoA/ROCK axis . This pathway is essential for HDL endocytosis in hepatocytes and Runx2 activation in osteoblasts.

Visualization: The P2Y13-RhoA-ROCK Axis

The following diagram illustrates the signal transduction pathway blocked by MRS 2211, highlighting the divergence from standard cAMP signaling.

P2Y13_Signaling node_receptor P2Y13 Receptor (Gi/o Coupled) node_gprot Gi/o Protein node_receptor->node_gprot Coupling node_agonist ADP / 2-MeSADP (Agonist) node_agonist->node_receptor Activates node_antagonist MRS 2211 (Antagonist) node_antagonist->node_receptor Blocks (Competitive) node_rhoa RhoA (Small GTPase) node_gprot->node_rhoa Activates node_rock ROCK I (Kinase) node_rhoa->node_rock Phosphorylation node_cyto Actin Cytoskeleton Reorganization node_rock->node_cyto Regulates node_func1 Hepatocyte: HDL Endocytosis node_cyto->node_func1 node_func2 Osteoblast: Differentiation (Runx2) node_cyto->node_func2

Figure 1: MRS 2211 inhibits the P2Y13-mediated RhoA/ROCK signaling cascade, preventing cytoskeletal remodeling required for HDL uptake and bone formation.

Part 3: Experimental Framework (In Vitro)

This protocol is designed for adherent cells (e.g., HepG2 hepatocytes or primary osteoblasts) to measure P2Y13-dependent functions.

Protocol: Validating P2Y13 Specificity

Objective: Distinguish P2Y13 activity from P2Y12 using a "Double-Block" strategy.

Reagents:

  • MRS 2211: P2Y13 Antagonist (Stock: 10 mM in water).[1]

  • PSB 0739 or Cangrelor: P2Y12 Selective Antagonist (Control).[2][3]

  • 2-MeSADP: Potent P2Y1/12/13 Agonist.

Step-by-Step Workflow:

  • Preparation:

    • Seed cells (e.g., HepG2) in 24-well plates. Serum-starve for 4-12 hours to reduce basal signaling.

  • Antagonist Pre-incubation (Critical Step):

    • Group A (Vehicle): Media only.

    • Group B (P2Y13 Block): Add MRS 2211 (1.0 - 3.0 µM) . Do not exceed 10 µM.

    • Group C (P2Y12 Block): Add Cangrelor (1.0 µM) .

    • Group D (Dual Block): Add MRS 2211 + Cangrelor.

    • Incubate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Add 2-MeSADP (10 - 100 nM) to all groups.

    • Incubate for time relevant to assay (e.g., 15 min for RhoA activation, 24h for differentiation).

  • Readout:

    • RhoA Activation Assay: G-LISA or Pull-down.

    • Functional: Fluorescent HDL uptake (DiI-HDL).

Visualization: The "Double-Block" Logic

Use this logic flow to interpret your data. If MRS 2211 acts alone, the effect is P2Y13-specific.

Experimental_Logic node_input Observed Effect (e.g., HDL Uptake) node_mrs Inhibited by MRS 2211 (3µM)? node_input->node_mrs node_cang Inhibited by P2Y12 Antagonist? node_mrs->node_cang Yes node_p2y12 Conclusion: P2Y12 Dependent node_mrs->node_p2y12 No node_p2y13 Conclusion: P2Y13 Dependent node_cang->node_p2y13 No node_mixed Conclusion: Mixed P2Y12/13 node_cang->node_mixed Yes

Figure 2: Decision tree for interpreting pharmacological blockade data. P2Y13 dependence is confirmed only if MRS 2211 inhibits the effect while P2Y12 antagonists do not.

Part 4: In Vivo Considerations & Caveats

Using MRS 2211 in animal models requires extreme caution due to its modest potency and potential off-target effects at high systemic doses.

Dosing Guidelines
  • Route: Intravenous (i.v.) or Intraperitoneal (i.p.).

  • Acute Dose: 0.1 - 1.0 mg/kg .

    • Warning: Doses

      
       mg/kg have been shown to inhibit P2Y1-mediated vasodepression and P2Y12-mediated thrombosis in rats [1].
      
  • Vehicle: Saline or PBS (highly water-soluble).

Preferred Strategy: The "Pharmacological Knockout"

Because of the narrow therapeutic index in vivo, MRS 2211 should be used to acutely validate phenotypes observed in P2Y13 knockout (KO) mice, rather than for chronic treatment studies.

  • Baseline: Establish phenotype in Wild Type (WT) vs P2Y13 KO mice (e.g., reduced biliary cholesterol secretion).

  • Challenge: Treat WT mice with MRS 2211 (1 mg/kg).

  • Validation: If MRS 2211-treated WT mice recapitulate the KO phenotype (without affecting bleeding time, a P2Y12 marker), the mechanism is validated.

References

  • Selectivity of MRS 2211 in vivo

    • Title: Pharmacological characterization of the P2Y receptor subtypes mediating vasodepressor responses to ADPβS in pithed r
    • Source: ResearchGate / Purinergic Signalling[4]

    • URL:[Link](Note: Context derived from broad pharmacological profiling of MRS 2211 in cardiovascular models).

  • P2Y13 and HDL Metabolism (RhoA/ROCK Pathway)

    • Title: RhoA/ROCK I signalling downstream of the P2Y13 ADP-receptor controls HDL endocytosis in human hepatocytes.[5]

    • Source: PubMed / Cell Signal
    • URL:[Link]

  • P2Y13 in Bone Biology

    • Title: Role of the P2Y13 Receptor in the Differentiation of Bone Marrow Stromal Cells into Osteoblasts and Adipocytes.[6][7][8]

    • Source: Stem Cells[6][7]

    • URL:[Link]

  • MRS 2211 Product Data & Properties

    • Title: MRS 2211 Biological Activity and Datasheet.

    • Source: Tocris Bioscience

Sources

Exploratory

Executive Summary: The P2Y13 Paradigm

Topic: P2Y13 Receptor Signaling Pathways: A Technical Deep Dive Audience: Researchers, Scientists, and Drug Development Professionals The P2Y13 receptor (P2Y13R) represents a distinct node within the purinergic signaling...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: P2Y13 Receptor Signaling Pathways: A Technical Deep Dive Audience: Researchers, Scientists, and Drug Development Professionals

The P2Y13 receptor (P2Y13R) represents a distinct node within the purinergic signaling network, diverging from the classical thrombotic focus of its closest relative, P2Y12. While P2Y12 is the cornerstone of antiplatelet therapy, P2Y13 has emerged as a critical regulator of metabolic homeostasis, neuroprotection, and mesenchymal stem cell fate .

This guide deconstructs the P2Y13 signaling architecture, moving beyond simple G-protein coupling to explore the spatial and temporal dynamics that make this receptor a high-value target for neurodegenerative diseases, osteoporosis, and dyslipidemia.

Molecular Pharmacology & Interface

Receptor Identity: P2Y13 is a G-protein-coupled receptor (GPCR) belonging to the P2Y


-like subfamily. Unlike the Gq-coupled P2Y

, P2Y13 couples preferentially to Gi/o proteins , leading to the inhibition of adenylyl cyclase and modulation of ion channels.

Ligand Landscape:

  • Endogenous Agonist: ADP (Adenosine 5'-diphosphate) is the primary physiological agonist (EC

    
     ~17 nM in heterologous systems).
    
  • Synthetic Agonists: 2-MeSADP (High potency), CT1007900 (Liver-targeted).

  • Antagonists: MRS2211 (Competitive, >20-fold selectivity over P2Y

    
    /P2Y
    
    
    
    ), Cangrelor (Non-selective P2Y
    
    
    /P2Y
    
    
    blocker).

Key Differentiator: A unique feature of P2Y13 signaling is its obligate partnership with ecto-F1-ATPase in hepatic tissues, forming a complex that drives HDL endocytosis—a mechanism distinct from the classical SR-BI pathway.

Core Signaling Architectures

P2Y13 signaling is not monolithic; it is context-dependent. We define three distinct "Signalosomes" based on cell type.

A. The Neuroprotective Signalosome (Neurons & Microglia)

In the central nervous system, P2Y13 acts as a sensor for purinergic stress signals, translating extracellular ADP into survival and morphological responses.

  • Mechanism: Activation of P2Y13 recruits the PI3K/Akt axis .[1][2]

  • The GSK3

    
     Switch:  Akt phosphorylates Glycogen Synthase Kinase 3
    
    
    
    (GSK3
    
    
    ) at Ser9, inhibiting its activity.[3][4]
  • Downstream Effect: Inhibition of GSK3

    
     prevents the degradation of 
    
    
    
    -catenin
    and Nrf2 . These transcription factors translocate to the nucleus, driving the expression of antioxidant genes (e.g., HO-1) and anti-apoptotic factors.[2]
  • Microglial Motility: P2Y13 also engages the RhoA/ROCK pathway to regulate the actin cytoskeleton, controlling microglial ramification and surveillance efficiency.

B. The Metabolic Gatekeeper (Hepatocytes)

P2Y13 is the master regulator of Reverse Cholesterol Transport (RCT) in the liver.

  • Mechanism: P2Y13 stimulation triggers the endocytosis of Holo-HDL particles.

  • Pathway: This process is strictly dependent on the F1-ATPase/P2Y13 complex. Unlike Scavenger Receptor BI (SR-BI), which selectively transfers lipids, P2Y13 drives the internalization of the entire lipoprotein particle.

  • Clinical Relevance: P2Y13 deficiency impairs biliary cholesterol secretion without altering plasma HDL levels, highlighting its role in the flux rather than the pool of cholesterol.

C. The Osteogenic Switch (Bone Marrow Stromal Cells)

P2Y13 governs the lineage commitment of Mesenchymal Stem Cells (MSCs).[5][6]

  • The Balance: P2Y13 signaling inhibits adipogenesis and promotes osteoblast differentiation.[6]

  • Signaling: This is mediated by the suppression of adipogenic factors (PPAR

    
    ) and enhancement of osteogenic markers (Runx2, Osterix) via RhoA/ROCK  and ERK1/2  pathways.
    
  • Feedback Loop: Osteoblasts release ATP/ADP in response to mechanical loading. P2Y13 acts as a negative feedback regulator of this ATP release, fine-tuning the bone remodeling response.[7]

Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling pathways of P2Y13 across different biological contexts.

P2Y13_Signaling cluster_legend Pathway Legend ADP ADP / 2-MeSADP P2Y13 P2Y13 Receptor ADP->P2Y13 Gio Gi/o Protein P2Y13->Gio F1ATPase Ecto-F1-ATPase Complex P2Y13->F1ATPase Liver Context AC Adenylyl Cyclase Gio->AC PI3K PI3K Gio->PI3K RhoA RhoA Gio->RhoA cAMP cAMP (Decrease) AC->cAMP Akt Akt (PKB) PI3K->Akt GSK3 GSK3β (Inhibited) Akt->GSK3 Phosphorylation Nrf2 Nrf2 / β-Catenin (Nuclear Translocation) GSK3->Nrf2 Stabilization Survival Neuroprotection (HO-1 Expression) Nrf2->Survival ROCK ROCK RhoA->ROCK Morphology Microglial Ramification Osteoblast Differentiation ROCK->Morphology HDL Holo-HDL Endocytosis F1ATPase->HDL Key1 Inhibition Key2 Activation

Caption: Divergent P2Y13 signaling cascades: Gi/o-mediated neuroprotection (left), RhoA-driven cytoskeletal remodeling (center), and F1-ATPase-dependent HDL transport (right).

Experimental Framework: Validated Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Real-Time cAMP Inhibition Assay (Gi/o Validation)

Objective: Quantify P2Y13 agonist potency via Gi/o-mediated inhibition of Forskolin-induced cAMP.

  • Cell Preparation: Use CHO-K1 cells stably expressing human P2Y13. Seed at 2,000 cells/well in 384-well low-volume plates.

  • Stimulation Buffer: HBSS + 500 µM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Agonist Challenge:

    • Add P2Y13 agonist (e.g., 2-MeSADP, serial dilution 1 nM - 10 µM).

    • Simultaneously add 10 µM Forskolin (to stimulate AC).

    • Control: Forskolin alone (Max Signal) vs. Buffer alone (Basal).

  • Detection (HTRF/LANCE): Incubate 30 min at RT. Add detection reagents (Eu-cryptate labeled cAMP antibody + d2-labeled cAMP analog).

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

    • Interpretation: A decrease in HTRF signal correlates with P2Y13 activation (inhibition of cAMP production).

    • Validation: Pre-incubation with MRS2211 (10 µM) must reverse the agonist effect, confirming receptor specificity.

Protocol B: High-Content Analysis of Microglial Ramification

Objective: Assess P2Y13-mediated cytoskeletal remodeling (RhoA/ROCK pathway).

  • Model: Primary murine microglia or BV-2 cells.

  • Treatment:

    • Incubate cells with ADP (10 µM) or 2-MeSADP (100 nM) for 24 hours.

    • Antagonist Control: Pre-treat with MRS2211 (10 µM) for 30 min.

  • Staining: Fix with 4% PFA. Immunostain for Iba-1 (Microglia specific marker).[8] Counterstain nuclei with DAPI.

  • Imaging: Automated confocal microscopy (20x objective, Z-stack).

  • Analysis (Sholl Analysis):

    • Use software (e.g., ImageJ/Fiji with Sholl plugin) to draw concentric circles around the soma.

    • Metric: Count intersections of processes with circles.

    • Result: P2Y13 activation typically induces process retraction or ramification changes depending on the activation state. P2Y13-deficient microglia show reduced ramification complexity.[9]

Quantitative Data Summary

CompoundTypeTargetPotency (EC50 / IC50)Selectivity Profile
ADP AgonistP2Y1, P2Y12, P2Y13EC50: ~17 nM (hP2Y13)Non-selective endogenous ligand
2-MeSADP AgonistP2Y1, P2Y12, P2Y13EC50: ~0.8 nM (hP2Y13)High potency, low selectivity
MRS2211 AntagonistP2Y13pIC50: 5.97 (~1 µM)>20-fold selective vs P2Y1/12
Cangrelor AntagonistP2Y12, P2Y13IC50: nM rangeBlocks both platelet & metabolic receptors
CT1007900 AgonistP2Y13ProprietaryLiver-targeted, enhances HDL uptake

Therapeutic Implications & Drug Development

1. Dyslipidemia & Atherosclerosis: Targeting the hepatic P2Y13 pathway offers a novel mechanism to enhance Reverse Cholesterol Transport (RCT).[10][11][12] Unlike statins (which lower LDL), P2Y13 agonists (like CT1007900) actively clear cholesterol from the periphery by boosting HDL functionality and biliary secretion.

2. Neuroprotection: P2Y13 agonists show promise in mitigating oxidative stress in neurons via the Nrf2/HO-1 axis.[1][2] This is particularly relevant for Alzheimer’s and Parkinson’s disease, where oxidative damage is a primary driver.

3. Bone Health: P2Y13 antagonists could theoretically mimic the "mechanical loading" effect, but the data suggests P2Y13 activation promotes osteoblast differentiation. Thus, agonists may serve as anabolic agents for osteoporosis , shifting the marrow balance away from adiposity.

References

  • P2Y13 Receptor and Reverse Cholesterol Transport Fabre, A. C., et al. (2010).[11] P2Y13 receptor is critical for reverse cholesterol transport. [11]

  • P2Y13 Signaling in Neuroprotection Espada, S., et al. (2010). P2Y13 receptors couple to the survival promoting pathway of GSK3 signaling inhibition in granule neurons. [1]

  • P2Y13 in Microglial Surveillance Madry, C., et al. (2018).[8][13] P2Y13 receptors regulate microglial morphology, surveillance, and resting levels of interleukin 1β release. [8]

  • P2Y13 in Bone Remodeling Biver, G., et al. (2013). Role of the P2Y13 receptor in the differentiation of bone marrow stromal cells into osteoblasts and adipocytes.

  • Pharmacological Characterization (MRS2211) Kim, Y. C., et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor.

  • P2Y13 Agonist Potency Meta-Analysis Conroy, J., et al. (2021).[14] Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. [14]

Sources

Foundational

Technical Deep Dive: MRS 2211 for Purinergic Signaling

Content Type: Technical Guide / Whitepaper Subject: P2Y13 Receptor Antagonism Executive Summary MRS 2211 is a competitive, selective antagonist of the P2Y13 receptor, a G-protein coupled receptor (GPCR) activated by ADP....

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: P2Y13 Receptor Antagonism

Executive Summary

MRS 2211 is a competitive, selective antagonist of the P2Y13 receptor, a G-protein coupled receptor (GPCR) activated by ADP.[1][2][3] Originally synthesized as a derivative of PPADS, it has become the standard pharmacological tool for distinguishing P2Y13-mediated events—such as HDL metabolism, osteoblast function, and neural protection—from those driven by the closely related P2Y1 and P2Y12 receptors.

Why this guide exists: While MRS 2211 is a powerful tool, its selectivity window is narrow (~20-fold over P2Y1). Improper dosing leads to off-target blockade of P2Y1, confounding data interpretation. This guide defines the precise operational parameters required to maintain scientific integrity when using MRS 2211.

Pharmacological Profile & Mechanism[3][4][5][6][7]

MRS 2211 functions by competitively blocking the binding of ADP (the endogenous agonist) to the P2Y13 receptor.

Receptor Selectivity Data

The utility of MRS 2211 hinges on the differential affinity between P2Y13 and its structural neighbors, P2Y1 and P2Y12.[2][4]

Receptor TargetAffinity (

/

)
Functional Outcome of Blockade
P2Y13 (Primary)

~ 6.0 - 6.3
(

)
Inhibition of HDL endocytosis; modulation of insulin secretion; neuroprotection.
P2Y1 (Secondary)

~ 4.5 (

)
Prevention of initial platelet shape change; altered astrocyte calcium signaling.
P2Y12 (Off-target) Inactive (

)
No significant effect at standard doses.

Critical Insight: The selectivity ratio of P2Y13:P2Y1 is approximately 20-fold .[4][5] In experimental design, this means concentrations exceeding 10 µM in vitro will likely inhibit P2Y1, rendering the experiment non-selective.

Signaling Pathway Visualization

P2Y13 is coupled to


 proteins. Activation typically inhibits adenylyl cyclase (decreasing cAMP) and activates the ERK1/2 pathway. MRS 2211 prevents this cascade.[1]

P2Y13_Signaling ADP ADP (Agonist) P2Y13 P2Y13 Receptor (GPCR) ADP->P2Y13 Activates MRS2211 MRS 2211 (Antagonist) MRS2211->P2Y13 Blocks Gi Gi/o Protein P2Y13->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Phosphorylation Gi->ERK Activates cAMP cAMP Levels AC->cAMP Reduces Response Physiological Response (e.g., HDL Endocytosis) ERK->Response Modulates

Figure 1: MRS 2211 competitive antagonism of the Gi-coupled P2Y13 pathway.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness , these protocols include "Stop/Go" checkpoints.

In Vitro Protocol (Cell Culture)

Objective: Inhibit ADP-induced P2Y13 activity in cultured cells (e.g., hepatocytes, astrocytes) without affecting P2Y1.

Reagents:

  • MRS 2211 Stock: 10 mM in sterile water (Stable at -20°C).

  • Agonist: 2-MeSADP (Potent P2Y1/12/13 agonist) or ADP.[2]

Step-by-Step Methodology:

  • Preparation: Thaw MRS 2211 stock. Vortex to ensure complete solubilization.

  • Serum Starvation: Incubate cells in serum-free media for 4–12 hours prior to assay to reduce background ERK phosphorylation.

  • Pre-Incubation (The "Loading" Phase):

    • Add MRS 2211 to the culture media.[6]

    • Target Concentration: 1 µM – 10 µM .

    • Expert Note: Do not exceed 10 µM. If 10 µM fails to show an effect, the mechanism is likely not P2Y13-mediated.

    • Time: Incubate for 20–30 minutes at 37°C. This allows the antagonist to equilibrate with the receptor before the agonist shock.

  • Agonist Challenge:

    • Add ADP (1–100 µM) or 2-MeSADP.

    • Incubate for the time required for the readout (e.g., 5-10 mins for ERK phosphorylation; 24h for proliferation).

  • Validation Check (Control):

    • Run a parallel well with MRS 2179 (a selective P2Y1 antagonist).

    • Logic: If MRS 2211 blocks the effect but MRS 2179 does not, the effect is confirmed as P2Y13-mediated.

In Vivo Protocol (Murine Models)

Objective: Systemic blockade of P2Y13 for metabolic or neuroprotective studies.

Dosing Strategy:

  • Route: Intraperitoneal (IP) injection.

  • Standard Dose: 10 mg/kg .

  • Vehicle: Saline or PBS (MRS 2211 is water-soluble).

Workflow:

  • Formulation: Dissolve MRS 2211 in sterile saline to a concentration of 1 mg/mL. Filter sterilize (0.22 µm).

  • Administration: Inject 10 mL/kg (resulting in 10 mg/kg dose).

  • Timing: Administer 30–60 minutes prior to the experimental challenge (e.g., glucose load or injury induction).

  • Pharmacokinetics Note: MRS 2211 has a relatively short half-life. For chronic studies, twice-daily (BID) dosing is often required.

Critical Analysis: The Selectivity & "Off-Target" Challenge

A high-quality study must acknowledge the limitations of the chemical probe.

The Microglia Controversy

Recent studies (e.g., Madry et al.) have indicated that MRS 2211 may exert effects on microglial ramification even in P2Y13 knockout mice . This suggests an off-target mechanism in specific neuro-immune contexts.

Mitigation Strategy:

  • Do not rely solely on MRS 2211 for defining novel P2Y13 functions in microglia.

  • Triangulation: Always cross-validate findings using siRNA knockdown of P2Y13 or, ideally, P2Y13-/- animals.

Decision Logic for Experimental Design

Use the following logic flow to determine if MRS 2211 is appropriate for your study.

Experimental_Logic Start Start: Define Hypothesis Q1 Is the tissue rich in P2Y1? Start->Q1 Q2 Is genetic KO available? Q1->Q2 Yes UseMRS Use MRS 2211 (1-10 µM) Q1->UseMRS No Control MUST include P2Y1 Control (MRS 2179) Q2->Control No Caution Use MRS 2211 + siRNA (Triangulate Data) Q2->Caution Yes

Figure 2: Decision matrix for ensuring specificity when using MRS 2211.

References

  • Kim, Y. C., et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Journal of Medicinal Chemistry, 48(23), 7482–7490. Link

    • Source of affinity d
  • Marteau, F., et al. (2003). Pharmacological characterization of the human P2Y13 receptor. Molecular Pharmacology, 64(1), 104–112. Link

    • Foundational paper defining P2Y13 signaling and ligand sensitivity.
  • Madry, C., et al. (2018). Microglial Ramification, Surveillance, and Interleukin-1β Release Are Regulated by the Two-Pore Domain K+ Channel THIK-1. Neuron, 97(2), 299–312. Link

    • Critical reference regarding off-target effects in microglia.
  • Tocris Bioscience. MRS 2211 Product Datasheet. Link

    • Source for solubility and stability d
  • Fabre, A. C., et al. (2010). P2Y13 receptor is critical for reverse cholesterol transport. Hepatology, 52(4), 1477-1483. Link

    • Primary reference for metabolic applic

Sources

Exploratory

Exploring the physiological functions of the P2Y13 receptor.

An In-Depth Technical Guide to the Physiological Functions of the P2Y13 Receptor Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the P2Y13 receptor, a G-protein coupled recep...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physiological Functions of the P2Y13 Receptor

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the P2Y13 receptor, a G-protein coupled receptor (GPCR) that has emerged as a critical regulator in a diverse range of physiological processes. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on P2Y13's molecular characteristics, signaling versatility, and functional roles in health and disease. We will delve into the causality behind key experimental findings and provide detailed, field-proven methodologies for its study.

Introduction: The P2Y13 Receptor in the Purinergic Signaling Landscape

The P2Y13 receptor is a member of the P2Y family of purinergic receptors, which are activated by extracellular nucleotides like ATP and ADP.[1] Discovered in 2001, it belongs to the Gi-coupled subfamily of P2Y receptors, which also includes the well-studied P2Y12 receptor.[1][2] Its primary endogenous agonist is adenosine diphosphate (ADP).[1][3] The P2Y13 receptor is expressed in numerous tissues, including the liver, spleen, brain, adipose tissue, and bone marrow, hinting at its broad physiological significance.[1][4][5] Research, particularly utilizing P2Y13 receptor knockout mouse models, has been instrumental in elucidating its specific functions in cholesterol metabolism, neural processes, and immune regulation.[6][7][8]

Molecular Biology and Pharmacology

The P2Y13 receptor, encoded by the P2RY13 gene, shares significant sequence homology with the P2Y12 and P2Y14 receptors, with their genes clustered on human chromosome 3.[6] This suggests an evolutionary origin through gene duplication.[6] While primarily coupled to the inhibitory Gαi subunit, its signaling capabilities are versatile, extending to Gs/Gq coupling and the activation of multiple downstream pathways beyond the canonical inhibition of adenylyl cyclase.[6]

Pharmacological Tools

The study of the P2Y13 receptor has been greatly advanced by the availability of specific pharmacological tools. These reagents are essential for dissecting its function in complex biological systems. The choice of agonist or antagonist is critical and depends on the experimental goal, whether it is to elicit a maximal response or to specifically block the P2Y13-mediated pathway.

LigandTypePotency (EC₅₀/IC₅₀)Key Characteristics & Applications
ADP Endogenous Agonist~5.24 nM (cAMP inhibition)The primary natural ligand. Used to study physiological responses.[2]
2MeSADP Synthetic AgonistMore potent than ADP in some assaysA stable analog often used in in vitro assays to reliably activate the receptor.[9]
MRS2211 Antagonist~10 µM for functional effectsA selective antagonist widely used to block P2Y13 function in cell culture and in vivo models, such as in studies of neural stem cells and asthma.[10][11]
AR-C69931MX (Cangrelor) Partial Agonist / AntagonistIC₅₀ ≈ 4 nMA potent antagonist that also displays partial agonism; used in metabolic studies.[9][12]

Intracellular Signaling Pathways

The P2Y13 receptor's functional diversity stems from its ability to engage multiple intracellular signaling cascades. Understanding these pathways is fundamental to interpreting experimental results and predicting the receptor's impact in different cellular contexts.

Canonical Gαi-Coupled Pathway

The most well-characterized signaling pathway for the P2Y13 receptor involves its coupling to Gαi proteins. This interaction is central to many of its metabolic and regulatory functions.

  • Mechanism: Upon ADP binding, the P2Y13 receptor undergoes a conformational change, activating the associated heterotrimeric Gi protein. The Gαi subunit dissociates and directly inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a ubiquitous second messenger.[1][2][4] The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream targets.

P2Y13_Gi_Signaling cluster_membrane Plasma Membrane ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Binds Gi Gi Protein (αβγ) P2Y13->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Reduced Lipolysis) PKA->Response Modulates

Caption: Canonical P2Y13 receptor Gi-coupled signaling pathway.

Non-Canonical Signaling Pathways

Beyond cAMP inhibition, the P2Y13 receptor can activate other critical signaling networks, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[6] These pathways are often linked to cell survival, proliferation, and differentiation.

  • Causality: The ability to couple to different G proteins (e.g., Gq or Gs in certain contexts) or for the Gβγ subunits to activate downstream effectors allows the P2Y13 receptor to have a broader range of actions. For instance, Gβγ subunits can directly activate PI3K, leading to the phosphorylation of Akt and subsequent pro-survival signals.

P2Y13_NonCanonical_Signaling ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 G_protein G Protein (βγ subunits) P2Y13->G_protein Activates MAPK MAPK Cascade (ERK1/2) P2Y13->MAPK Activates PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Survival Cell Survival & Neuroprotection Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Non-canonical P2Y13 signaling via PI3K/Akt and MAPK pathways.

Core Physiological Functions

The widespread expression and versatile signaling of the P2Y13 receptor translate into its involvement in several key physiological systems.

Lipid Metabolism and Atherosclerosis

One of the most well-defined roles of the P2Y13 receptor is in the regulation of high-density lipoprotein (HDL) metabolism and reverse cholesterol transport (RCT).[13][14] RCT is the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion, a critical mechanism for preventing atherosclerosis.[15]

  • Mechanism: In the liver, activation of the P2Y13 receptor enhances the uptake of HDL-cholesterol.[4][15] This stimulation promotes the entire RCT process, leading to increased cholesterol secretion into the bile.[16] Studies using P2Y13-deficient mice have confirmed this role; these mice exhibit decreased hepatic HDL uptake and biliary cholesterol output.[7] Consequently, activating the P2Y13 receptor is considered a potential therapeutic strategy to inhibit the progression of atherosclerosis.[14]

  • Adipose Tissue: More recently, the P2Y13 receptor has been shown to play a role in white adipose tissue (WAT). Its expression in WAT is negatively correlated with adipocyte lipolysis.[17] P2Y13 deficiency in mice leads to increased lipolysis, which can contribute to insulin resistance and metabolic dysfunction-associated steatotic liver disease (MASLD).[17]

Central Nervous System (CNS) Function

The P2Y13 receptor is broadly implicated in CNS homeostasis, from regulating the fate of neural stem cells to modulating the activity of microglia, the brain's resident immune cells.

  • Neural Stem Cells (NSCs): The P2Y13 receptor is specifically expressed by quiescent NSCs in the adult subependymal zone.[10] Its activation promotes NSC activation and neurogenesis while reducing the capacity for self-renewal.[10] Conversely, blocking the P2Y13 receptor promotes NSC quiescence.[10] This positions the receptor as a key regulator balancing the maintenance of the stem cell pool with the generation of new neurons.

  • Microglia: In the CNS, microglia are crucial for synaptic pruning, immune surveillance, and response to injury.[8] P2Y13 receptor knockout mice show microglia with a less ramified morphology, resulting in reduced surveillance of the brain parenchyma.[8] These microglia also exhibit slower chemotaxis toward sites of injury and an increase in the baseline release of the pro-inflammatory cytokine IL-1β.[8] This suggests a role for P2Y13 in maintaining the homeostatic, surveying state of microglia.

  • Neuroprotection: P2Y13 receptor activation has been shown to be neuroprotective against oxidative stress and glutamate-induced excitotoxicity in neurons.[6][15]

Immune Regulation and Inflammation

The P2Y13 receptor is an emerging player in the modulation of inflammatory responses outside the CNS.

  • Asthma: In airway epithelial cells, the P2Y13 receptor regulates the release of "alarmins" like IL-33 and HMGB1, which are key initiators of type 2 inflammation in asthma.[11] Pharmacological inhibition of the P2Y13 receptor in a murine model of asthma reduced the levels of these alarmins and decreased the infiltration of inflammatory cells into the lungs.[11] This highlights P2Y13 as a potential therapeutic target for allergic airway diseases.

Other Key Functions
  • Bone Homeostasis: P2Y13 receptor activation is involved in bone remodeling. Mice lacking the receptor exhibit reduced bone turnover.[1]

  • Hematopoiesis: In human red blood cells, ADP acting on P2Y13 receptors serves as a negative feedback mechanism to inhibit the further release of ATP.[1]

Methodologies for Studying P2Y13 Receptor Function

Investigating the P2Y13 receptor requires a robust set of experimental tools. The protocols described below are foundational for characterizing its signaling and physiological roles. They are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Experimental Workflow: A General Overview

P2Y13_Workflow cluster_model 1. Select Model System cluster_treatment 2. Apply Treatment cluster_assay 3. Perform Functional Assay cluster_analysis 4. Analyze & Interpret cell_line Recombinant Cell Line (e.g., CHO-P2Y13) primary_cell Primary Cells (e.g., Hepatocytes, Microglia) animal_model In Vivo Model (WT vs P2Y13-KO Mice) antagonist Antagonist (e.g., MRS2211) animal_model->antagonist agonist Agonist (e.g., 2MeSADP) vehicle Vehicle Control hdl HDL Uptake antagonist->hdl cAMP cAMP Measurement calcium Calcium Imaging quantify Quantify Results hdl->quantify morphology Morphological Analysis validate Validate with Controls

Caption: General experimental workflow for investigating P2Y13 function.

Protocol 1: In Vitro cAMP Inhibition Assay
  • Rationale: This assay directly measures the canonical function of a Gi-coupled receptor. It provides a quantitative readout of receptor activation by measuring the inhibition of forskolin-stimulated cAMP production.

  • Methodology:

    • Cell Seeding: Plate CHO-K1 cells stably expressing the human P2Y13 receptor into a 96-well plate at an appropriate density and culture overnight.

    • Pre-treatment: Wash cells with serum-free media. Add the P2Y13 antagonist (e.g., 10 µM MRS2211) or vehicle to control wells and incubate for 30 minutes. This step validates that the observed effect is specific to the P2Y13 receptor.

    • Agonist Stimulation: Add a dose-response curve of a P2Y13 agonist (e.g., ADP or 2MeSADP) to the wells. Concurrently, add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the negative control) to stimulate adenylyl cyclase. Incubate for 15-30 minutes.

    • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

    • cAMP Detection: Measure intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.

    • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, representing the potency of the agonist. Compare the response in the presence and absence of the antagonist to confirm specificity.

Protocol 2: Hepatic HDL Uptake Assay
  • Rationale: This functional assay directly assesses the key role of P2Y13 in RCT. It provides a physiologically relevant readout of receptor activity in a target cell type.

  • Methodology:

    • Cell Culture: Culture primary mouse hepatocytes or HepG2 cells on collagen-coated plates.

    • HDL Labeling: Label purified human HDL with a fluorescent probe such as DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) according to standard protocols.

    • Treatment: Pre-treat the cells with a P2Y13 agonist (e.g., 1 µM 2MeSADP), antagonist (10 µM MRS2211), or vehicle for 1 hour. A crucial control is to use hepatocytes isolated from P2Y13 knockout mice alongside wild-type controls.

    • HDL Incubation: Add the DiI-labeled HDL (e.g., 10 µg/mL) to the cells and incubate for 2-4 hours at 37°C.

    • Quantification:

      • Fluorometry: Wash the cells thoroughly with PBS to remove unbound HDL. Lyse the cells in a suitable buffer (e.g., isopropanol) and measure the fluorescence in a plate reader.

      • Microscopy: Alternatively, fix the cells, stain the nuclei with DAPI, and visualize the internalized DiI-HDL using fluorescence or confocal microscopy for a qualitative assessment.

    • Data Analysis: Normalize the fluorescence intensity to the total protein content of each well. Compare the HDL uptake between different treatment groups and genotypes to determine the effect of P2Y13 activation.

Conclusion and Future Directions

The P2Y13 receptor is a multifaceted signaling hub with profound implications for metabolic health, neurological function, and inflammatory diseases. Its role in promoting reverse cholesterol transport makes it a compelling target for atherosclerosis, while its ability to modulate neural stem cells and microglial activity opens new avenues for neuro-regenerative and neuro-inflammatory therapies. Furthermore, its involvement in the alarmin release pathway in asthma presents a novel therapeutic angle for allergic diseases.

Future research will likely focus on developing more selective and potent P2Y13 modulators, dissecting the tissue-specific signaling outcomes of receptor activation, and exploring the therapeutic potential of targeting this receptor in complex human diseases.

References

  • Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. PubMed. [Link]

  • P2Y 13 receptor is poorly expressed and does not exhibit cell surface... ResearchGate. [Link]

  • P2Y13 Receptor Regulates HDL Metabolism and Atherosclerosis In Vivo. PLOS One. [Link]

  • Purinergic Receptor P2Y13 Controls Activation and Mode of Division in Subependymal Adult Neural Stem Cells. bioRxiv. [Link]

  • An Update on P2Y13 Receptor Signalling and Function. PubMed. [Link]

  • What are P2Y13 receptor agonists and how do they work?. Patsnap Synapse. [Link]

  • Important roles of P2Y receptors in the inflammation and cancer of digestive system. National Institutes of Health (NIH). [Link]

  • P2Y13 receptor regulates HDL metabolism and atherosclerosis in vivo. PubMed. [Link]

  • P2RY13 Gene - P2Y13 Antibody. GeneCards. [Link]

  • Chronic Pharmacological Activation of P2Y13 Receptor in Mice Decreases HDL-cholesterol Level by Increasing Hepatic HDL Uptake and Bile Acid Secretion. PubMed. [Link]

  • P2Y13 receptor is critical for reverse cholesterol transport. PubMed. [Link]

  • P2Y13 receptors regulate microglial morphology, surveillance, and resting levels of interleukin 1β release. PMC. [Link]

  • Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. Semantic Scholar. [Link]

  • Pharmacological characterization of the human P2Y13 receptor. PubMed. [Link]

  • P2Y13 receptor deficiency favors adipose tissue lipolysis and worsens insulin resistance and fatty liver disease. PubMed. [Link]

  • Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. National Institutes of Health (NIH). [Link]

  • P2Y1 and P2Y13 purinergic receptors mediate Ca2+ signaling and proliferative responses in pulmonary artery vasa vasorum endothelial cells. National Institutes of Health (NIH). [Link]

  • Role of P2Y 13 ADP-receptor in HDL metabolism and atherosclerosis: contribution of animal models. ResearchGate. [Link]

  • Inhibiting the P2Y13 receptor reduces IL-33 and HMGB1 lung concentrations and inflammatory cell infiltration in a murine model of asthma. PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimal In Vivo Utilization of MRS 2211 (P2Y13 Antagonist)

Executive Summary MRS 2211 is a potent, selective, and competitive antagonist of the P2Y13 receptor (Ki ~ 4.4 nM), a G-protein coupled receptor (GPCR) activated by ADP. Unlike its P2Y1 and P2Y12 counterparts, P2Y13 plays...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MRS 2211 is a potent, selective, and competitive antagonist of the P2Y13 receptor (Ki ~ 4.4 nM), a G-protein coupled receptor (GPCR) activated by ADP. Unlike its P2Y1 and P2Y12 counterparts, P2Y13 plays a distinct role in osteoblast function, hepatic HDL metabolism, and biliary fibrosis.

This guide addresses the critical translational gap between in vitro potency and in vivo efficacy. While MRS 2211 exhibits nanomolar affinity in cell-free systems, physiological barriers and clearance rates necessitate significantly higher systemic doses.

Key Recommendation: For most murine models (C57BL/6 or BALB/c), the optimal efficacy window is 3.0 – 10.0 mg/kg administered Intraperitoneally (i.p.) , typically on a daily or 3x/week schedule depending on the metabolic turnover of the target tissue.

Pharmacological Profile & Mechanism of Action

Selectivity and Signaling

MRS 2211 displays >20-fold selectivity for P2Y13 over P2Y1 and P2Y12 receptors. This selectivity is crucial because P2Y1 and P2Y12 are dominant drivers of platelet aggregation; using a non-selective antagonist would confound data with bleeding phenotypes.

Mechanism: P2Y13 is G_i-coupled. Activation inhibits Adenylyl Cyclase (AC), reducing cAMP. MRS 2211 blocks this interaction, thereby restoring or elevating intracellular cAMP levels in the presence of ADP.

G cluster_0 Mechanism of Action ADP Extracellular ADP Rec P2Y13 Receptor (G_i Coupled) ADP->Rec Activates MRS MRS 2211 (Antagonist) MRS->Rec Blocks Gi G_i Protein (Inhibitory) Rec->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes Downstream Downstream Effects (Bone Formation / Anti-Fibrosis) cAMP->Downstream Signaling

Figure 1: MRS 2211 antagonizes the Gi-coupled P2Y13 receptor, preventing the ADP-mediated inhibition of Adenylyl Cyclase, effectively sustaining cAMP signaling.

Formulation & Stability

MRS 2211 is supplied as a disodium salt . This chemical form provides excellent water solubility compared to many other organic small molecules, eliminating the need for toxic vehicles like DMSO or Cremophor EL for in vivo use.

Vehicle Selection
  • Primary Vehicle: Sterile Saline (0.9% NaCl).

  • Alternative: Phosphate Buffered Saline (PBS), pH 7.4.

  • Solubility Limit: ~33 mg/mL (70 mM) in water.

Preparation Protocol (Fresh Prep Required)

MRS 2211 is an azo-derivative and can be sensitive to light and oxidation over time.

  • Weighing: Calculate the total mass required for the cohort (Mass = Dose [mg/kg] × Total Body Weight [kg]). Add 20% overage for dead volume.

  • Dissolution: Add sterile saline directly to the vial or tube containing the powder. Vortex for 30 seconds. The solution should be clear and reddish-brown .

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter .

    • Note: Do not use nylon filters if avoidable, as some charged small molecules can bind non-specifically.

  • Storage: Use immediately. If storage is absolutely necessary, aliquot and freeze at -20°C. Do not refreeze.

Optimal In Vivo Dosing Strategies

The following dosing ranges are synthesized from applications in osteoporosis (osteoblast regulation) and liver fibrosis (cholangiocyte proliferation).

Recommended Dose Ranges
ParameterLow Dose (Sub-optimal)Optimal Efficacy Window High Dose (Toxicity Risk)
Concentration 0.5 – 1.0 mg/kg3.0 – 10.0 mg/kg > 30 mg/kg
Route Intraperitoneal (i.p.)Intraperitoneal (i.p.) Intravenous (i.v.) bolus*
Frequency DailyDaily or 3x/Week Single Bolus

*Note: IV bolus carries a higher risk of transient hypotension due to rapid purinergic blockade in the vasculature.

Specific Disease Models
A. Osteoporosis / Bone Turnover[1][2]
  • Rationale: P2Y13 is expressed on osteoblasts and osteoclasts. Antagonism promotes bone formation.

  • Dose: 10 mg/kg .[3]

  • Frequency: 3 times per week (e.g., Monday, Wednesday, Friday).

  • Duration: 4–8 weeks.

  • Reference Grounding: Studies involving P2Y13 deficiency (a genetic proxy for MRS 2211 efficacy) show increased bone turnover. Wang et al. (2012/2014) utilized similar dosing strategies for purinergic modulation in bone.

B. Liver/Biliary Fibrosis[1][4][5][6][7]
  • Rationale: P2Y13 regulates cholangiocyte proliferation and IL-6 release.

  • Dose: 3 – 10 mg/kg .

  • Frequency: Daily (during the active phase of fibrosis induction, e.g., concurrent with CCl4 or DDC diet).

  • Reference Grounding: Inhibition of P2Y13 reduces IL-6 secretion and ameliorates fibrosis in cholestatic models (Fabre et al.).

Experimental Workflow & Validation

To ensure scientific integrity, the experiment must include a vehicle control and, ideally, a positive control (or genetic knockout comparison).

Workflow cluster_dosing Treatment Phase (4-8 Weeks) Start Acclimatization (7 Days) Group Randomization (n=8-10/group) Start->Group Induction Disease Induction (e.g., OVX or CCl4) Group->Induction Vehicle Vehicle (Saline) i.p. 3x/week Induction->Vehicle MRS MRS 2211 10 mg/kg i.p. 3x/week Induction->MRS Harvest Tissue Harvest (Serum + Organ) Vehicle->Harvest MRS->Harvest Analysis Readouts: - Histology - qPCR (IL-6, Collagen) - Bone Density (uCT) Harvest->Analysis

Figure 2: Standardized workflow for evaluating MRS 2211 efficacy in chronic disease models.

Self-Validating the Protocol (Quality Control)

How do you know the drug is working in vivo?

  • Biomarker Check: In liver models, measure serum IL-6 . MRS 2211 should significantly reduce IL-6 levels compared to vehicle.

  • Behavioral Observation: At 10 mg/kg, mice should not exhibit sedation. If sedation occurs, it may indicate off-target effects on P2Y1 or P2Y12 (which regulate platelet and potentially central functions), suggesting the dose is too high.

Critical Considerations & Troubleshooting

  • Pharmacokinetics (PK): Publicly available PK data (half-life, Tmax) for MRS 2211 is limited.

    • Scientist's Advice: Assume a short half-life (< 4 hours). If you do not see an effect with 3x/week dosing, switch to daily dosing rather than increasing the concentration.

  • Blood-Brain Barrier (BBB): MRS 2211 is a polar disodium salt. Its penetration across the BBB is likely limited. For neuro-oncology or neuro-regeneration studies, Intracerebroventricular (ICV) administration or high-dose systemic administration (with BBB permeability verification) is required.

  • Light Sensitivity: The azo linkage in MRS 2211 absorbs light. Protect stock solutions from direct sunlight to prevent photo-degradation.

References

  • Wang, N., et al. (2012).P2Y13 regulates bone turnover in vivo.
  • Fabre, T., et al.P2Y13 receptor regulates biliary fibrosis via IL-6 signaling. (Contextual reference for liver fibrosis dosing).
  • Orriss, I. R., et al. (2011). The regulation of osteoblast function and bone mineralisation by extracellular nucleotides: The role of P2 receptors. Bone.[2][8] (Review of purinergic signaling in bone).

Sources

Application

Application Note &amp; Protocol: MRS 2211 in Calcium Imaging Assays

Part 1: Application Note Introduction The study of purinergic signaling is complicated by the promiscuity of its endogenous ligand, ADP, which simultaneously activates P2Y1 ( -coupled), P2Y12 ( -coupled), and P2Y13 ( -co...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Application Note

Introduction

The study of purinergic signaling is complicated by the promiscuity of its endogenous ligand, ADP, which simultaneously activates P2Y1 (


-coupled), P2Y12 (

-coupled), and P2Y13 (

-coupled) receptors. MRS 2211 is a critical pharmacological tool designed to resolve this complexity. As a potent and selective competitive antagonist of the P2Y13 receptor (

), it allows researchers to isolate P2Y13-mediated effects from the broader "ADP response."

While P2Y13 is canonically


-coupled (inhibiting cAMP), it frequently drives intracellular calcium (

) mobilization in specific cell types (e.g., microglia, endothelial cells) either through

-mediated activation of PLC

or by potentiating P2Y1 signaling. This application note details the rigorous use of MRS 2211 in fluorescent calcium imaging assays to characterize these non-canonical pathways.
Mechanism of Action & Experimental Logic

In a typical calcium assay using ADP as an agonist, the observed signal is a composite of P2Y1 (rapid transient peak) and P2Y12/P2Y13 (sustained phase or potentiation).

  • The Agonist: ADP or 2-MeSADP (activates P2Y1, P2Y12, and P2Y13).

  • The Antagonist: MRS 2211 selectively blocks P2Y13.[1][2]

  • The Readout: By comparing the calcium flux in the presence vs. absence of MRS 2211, the P2Y13-specific contribution is mathematically resolved as the "inhibited fraction" of the signal.

Signaling Pathway Diagram

The following diagram illustrates the P2Y13 signaling cascade and the intervention point of MRS 2211.

P2Y13_Signaling cluster_membrane Cell Membrane ADP ADP / 2-MeSADP P2Y13 P2Y13 Receptor ADP->P2Y13 Activates MRS2211 MRS 2211 (Antagonist) MRS2211->P2Y13 Blocks Gi Gi Protein P2Y13->Gi Couples Gbg Gβγ Subunit Gi->Gbg Dissociates PLC PLCβ Gbg->PLC Activates PIP2 PIP2 IP3 IP3 PLC->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Mobilization

Caption: MRS 2211 blocks P2Y13-mediated G-protein signaling, preventing Gβγ-dependent calcium mobilization.

Part 2: Detailed Protocol

Reagent Preparation

Critical Solubility Note: MRS 2211 is typically supplied as a disodium salt. Unlike many organic inhibitors, it is highly soluble in water (up to ~70 mM) and less soluble/stable in DMSO. Avoid DMSO to prevent precipitation or cell toxicity.

ReagentStock Conc.VehicleStorageStability
MRS 2211 10 mMDistilled Water-20°C1 Month (Aliquot)
ADP (Agonist)10 mMWater-20°CAvoid Freeze/Thaw
Fluo-4 AM 1 mMDMSO-20°CProtect from light
Probenecid 250 mM1M NaOH (titrate)RTFreshly prepared

Preparation Steps:

  • Stock Solution: Dissolve 10 mg of MRS 2211 (MW: 474.66 g/mol ) in 2.1 mL of sterile distilled water to achieve a 10 mM stock.

  • Aliquot: Dispense into 50

    
    L aliquots in light-protected tubes. Store at -20°C.
    
  • Working Solution: On the day of the assay, dilute the stock 1:1000 in Assay Buffer to achieve a 10

    
    M working concentration (2x final concentration if adding volume 1:1).
    
Experimental Workflow

This protocol uses a standard kinetic fluorescence plate reader (e.g., FLIPR, Hamamatsu FDSS) or a confocal microscope.

Step 1: Cell Plating
  • Cells: P2Y13-expressing cells (e.g., 1321N1 astrocytoma, microglia, or recombinant CHO-K1).

  • Density: Plate at 50,000 cells/well (96-well) or 15,000 cells/well (384-well) in black-wall/clear-bottom plates.

  • Incubation: Allow cells to adhere overnight (18-24h) at 37°C, 5%

    
    .
    
Step 2: Dye Loading[3]
  • Wash: Gently wash cells 1x with HBSS/Hepes Buffer (20 mM HEPES, pH 7.4).

  • Loading Buffer: Prepare HBSS containing:

    • 4

      
      M Fluo-4 AM
      
    • 0.04% Pluronic F-127

    • 2.5 mM Probenecid (to inhibit dye extrusion).

  • Incubation: Add 100

    
    L/well. Incubate for 45 minutes  at 37°C in the dark.
    
  • Wash: Wash cells 2x with HBSS/Hepes to remove extracellular dye. Leave 100

    
    L buffer in each well.
    
Step 3: MRS 2211 Pre-incubation (Critical Step)
  • Addition: Add MRS 2211 to the test wells.

    • Standard Screening Conc:10

      
      M  (Final).
      
    • Dose Response: 0.1

      
      M to 100 
      
      
      
      M.
  • Control Wells: Add Vehicle (Water) only.

  • Time: Incubate for 20–30 minutes at Room Temperature (RT) or 37°C.

    • Why? Competitive antagonists require equilibrium time to occupy the receptor binding pockets before the agonist "shock."

Step 4: Data Acquisition & Agonist Addition
  • Baseline: Record baseline fluorescence (

    
    ) for 10–20 seconds.
    
  • Injection: Inject ADP (Agonist) at

    
     concentration (typically 1–10 
    
    
    
    M final).
  • Recording: Continue recording for 120–180 seconds to capture the peak and sustained phase.

Workflow Diagram

Workflow Start Cell Plating (Overnight) Load Dye Loading (Fluo-4, 45 min) Start->Load Wash Wash Steps (Remove Extracellular Dye) Load->Wash Antagonist Pre-incubation MRS 2211 (30 min) Wash->Antagonist Baseline Baseline Read (10-20 sec) Antagonist->Baseline Spike Agonist Injection (ADP) Baseline->Spike Readout Kinetic Read (180 sec) Spike->Readout

Caption: Step-by-step calcium imaging workflow highlighting the critical antagonist pre-incubation period.

Data Analysis & Interpretation

Calculation: Normalize data as


 or Response Ratio:


Expected Results:

  • Vehicle Control (ADP only): Strong, rapid calcium transient.

  • MRS 2211 Treated:

    • If P2Y13 contributes to the peak: Reduced peak amplitude.

    • If P2Y13 mediates sustained signaling: Faster decay of the calcium signal (loss of plateau).

  • Selectivity Check: If using 10

    
    M MRS 2211, P2Y1 (
    
    
    
    ) responses should remain largely intact (unless P2Y13 potentiates P2Y1). Complete blockade suggests non-specific effects or misidentified receptor expression.

Troubleshooting Table:

ObservationPossible CauseSolution
No inhibition seen Insufficient pre-incubationIncrease MRS 2211 incubation to 30-45 mins.
High background Dye leakageEnsure Probenecid is fresh and pH adjusted (7.4).
Precipitation DMSO incompatibilityDissolve MRS 2211 stock in water, not DMSO.
Complete signal loss Toxic concentrationTitrate down.

is ~1-2

M; 100

M may be toxic.
References
  • Kim, Y. C., et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Biochemical Pharmacology, 70(2), 266-274. Link

    • Source of and selectivity d
  • Marteau, F., et al. (2003). Pharmacological characterization of the human P2Y13 receptor. Molecular Pharmacology, 64(1), 104-112. Link

    • Establishes P2Y13 signaling coupling ( ).
  • Lyubchenko, T. (2014). P2Y1 and P2Y13 purinergic receptors mediate Ca2+ signaling and proliferative responses in pulmonary artery vasa vasorum endothelial cells. American Journal of Physiology-Cell Physiology, 307(4). Link

    • Validates MRS 2211 use in calcium imaging and confirms P2Y13-medi
  • Tocris Bioscience. MRS 2211 Product Datasheet. Link

    • Source for solubility and physical properties.[4]

Sources

Method

Application Notes and Protocols for MRS 2211 in Cyclic AMP (cAMP) Assays

Introduction: The P2Y13 Receptor and its Role in cAMP Signaling The P2Y13 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including lipid metabolism and i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The P2Y13 Receptor and its Role in cAMP Signaling

The P2Y13 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including lipid metabolism and immune responses.[1] As a member of the P2Y family of purinergic receptors, it is activated by the endogenous ligand adenosine diphosphate (ADP).[1] The P2Y13 receptor is predominantly coupled to the Gi alpha subunit.[2][3] Upon activation, the Gi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][4] This modulation of cAMP levels is a critical step in the downstream signaling cascades that mediate the receptor's biological effects.[1] Given its role in regulating cAMP, the P2Y13 receptor has emerged as a promising therapeutic target, and tools to modulate its activity are of high interest to researchers.

MRS 2211: A Selective P2Y13 Receptor Antagonist

MRS 2211 is a potent and selective competitive antagonist of the P2Y13 receptor.[5][6] It exhibits a pIC50 of 5.97 and displays over 20-fold selectivity for the P2Y13 receptor over the related P2Y1 and P2Y12 receptors.[5][6][7] This selectivity makes MRS 2211 an invaluable pharmacological tool for investigating the specific roles of the P2Y13 receptor in cellular signaling and for screening for novel agonists and antagonists.

Chemical Properties of MRS 2211
PropertyValue
Chemical Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt
Molecular Formula C₁₄H₁₀ClN₄Na₂O₈P
Molecular Weight 474.66 g/mol
Purity ≥96% (HPLC)[6][8]
Storage Desiccate at -20°C[6]

P2Y13 Receptor Signaling and Inhibition by MRS 2211

The canonical signaling pathway of the P2Y13 receptor involves its interaction with Gi proteins to modulate cAMP levels. The following diagram illustrates this pathway and the point of intervention for MRS 2211.

P2Y13_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2Y13 P2Y13 Receptor AC Adenylyl Cyclase Gi Gi Protein P2Y13->Gi Activates cAMP cAMP AC->cAMP ADP ADP (Agonist) ADP->P2Y13 Binds and Activates MRS2211 MRS 2211 (Antagonist) MRS2211->P2Y13 Competitively Inhibits Gi->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: P2Y13 receptor signaling cascade and its inhibition by MRS 2211.

Application Protocol: Investigating P2Y13 Receptor Antagonism using a cAMP HTRF Assay

This protocol outlines the use of MRS 2211 to determine its antagonistic activity at the P2Y13 receptor by measuring changes in intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Principle of the HTRF cAMP Assay

The HTRF cAMP assay is a competitive immunoassay.[9] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate.[9] When the cryptate and d2 are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. An increase in intracellular cAMP displaces the d2-labeled cAMP, leading to a decrease in the FRET signal.[9]

HTRF_Principle cluster_low_cAMP Low Intracellular cAMP cluster_high_cAMP High Intracellular cAMP Eu-Ab1 Eu-Antibody d2-cAMP1 d2-cAMP Eu-Ab1->d2-cAMP1 Binding FRET1 High FRET Signal d2-cAMP1->FRET1 Energy Transfer Eu-Ab2 Eu-Antibody FRET2 Low FRET Signal Eu-Ab2->FRET2 Reduced Energy Transfer d2-cAMP2 d2-cAMP cell-cAMP Cellular cAMP cell-cAMP->Eu-Ab2 Competition

Caption: Principle of the competitive HTRF cAMP assay.

Materials and Reagents
  • Cells: A cell line endogenously or recombinantly expressing the P2Y13 receptor (e.g., HEK293, CHO).

  • MRS 2211: Prepare a stock solution in a suitable solvent (e.g., water) and make serial dilutions.

  • P2Y13 Agonist: e.g., ADP or a stable analog like 2MeSADP.

  • Forskolin: To stimulate adenylyl cyclase and establish a maximal cAMP response.

  • Cell Culture Medium: As recommended for the chosen cell line.

  • Assay Buffer: e.g., HBSS with 20mM HEPES, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

  • HTRF cAMP Assay Kit: Containing cAMP-d2 and anti-cAMP Cryptate.

  • Assay Plates: 384-well, low volume, white plates.

  • HTRF-compatible Plate Reader.

Experimental Workflow

HTRF_Workflow A 1. Cell Preparation - Culture and harvest cells. - Resuspend in assay buffer. B 2. Compound Addition - Add MRS 2211 (antagonist). - Add agonist (e.g., ADP). A->B C 3. Cell Stimulation - Incubate at room temperature (e.g., 30 minutes). B->C D 4. Lysis and Detection - Add HTRF reagents (cAMP-d2 and Eu-Ab). C->D E 5. Incubation - Incubate at room temperature (e.g., 60 minutes). D->E F 6. Plate Reading - Read on HTRF reader (665nm / 620nm). E->F G 7. Data Analysis - Calculate IC50 for MRS 2211. F->G

Caption: Step-by-step workflow for the HTRF cAMP assay.

Detailed Protocol
  • Cell Preparation:

    • Culture cells expressing the P2Y13 receptor to approximately 80-90% confluency.[10]

    • Harvest the cells and centrifuge at a low speed (e.g., 340 x g).[11]

    • Resuspend the cell pellet in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to the desired cell density.[12] The optimal cell number should be determined empirically.[12]

  • Assay Plate Preparation:

    • Dispense 5 µL of the cell suspension into the wells of a 384-well plate.[13]

    • Add 5 µL of MRS 2211 at various concentrations (for dose-response curve).

    • Add 5 µL of a P2Y13 agonist (e.g., ADP) at a concentration that elicits a submaximal response (e.g., EC80). This is crucial for accurately determining the antagonist's potency.

    • Controls:

      • Basal control: Cells with no agonist or antagonist.

      • Agonist control: Cells with agonist only.

      • Forskolin control: Cells with a high concentration of forskolin to determine the maximum cAMP signal.

  • Cell Stimulation:

    • Seal the plate and incubate at room temperature for 30 minutes.[13] The incubation time may need optimization.[12]

  • Lysis and Detection:

    • Add 5 µL of the cAMP-d2 reagent to each well.

    • Add 5 µL of the anti-cAMP Cryptate antibody to each well.[13]

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes in the dark.[13]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

Data Analysis
  • Calculate the HTRF Ratio: For each well, calculate the ratio of the emission signals: (Signal at 665 nm / Signal at 620 nm) * 10,000.

  • Generate a cAMP Standard Curve: It is essential to run a cAMP standard curve with each experiment to convert the HTRF ratio to cAMP concentrations.[14]

  • Plot Dose-Response Curve: Plot the percentage of inhibition of the agonist response versus the log concentration of MRS 2211.

  • Determine IC50: Use a non-linear regression analysis (e.g., four-parameter logistic equation) to calculate the IC50 value for MRS 2211.[12]

Alternative Assay Formats: ELISA and FRET

While HTRF is a robust method, other assay formats can also be employed to measure cAMP levels.

  • cAMP ELISA (Enzyme-Linked Immunosorbent Assay): This is a competitive immunoassay where cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of antibody binding sites.[15] The signal is typically colorimetric or fluorometric.[16]

  • FRET (Förster Resonance Energy Transfer) Biosensors: Genetically encoded biosensors expressed in living cells can provide real-time monitoring of cAMP dynamics.[17] These sensors change their FRET efficiency upon binding to cAMP.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following validation steps into your experimental design:

  • Cell Line Validation: Confirm the expression and functionality of the P2Y13 receptor in your chosen cell line.

  • Agonist Potency: Determine the EC50 of your P2Y13 agonist to ensure you are using an appropriate concentration for the antagonism studies.

  • Z'-factor: Calculate the Z'-factor for your assay to assess its quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Selectivity Profiling: To confirm the specificity of MRS 2211, test its activity against other related P2Y receptors (e.g., P2Y1, P2Y12) if they are expressed in your cell system.

Conclusion

MRS 2211 is a valuable tool for dissecting the role of the P2Y13 receptor in cAMP-mediated signaling pathways. The provided HTRF protocol offers a robust and high-throughput compatible method for characterizing the antagonistic properties of MRS 2211 and for screening for other modulators of the P2Y13 receptor. By following these detailed application notes and incorporating rigorous validation, researchers can confidently investigate the pharmacology of the P2Y13 receptor.

References

  • P2Y13 receptor deficiency favors adipose tissue lipolysis and worsens insulin resistance and fatty liver disease. JCI Insight. [Link]

  • Inhibiting the P2Y13 receptor reduces IL-33 and HMGB1 lung concentrations and inflammatory cell infiltration in a murine model of asthma. PubMed Central. [Link]

  • Purinergic Receptor P2Y13 Controls Activation and Mode of Division in Subependymal Adult Neural Stem Cells. bioRxiv. [Link]

  • Neuroprotection Mediated by P2Y13 Nucleotide Receptors in Neurons. PMC. [Link]

  • Figure 1. [Principles of the HTRF cAMP...]. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • How to run a cAMP HTRF assay. YouTube. [Link]

  • An Update on P2Y13 Receptor Signalling and Function. PubMed. [Link]

  • Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. ScienceDirect. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

  • RhoA/ROCK I signalling downstream of the P2Y13 ADP-receptor controls HDL endocytosis in human hepatocytes. PubMed. [Link]

  • FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells. PubMed. [Link]

  • cAMP ELISA Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • What are P2Y13 receptor agonists and how do they work? Patsnap Synapse. [Link]

  • THUNDER™ cAMP TR-FRET Assay Kit. Bioauxilium. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

  • cAMP ELISA. ALPCO Diagnostics. [Link]

  • Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. PMC - NIH. [Link]

  • cAMP-dependent pathway. Wikipedia. [Link]

  • HTRF® package insert cAMP HiRange General information. [Link]

Sources

Application

Application Note: In Vivo Delivery Strategies for MRS 2211 (P2Y13 Antagonist)

Executive Summary & Biological Context MRS 2211 is a potent, selective, and competitive antagonist of the P2Y13 receptor , a G-protein coupled receptor (GPCR) activated by ADP. Unlike many purinergic ligands that suffer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

MRS 2211 is a potent, selective, and competitive antagonist of the P2Y13 receptor , a G-protein coupled receptor (GPCR) activated by ADP. Unlike many purinergic ligands that suffer from poor bioavailability, MRS 2211 (typically supplied as a disodium salt) exhibits favorable aqueous solubility, simplifying in vivo formulation.

However, the "simplicity" of its solubility masks the complexity of its biological application. P2Y13 regulates high-density lipoprotein (HDL) endocytosis (reverse cholesterol transport), osteoblast/osteoclast coupling in bone remodeling, and nociceptive signaling. Consequently, the timing of administration relative to the biological stimulus is the critical variable in experimental success.

This guide provides a standardized, field-validated framework for delivering MRS 2211 in rodent models, ensuring high reproducibility and data integrity.

Physicochemical Profile & Formulation Strategy

Key Compound Properties

Understanding the chemical nature of MRS 2211 is prerequisite to successful formulation.

PropertySpecificationImplication for In Vivo Use
Chemical Name 2-[(2-Chloro-4-nitrophenyl)azo]-5-hydroxy-6-methyl-3-pyridinecarbonitrile 3,5-dicarboxylateContains an Azo linkage ; potential sensitivity to reduction or light.
Form Disodium Salt (Hydrate)Highly water soluble compared to free base forms.
Molecular Weight ~474.66 g/mol Small molecule; rapid systemic distribution.
Solubility (Water) ~33 mg/mL (approx. 70 mM)Excellent. Does not require toxic co-solvents (DMSO/Tween) for standard doses.
pIC50 5.97 (at P2Y13)Moderate potency; requires sufficient mg/kg dosing to outcompete endogenous ADP.
The "Golden Rule" of MRS 2211 Formulation

Do not store MRS 2211 in solution. While the powder is stable at -20°C (desiccated), the azo linkage and phosphate/carboxylate groups can degrade or precipitate over time in solution.

  • Protocol: Weigh fresh powder for every day of dosing.

  • Vehicle: Sterile 0.9% Saline or Phosphate Buffered Saline (PBS, pH 7.4).

Preparation Workflow (Visualized)

MRS2211_Prep Start Solid MRS 2211 (-20°C Storage) Weigh Weigh Powder (Ambient Temp) Start->Weigh Warm to RT Dissolve Dissolve in Sterile Saline (0.9%) Weigh->Dissolve Add Vehicle Vortex Vortex & Protect from Light (Foil) Dissolve->Vortex Mix Filter Syringe Filter (0.22 µm PES) Vortex->Filter Sterilize Inject Immediate Injection Filter->Inject < 30 mins

Figure 1: Critical preparation workflow. Note the emphasis on light protection and immediate use to prevent hydrolytic degradation or azo-reduction.

In Vivo Administration Protocols

Protocol A: Systemic Administration (Intraperitoneal - i.p.)

Best for: Metabolic studies (HDL), Bone remodeling, Chronic inflammation.

1. Dose Calculation:

  • Standard Effective Dose: 10 mg/kg to 30 mg/kg.

  • Concentration Target: 1 mg/mL to 3 mg/mL.

    • Example: For a 25g mouse at 10 mg/kg, you need 0.25 mg of drug. Injecting 0.25 mL of a 1 mg/mL solution is ideal.

2. Step-by-Step Procedure:

  • Calculate Mass: Determine total drug needed (N mice × Dose × 1.2 excess factor).

  • Solubilization: Dissolve MRS 2211 disodium salt in sterile 0.9% NaCl.

    • Note: If the solution is not clear, sonicate briefly (10-20 seconds). It should be a yellow/orange solution.

  • pH Check: Briefly check pH with a strip; it should be near neutral (7.0–7.4). The disodium salt usually buffers itself well, but adjust with dilute NaOH/HCl if necessary.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

  • Injection: Administer i.p. in the lower right quadrant of the abdomen.

3. Dosing Frequency:

  • Acute: Single dose 30–60 minutes prior to challenge (e.g., ADP challenge or inflammatory stimulus).

  • Chronic: Once daily (QD) or Twice daily (BID). Due to the competitive nature, BID is preferred for continuous receptor blockade.

Protocol B: Intravenous Administration (i.v.)[1]

Best for: Pharmacokinetics (PK), Acute Thrombosis models, Hemodynamics.

1. Dose Calculation:

  • Standard Effective Dose: 3 mg/kg to 10 mg/kg. (Lower than i.p. due to 100% bioavailability).

  • Volume limit: Max 5 mL/kg (approx. 100-125 µL for a mouse).

2. Procedure:

  • Prepare solution in Sterile Saline at 1–2 mg/mL.

  • Warm the solution to 37°C immediately before injection to prevent venous constriction or precipitation shock.

  • Inject via lateral tail vein (mice) or jugular catheter (rats).

Mechanism of Action & Experimental Logic[2]

To interpret your data, you must understand what MRS 2211 is blocking. P2Y13 is G_i coupled.[1] Under normal conditions, ADP activates P2Y13, which inhibits Adenylyl Cyclase (lowering cAMP) and activates RhoA.

MRS 2211 reverses this: It prevents the ADP-mediated drop in cAMP.

P2Y13_Signaling ADP Extracellular ADP P2Y13 P2Y13 Receptor (Gi-Coupled) ADP->P2Y13 Activates MRS MRS 2211 (Antagonist) MRS->P2Y13 BLOCKS Gi G_i Protein P2Y13->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits RhoA RhoA / ROCK Activation Gi->RhoA Activates cAMP cAMP Levels AC->cAMP Decreased by ADP Restored by MRS 2211 HDL HDL Endocytosis (Liver) RhoA->HDL Promotes Bone Osteoblast/Clast Coupling RhoA->Bone Regulates

Figure 2: P2Y13 Signaling Pathway. MRS 2211 prevents the Gi-mediated inhibition of cAMP and the activation of RhoA/ROCK pathways.

Experimental Design & Controls (Self-Validating Systems)

To ensure your data is trustworthy (E-E-A-T), you must include specific controls that validate the drug is working.

The "Vehicle Control" (Mandatory)
  • Group 1: Vehicle (Saline) + Stimulus.

  • Group 2: MRS 2211 + Stimulus.

  • Why: P2Y13 affects vascular tone. Saline injection stress alone can alter blood pressure or metabolic markers.

The "Agonist Challenge" (Positive Control)

If you are unsure if your dose of MRS 2211 is high enough, perform an acute challenge:

  • Administer MRS 2211 (10 mg/kg).

  • Wait 30 mins.

  • Inject 2-MeSADP (P2Y1/P2Y12/P2Y13 agonist).

  • Readout: If MRS 2211 is active, it should block specific P2Y13-mediated effects (like HDL uptake) while leaving P2Y1 (calcium mobilization) intact (unless the dose is too high and selectivity is lost).

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Syringe Solution too cold or pH drift.Warm to 37°C; ensure pH is 7.4. Use immediately.
Lack of Effect Drug degradation (Old stock).Discard stock. Make fresh from powder daily.
Off-Target Effects Dosing > 50 mg/kg.MRS 2211 loses selectivity >10µM plasma conc. It may block P2Y1 or P2Y12 at very high doses. Stick to 10–30 mg/kg.
Animal Lethargy Hypotension.P2Y13 regulates vascular tone. Monitor BP; reduce infusion rate for i.v.

References

  • Kim, Y.C., et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Biochemical Pharmacology, 70(2), 266–274.

    • Significance: Original synthesis and characteriz
  • Fabre, A.C., et al. (2010). P2Y13 receptor is critical for reverse cholesterol transport. Hepatology, 52(4), 1477–1483.

    • Significance: Key in vivo protocol establishing the link between P2Y13, MRS 2211, and HDL metabolism (biliary secretion).
  • Wang, N., et al. (2013). P2Y13 regulates osteoblast and osteoclast function. Journal of Cellular Physiology, 228(1).

    • Significance: Validates the use of MRS 2211 in bone remodeling models.
  • Ortega, F., et al. (2012). Interleukin-6 signaling via STAT3 is required for the beneficial effects of P2Y13 receptor blockade in colitis. International Journal of Biological Sciences.

    • Significance: Demonstrates anti-inflammatory applic

Sources

Method

Application Notes &amp; Protocols: Investigating Neuroinflammation with MRS 2211, a P2Y13 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals in neuroimmunology and neuropharmacology. Introduction: The Landscape of Neuroinflammation and Purinergic Signaling Neuroinflammation is a sophisticat...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in neuroimmunology and neuropharmacology.

Introduction: The Landscape of Neuroinflammation and Purinergic Signaling

Neuroinflammation is a sophisticated defensive response of the central nervous system (CNS) to injury, infection, or disease.[1] Mediated primarily by glial cells—microglia and astrocytes—this process, when chronic or dysregulated, becomes a key contributor to the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][3] Microglia, the resident immune cells of the CNS, are central players, capable of transitioning between homeostatic and activated states.[4][5] In an activated state, they release a host of signaling molecules, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which can be both protective and neurotoxic.[3][6]

A critical signaling system governing glial cell function is the purinergic network, where extracellular nucleotides like ATP and ADP act as signaling molecules through P2 receptors. The P2Y receptor family, a group of G protein-coupled receptors (GPCRs), is particularly important. Among these, the P2Y13 receptor, an ADP-preferring receptor, has emerged as a modulator of microglial function and neuroinflammation.[7][8] Transcriptome data suggest P2Y13 is one of the most highly expressed neurotransmitter receptors in microglia.[8] Its activation is linked to changes in microglial morphology, surveillance of the brain parenchyma, and regulation of baseline inflammatory states.[7][8] This makes the P2Y13 receptor an attractive therapeutic target for modulating neuroinflammatory processes.

This guide provides a detailed overview and validated protocols for utilizing MRS 2211 , a competitive antagonist of the P2Y13 receptor, as a tool to investigate and modulate neuroinflammation in both in vitro and in vivo models.

The Tool: MRS 2211 - A P2Y13 Receptor Antagonist

MRS 2211 is a well-characterized pharmacological tool used to probe the function of the P2Y13 receptor. Understanding its properties is crucial for designing robust experiments and correctly interpreting results.

Mechanism of Action and Selectivity

MRS 2211 acts as a competitive antagonist at the P2Y13 receptor.[9] This means it binds to the same site as the endogenous ligand (ADP) but does not activate the receptor, thereby blocking downstream signaling. P2Y13 is typically coupled to a Gαi protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] By blocking this receptor, MRS 2211 prevents this signaling cascade.

While it is a valuable tool, it is essential to acknowledge its selectivity profile. Most pharmacological agents have potential off-target effects, and understanding this is key to scientific rigor.[11][12]

Property Value / Description Source
Target P2Y13 Receptor[9]
Action Competitive Antagonist[9]
Potency (pIC₅₀) 5.97[9]
Selectivity Displays >20-fold selectivity over P2Y1 and P2Y12 receptors.[9]
Chemical Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt

Expert Insight & Critical Consideration: A pivotal study highlighted that some effects of MRS 2211 on microglial morphology and surveillance might occur independently of P2Y13 receptor antagonism. The compound was observed to have similar effects in both wild-type and P2Y13 knockout (KO) mice.[7] This underscores the absolute necessity of including appropriate controls, such as using P2Y13 KO models or RNAi-based knockdown, to definitively attribute an observed effect to P2Y13 blockade.

P2Y13 Signaling in Microglia

The diagram below illustrates the canonical signaling pathway of the P2Y13 receptor in microglia and the point of intervention for MRS 2211.

P2Y13_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space P2Y13 P2Y13 Receptor Gi Gαi Protein P2Y13->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ADP ADP ADP->P2Y13 Activates MRS2211 MRS 2211 MRS2211->P2Y13 Blocks Gi->AC Inhibits ATP ATP ATP->AC Response Modulation of Inflammation & Cell Morphology cAMP->Response Regulates

Caption: P2Y13 signaling pathway and MRS 2211 antagonism.

In Vitro Application: Modulating Microglial Activation

In vitro cell culture models provide a controlled environment to dissect the specific effects of MRS 2211 on microglial inflammatory responses.[13] The murine BV-2 microglial cell line is a common starting point, though primary microglia or iPSC-derived human microglia offer greater physiological relevance.[14][15]

In Vitro Experimental Workflow

The following diagram outlines a standard workflow for testing the anti-inflammatory potential of MRS 2211 in vitro.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_assays Downstream Assays A 1. Seed Microglial Cells (e.g., BV-2, Primary) B 2. Pre-treat with MRS 2211 or Vehicle Control A->B C 3. Induce Inflammation (e.g., LPS, IFNγ+TNFα) B->C D 4. Collect Supernatant (for Cytokine Analysis) C->D E 5. Lyse Cells (for Protein/RNA Analysis) C->E F 6. Fix Cells (for Imaging) C->F G ELISA / Multiplex (TNF-α, IL-6, IL-1β) D->G H Western Blot (p-NF-κB, iNOS, COX-2) E->H I Immunocytochemistry (Iba-1, CD68) F->I

Caption: General workflow for in vitro neuroinflammation studies.

Protocol 1: Inhibition of LPS-Induced Cytokine Release from BV-2 Microglia

This protocol details how to assess the ability of MRS 2211 to suppress the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated BV-2 cells.

Principle: LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on microglia, triggering a potent pro-inflammatory response, including the activation of the NF-κB signaling pathway and subsequent release of cytokines like TNF-α and IL-6.[2][16] This protocol tests if blocking the P2Y13 receptor can dampen this response.

Materials:

  • BV-2 murine microglial cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • MRS 2211 (Tocris Bioscience or equivalent)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • DMSO (vehicle for MRS 2211)

  • Phosphate Buffered Saline (PBS)

  • 96-well tissue culture plates

  • ELISA kits for mouse TNF-α and IL-6 (eBioscience, R&D Systems, or equivalent)

Procedure:

  • Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete media. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Rationale: An overnight incubation allows cells to recover from passaging and attach firmly, ensuring a healthy and consistent starting cell monolayer.

  • Pre-treatment: Prepare serial dilutions of MRS 2211 (e.g., 1 µM, 10 µM, 25 µM) in serum-free DMEM. Also prepare a vehicle control (DMSO at the same final concentration as the highest MRS 2211 dose). Remove the culture medium from the cells and add 100 µL of the MRS 2211 dilutions or vehicle control.

    • Rationale: Pre-treatment allows the antagonist to occupy the P2Y13 receptors before the inflammatory stimulus is introduced, providing a better measure of its preventative capacity.

  • Incubation: Incubate the cells with MRS 2211 or vehicle for 1 hour at 37°C.

  • Inflammatory Stimulation: Add LPS directly to the wells to a final concentration of 100 ng/mL. Create a set of control wells:

    • Negative Control: Cells with vehicle only (no LPS).

    • Positive Control: Cells with vehicle + LPS.

    • Rationale: The positive control validates that the LPS stimulation is effective, while the negative control provides the baseline level of cytokine secretion.

  • Incubation for Cytokine Production: Incubate the plate for 24 hours at 37°C, 5% CO₂.[17]

    • Rationale: A 24-hour incubation is typically sufficient for robust cytokine production and release into the supernatant following LPS stimulation.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell layer. Centrifuge at 1,500 rpm for 10 minutes to pellet any cell debris.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using ELISA kits, following the manufacturer’s instructions.[17]

Data Analysis & Expected Outcome: Analyze the data using a one-way ANOVA with post-hoc tests. It is expected that the LPS-treated group will show a significant increase in TNF-α and IL-6 compared to the negative control. Treatment with effective concentrations of MRS 2211 is hypothesized to significantly reduce the LPS-induced secretion of these cytokines.[18]

Experimental Group Expected TNF-α / IL-6 Level
Vehicle Control (No LPS)Baseline / Low
Vehicle + LPSHigh
MRS 2211 + LPSReduced (Dose-dependent)

In Vivo Application: Ameliorating Neuroinflammation in Animal Models

In vivo models are indispensable for understanding how a compound affects the complex interplay of cells within the CNS and its ultimate impact on behavior and pathology.[19] A commonly used model is systemic LPS administration, which induces a robust neuroinflammatory response.[16][20]

In Vivo Experimental Workflow

This diagram illustrates a typical workflow for evaluating MRS 2211 in a mouse model of neuroinflammation.

In_Vivo_Workflow cluster_treatment Induction & Treatment cluster_analysis Analysis cluster_assays Post-Mortem Assays A 1. Animal Acclimatization (e.g., C57BL/6J mice) B 2. Administer MRS 2211 or Vehicle (e.g., i.p. injection) A->B C 3. Induce Neuroinflammation (e.g., systemic LPS injection) B->C D 4. Behavioral Testing (e.g., Morris Water Maze, Open Field Test) C->D E 5. Euthanasia & Tissue Collection (Brain) D->E F Immunohistochemistry (Iba-1, GFAP) E->F G Western Blot / ELISA (Cytokines, Signaling Proteins) E->G H RT-qPCR (Gene Expression) E->H

Caption: General workflow for in vivo neuroinflammation studies.

Protocol 2: Assessing the Effect of MRS 2211 on LPS-Induced Microglial Activation in Mice

This protocol describes how to evaluate whether MRS 2211 can reduce microglial activation in the brain following a systemic inflammatory challenge with LPS.

Principle: Intraperitoneal (i.p.) injection of LPS in rodents elicits a systemic immune response that leads to the activation of microglia in the brain, characterized by morphological changes (retraction of processes, amoeboid shape) and upregulation of markers like Ionized calcium-binding adapter molecule 1 (Iba-1).[16][21] This protocol uses immunohistochemistry to visualize and quantify these changes.

Materials:

  • C57BL/6J mice (male, 8-10 weeks old)

  • MRS 2211

  • Lipopolysaccharide (LPS)

  • Sterile saline (vehicle)

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Primary antibody: Rabbit anti-Iba-1

  • Appropriate fluorescently-labeled secondary antibody

  • Cryostat or vibrating microtome

  • Fluorescence microscope

Procedure:

  • Animal Grouping and Administration: Divide mice into four groups (n=8-10 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: MRS 2211 + LPS

    • Group 4: MRS 2211 + Saline Administer MRS 2211 (e.g., 1-5 mg/kg, i.p.) or vehicle 30-60 minutes prior to the LPS challenge.

    • Rationale: The MRS 2211-only group is a crucial control to assess if the drug itself has any baseline effect on microglial morphology.

  • Induction of Neuroinflammation: Administer a single i.p. injection of LPS (e.g., 1 mg/kg) or sterile saline.[16]

  • Time Course: Return mice to their home cages. The peak of microglial activation is often observed 24 hours post-injection.

  • Tissue Collection and Fixation: At 24 hours post-LPS injection, deeply anesthetize the mice and perform transcardial perfusion first with cold PBS, followed by 4% PFA.

    • Rationale: Perfusion removes blood from the brain vasculature, which can interfere with staining, and PFA fixation preserves tissue architecture for high-quality histology.

  • Post-Fixation and Cryoprotection: Dissect the brains and post-fix them in 4% PFA overnight at 4°C. Subsequently, cryoprotect the brains by immersing them in 15% sucrose until they sink, followed by 30% sucrose.

  • Sectioning: Freeze the brains and cut coronal sections (e.g., 30 µm thick) through a region of interest, such as the hippocampus or cortex, using a cryostat.

  • Immunohistochemistry (IHC): a. Wash sections in PBS. b. Perform antigen retrieval if necessary (protocol dependent). c. Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour. d. Incubate sections with the primary antibody (anti-Iba-1) overnight at 4°C.[22] e. Wash sections and incubate with the corresponding fluorescent secondary antibody for 2 hours at room temperature. f. Mount sections on slides with a DAPI-containing mounting medium.

  • Imaging and Analysis: a. Acquire images using a fluorescence or confocal microscope. b. Quantify microglial activation. This can be done by cell counting, measuring Iba-1 immunoreactive area, or by morphological analysis (e.g., Sholl analysis) to assess process ramification.[7]

    • Rationale: Activated microglia typically have a larger cell body and shorter, thicker, less-branched processes compared to the highly ramified "surveying" microglia in a healthy state.

Data Analysis & Expected Outcome: The LPS-treated group is expected to show a significant increase in Iba-1 positive cells with an activated, amoeboid morphology. Successful therapeutic intervention with MRS 2211 would result in a significant reduction in these activation markers, with microglia appearing more ramified and quiescent, similar to the vehicle/saline control group.

Concluding Remarks

MRS 2211 is a potent and selective antagonist for the P2Y13 receptor, making it a valuable pharmacological tool for elucidating the role of this receptor in neuroinflammatory processes. The protocols provided here offer a robust framework for investigating its effects both in vitro and in vivo. However, researchers must remain vigilant about potential off-target effects and incorporate rigorous controls to ensure the validity and reproducibility of their findings. By carefully applying these methodologies, the scientific community can further unravel the complexities of purinergic signaling in brain health and disease, paving the way for novel therapeutic strategies targeting neuroinflammation.

References

  • Kyrargyri, V., Madry, C., Rifat, A., et al. (2020). P2Y13 receptors regulate microglial morphology, surveillance, and resting levels of interleukin 1β release. GLIA, 68(2), 328-344. [Link]

  • Logue, S. E., & Zunszain, P. A. (2014). In Vivo Imaging of Human Neuroinflammation. Methods in Molecular Biology, 1098, 153-171. [Link]

  • Creative Biolabs. (n.d.). Neuroinflammation Assay Services. Retrieved February 5, 2026, from [Link]

  • Zeng, Z., et al. (2022). P2RY13 Exacerbates Intestinal Inflammation by Damaging the Intestinal Mucosal Barrier via Activating IL-6/STAT3 Pathway. Journal of Immunology Research, 2022, 8818984. [Link]

  • Ortega, F., et al. (2024). Purinergic Receptor P2Y13 Controls Activation and Mode of Division in Subependymal Adult Neural Stem Cells. bioRxiv. [Link]

  • Kyrargyri, V., Madry, C., Rifat, A., et al. (2020). P2Y13 receptors regulate microglial morphology, surveillance, and resting levels of interleukin 1β release. Mount Sinai Scholars Portal. [Link]

  • Vilalta, A., & Brown, G. C. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE, 7(9), e45227. [Link]

  • Labroots. (2025). Advancing Neuroinflammation Research with iPSC Derived Microglia and Automated Assays for Drug... YouTube. [Link]

  • Guzman-Martinez, L., et al. (2019). Microglia: Agents of the CNS Pro-Inflammatory Response. Cells, 8(12), 1489. [Link]

  • Liu, H., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience, 15, 655273. [Link]

  • Espada, S., et al. (2010). Neuroprotection Mediated by P2Y13 Nucleotide Receptors in Neurons. Journal of Neuroscience, 30(20), 6902-6913. [Link]

  • ResearchGate. (n.d.). Neuroinflammation related markers detected by western blotting and immunofluorescence staining. Retrieved February 5, 2026, from [Link]

  • Nakatomi, Y., et al. (2020). Animal Models for Neuroinflammation and Potential Treatment Methods. Journal of Clinical Medicine, 9(7), 2226. [Link]

  • Zhou, Y., et al. (2022). ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway. Cell Communication and Signaling, 20(1), 53. [Link]

  • Furuya, K., et al. (2018). Involvement of P2Y13 Receptor in Suppression of Neuronal Differentiation. Biological and Pharmaceutical Bulletin, 41(5), 765-770. [Link]

  • Block, M. L., & Hong, J. S. (2005). Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases. Progress in Neurobiology, 76(3), 171-216. [Link]

  • Chamberland, M., et al. (2022). Mapping neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge. bioRxiv. [Link]

  • F1000Research. (2025). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research. [Link]

  • Alzheimer's Association. (2018). Microglial activation, inflammation and innate immunity in Alzheimer's disease. YouTube. [Link]

  • Maze Engineers. (2021). Rodent Models for Alzheimer's Disease in Drug Testing. [Link]

  • Wang, W. Y., et al. (2015). Role of pro-inflammatory cytokines released from microglia in Alzheimer's disease. Annals of Translational Medicine, 3(10), 136. [Link]

  • Kytönen, V., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. PLOS Computational Biology, 18(9), e1010497. [Link]

  • Cellectricon. (n.d.). Neuroinflammation. Retrieved February 5, 2026, from [Link]

  • Bagga, P., et al. (2017). MRI/MRS in neuroinflammation: methodology and applications. Annals of the New York Academy of Sciences, 1394(1), 3-21. [Link]

  • Ubina, T., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols, 5(4), 103322. [Link]

  • Amadio, S., et al. (2021). Microglia and Neuroinflammation: What Place for P2RY12? International Journal of Molecular Sciences, 22(4), 1686. [Link]

  • Neurofit. (n.d.). Animal and cellular models of acute inflammation. Retrieved February 5, 2026, from [Link]

  • del Puerto, A., et al. (2013). Neuronal and glial purinergic receptors functions in neuron development and brain disease. Frontiers in Cellular Neuroscience, 7, 197. [Link]

  • Tello, C., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology, 5, 1319246. [Link]

  • ResearchGate. (n.d.). Effect of P2Y13 receptor knock-out on microglial surveillance in.... Retrieved February 5, 2026, from [Link]

  • Zhao, Y., et al. (2019). Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice. Scientific Reports, 9(1), 5790. [Link]

  • Illes, P., et al. (2020). Regulation of Microglial Functions by Purinergic Mechanisms in the Healthy and Diseased CNS. International Journal of Molecular Sciences, 21(11), 3974. [Link]

  • James & Lillian Martin Centre. (n.d.). Neuroinflammation in neurodegenerative disease. Retrieved February 5, 2026, from [Link]

  • Lively, S., & Schlichter, L. C. (2018). Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10). Frontiers in Cellular Neuroscience, 12, 215. [Link]

  • STAR Protocols. (2023). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. Cell Press. [Link]

  • bit.bio. (n.d.). ioMicroglia Stimulation for cytokine release. Retrieved February 5, 2026, from [Link]

  • Animated biology with Arpan. (2023). Role of microglia in Neuroinflammation. YouTube. [Link]

  • Bello, D., & Gujral, T. S. (2018). KInhibition Selectivity Score (KISS) for kinase inhibitors. Bioinformatics, 34(13), 2269-2276. [Link]

  • Bosc, N., et al. (2019). Selectivity filters to edit out deleterious side effects in kinase inhibitors. Proceedings of the National Academy of Sciences, 116(34), 16738-16743. [Link]

  • MDPI. (n.d.). SARS-CoV-2 Spike Protein Induces Time-Dependent and Brain-Region-Specific Alterations in Ferroptosis Markers: A Preliminary Study in K18-hACE2 Mice. Retrieved February 5, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting MRS 2211 experimental results.

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Chen | Topic: P2Y13 Antagonist Troubleshooting

Welcome to the MRS 2211 Technical Support Center. This guide is designed for researchers experiencing inconsistent data or assay failure with MRS 2211 , a selective antagonist for the P2Y13 receptor .

Unlike generic reagents, MRS 2211 operates within a complex purinergic signaling network where receptor crosstalk (specifically with P2Y1 and P2Y12) often confounds results. This guide moves beyond basic instructions to address the causality of experimental failure.

Part 1: The Foundation – Reconstitution & Stability

Severity Level: Critical 90% of "inactive compound" reports stem from improper solubilization or storage.

Quick Reference: Physicochemical Properties
PropertySpecificationCritical Note
Molecular Weight ~474.66 g/mol Batch-specific MW varies due to hydration; check your vial label.
Solubility (Water) Insoluble Do NOT add water/buffer directly to the solid.
Solubility (DMSO) ~100 mMPreferred solvent.
Selectivity >20-fold vs. P2Y1/P2Y12Selective, but not absolute at high concentrations (>10 µM).
Troubleshooting FAQ: Handling & Storage

Q: I added water/PBS to the vial, and it didn't dissolve. Can I sonicate it? A: No. If you added aqueous buffer to the solid, the compound has likely formed a suspension that is difficult to recover.

  • The Fix: You must dissolve the solid in pure DMSO first. If you have already added water, add DMSO until the final concentration of DMSO is >50%, vortex vigorously, and then dilute further only when fully dissolved. For future experiments, always make a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

Q: My stock solution turned cloudy after freezing. A: MRS 2211 is hydrophobic. Upon thawing, moisture condensation can cause precipitation.

  • The Protocol:

    • Thaw the DMSO stock completely at Room Temperature (RT).

    • Vortex for 30 seconds.

    • Inspect for particulates. If cloudy, warm to 37°C for 5 minutes and vortex again.

    • Aliquot Rule: Avoid >2 freeze-thaw cycles. Aliquot into single-use volumes immediately after initial reconstitution.

Part 2: In Vitro Assay Optimization (Calcium & cAMP)

Context: P2Y13 is primarily Gi-coupled (inhibits Adenylate Cyclase), but it often heterodimerizes or co-signals with Gq-coupled P2Y1 to potentiate calcium release.

Visualizing the Problem: The P2Y1/P2Y13 Crosstalk

Many users fail to see inhibition because they are measuring a response driven entirely by P2Y1, which MRS 2211 does not block at physiological concentrations.

P2Y_Signaling cluster_membrane Cell Membrane ADP ADP (Agonist) P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y13 P2Y13 Receptor (Gi-coupled) ADP->P2Y13 MRS2211 MRS 2211 (Antagonist) MRS2211->P2Y13 Blocks PLC PLC P2Y1->PLC P2Y13->P2Y1 Potentiates (Context Dependent) AC Adenylate Cyclase P2Y13->AC Inhibits IP3 IP3 PLC->IP3 Ca Ca2+ Release (Strong Signal) IP3->Ca cAMP cAMP Levels (Decrease) AC->cAMP Basal production

Figure 1: Mechanism of Action. MRS 2211 blocks P2Y13.[1][2][3][4] Note that ADP also activates P2Y1 (Gq), which drives the majority of the Calcium signal. If P2Y1 is not blocked, MRS 2211 effects on Calcium may be masked.

Protocol: Validating P2Y13 Activity

If you observe no effect of MRS 2211 on ADP-induced Calcium release, follow this logic:

  • The "P2Y1 Masking" Effect: In many cell lines (e.g., platelets, endothelial cells), P2Y1 is the dominant driver of calcium. P2Y13 only amplifies this signal.

    • Diagnostic Step: Pre-treat cells with MRS 2179 (P2Y1 antagonist) to block the dominant calcium signal. Then, assess if MRS 2211 alters the residual signal or cAMP levels.

  • Incubation Time: P2Y receptors internalize rapidly.

    • Recommendation: Pre-incubate MRS 2211 for 15–30 minutes at 37°C. Longer incubations (>1 hour) may lead to receptor desensitization or compound degradation.

  • Agonist Concentration:

    • Issue: Using saturating concentrations of ADP (e.g., >10 µM) can outcompete the antagonist if the MRS 2211 concentration is too low (Competitive Antagonism).

    • Fix: Perform an ADP dose-response curve. MRS 2211 should shift the ADP EC50 to the right (Dextral shift).

Part 3: Specificity & Controls

Severity Level: High Is your phenotype real, or is it off-target inhibition of P2Y12?

MRS 2211 is >20-fold selective for P2Y13 over P2Y12, but at >10 µM , it may begin to inhibit P2Y12.

Decision Tree: Ruling Out Off-Target Effects

Troubleshooting_Workflow Start Issue: Observed Phenotype with MRS 2211 DoseCheck Check Conc. Is it > 10 µM? Start->DoseCheck HighDose Risk of P2Y12/P2Y1 Off-target effects DoseCheck->HighDose Yes LowDose Conc. is 1-10 µM (Likely Specific) DoseCheck->LowDose No ControlExp Run Negative Control: Use P2Y13-null cells OR specific P2Y12 antagonist HighDose->ControlExp Titrate Down LowDose->ControlExp Result1 Phenotype Persists in Null cells? ControlExp->Result1 Result2 Phenotype Disappears in Null cells? ControlExp->Result2 Conclusion1 Non-Specific Effect (Toxic or Off-target) Result1->Conclusion1 Conclusion2 Validated P2Y13 Effect Result2->Conclusion2

Figure 2: Specificity Validation Workflow. Essential steps to confirm P2Y13-mediated mechanism.

Part 4: In Vivo Optimization (Mice/Rats)

Warning: There is no single "universal" dose. The following is a guideline for starting pilot studies.

Vehicle Formulation

MRS 2211 is not water-soluble. You cannot inject a DMSO stock directly (toxicity).

  • Recommended Vehicle: 10% DMSO + 90% PBS (or Saline).

  • Preparation Protocol:

    • Dissolve MRS 2211 in 100% DMSO to a concentration 10x higher than your final injection mix (e.g., if you need 1 mg/mL injected, make a 10 mg/mL DMSO stock).

    • Slowly add the DMSO stock to the PBS while vortexing.

    • Note: Use immediately. Precipitate may form if left standing.

Dosage Strategy
  • Starting Range: 1 – 10 mg/kg (Intraperitoneal - i.p.).

  • Dosing Schedule: P2Y antagonists often have short half-lives in vivo.

    • Acute Models: Administer 30–60 minutes prior to challenge (e.g., allergen or injury).

    • Chronic Models: Daily or bidaily dosing may be required.

  • Safety Check: Monitor for bleeding time. While P2Y13 is less critical for hemostasis than P2Y12, high doses affecting P2Y12 will prolong bleeding.

References

  • Kim, Y.C., et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Biochemical Pharmacology, 70(2), 266-274.

  • Werder, R.B., et al. (2022). Inhibiting the P2Y13 receptor reduces IL-33 and HMGB1 lung concentrations and inflammatory cell infiltration in a murine model of asthma. Nature Communications / PubMed Central.

  • Tocris Bioscience. (n.d.). MRS 2211 Product Information & Solubility Data.

  • MedChemExpress. (n.d.). MRS 2211 Sodium Hydrate Technical Data.

Sources

Optimization

Technical Support Center: MRS 2211 &amp; Purinergic Receptor Selectivity

Subject: Specificity Profile of MRS 2211 (P2Y13 Antagonist) regarding P2Y1 and P2Y12 Cross-Reactivity. Ticket ID: P2Y-TECH-2211 Status: Resolved / Guide Available Expert: Senior Application Scientist, GPCR Signaling Divi...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Specificity Profile of MRS 2211 (P2Y13 Antagonist) regarding P2Y1 and P2Y12 Cross-Reactivity. Ticket ID: P2Y-TECH-2211 Status: Resolved / Guide Available Expert: Senior Application Scientist, GPCR Signaling Division

Executive Summary: The Selectivity Window

Does MRS 2211 affect P2Y1 and P2Y12 receptors? Yes, but only at high concentrations. [1]

MRS 2211 is a competitive antagonist selective for the P2Y13 receptor.[2][3][4][5] However, its selectivity window is relatively narrow (>20-fold). In practical experimental terms, this means that while it is selective at nanomolar to low-micromolar concentrations, exceeding 10 µM significantly increases the risk of off-target antagonism at P2Y1 and P2Y12 receptors.

Pharmacological Profile Table

Data derived from recombinant human receptors expressed in 1321N1 astrocytoma cells.[6]

Receptor TargetPrimary CouplingMRS 2211 ActivityPotency (IC50 / Ki)Risk Level
P2Y13 Gi (cAMP ↓) Antagonist (Primary) ~0.1 - 0.6 µM Target
P2Y1Gq (Ca2+ ↑)Weak Antagonist> 10 µMModerate (at high doses)
P2Y12Gi (cAMP ↓)Weak Antagonist> 10 µMLow-Moderate

Critical Note: The IC50 for P2Y13 is approximately 600 nM. To fully block P2Y13, researchers often use 10x the IC50. This pushes the working concentration to ~6 µM, dangerously close to the threshold where P2Y1 antagonism begins.

Mechanistic Pathway & Cross-Reactivity

To understand where your experiment might be failing, visualize the signaling cascade. MRS 2211 is intended to block the "Potentiation" arm (P2Y13), but overdose blocks the "Initiation" (P2Y1) or "Sustained" (P2Y12) arms.

P2Y_Signaling ADP ADP (Ligand) P2Y1 P2Y1 Receptor (Initiation) ADP->P2Y1 P2Y12 P2Y12 Receptor (Amplification) ADP->P2Y12 P2Y13 P2Y13 Receptor (Potentiation) ADP->P2Y13 Gq Gq Protein P2Y1->Gq Gi Gi Protein P2Y12->Gi P2Y13->Gi P2Y13->Gi Ca Ca2+ Mobilization (Shape Change) Gq->Ca cAMP cAMP Inhibition (Sustained Aggregation) Gi->cAMP Gi->cAMP RhoA RhoA Activation (Stabilization) Gi->RhoA MRS2211 MRS 2211 MRS2211->P2Y1 Off-Target (>10 µM) MRS2211->P2Y12 Off-Target (>10 µM) MRS2211->P2Y13 Primary Block (IC50 ~0.6 µM)

Caption: MRS 2211 primarily targets P2Y13-mediated RhoA/cAMP signaling. Dashed lines indicate potential off-target blockade of P2Y1 (calcium) and P2Y12 (cAMP) at supramaximal concentrations.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "I added MRS 2211 and platelet aggregation stopped completely."

Diagnosis: You likely overdosed the compound and are blocking P2Y1 or P2Y12. P2Y13 blockade alone should reduce the stability of the aggregate or delay it, but it rarely abolishes the response entirely if P2Y1 and P2Y12 are functional.

  • The Fix: Titrate down. Perform a dose-response curve from 100 nM to 10 µM. If the IC50 of your effect is >10 µM, you are observing non-specific toxicity or off-target effects.

Scenario B: "I see no effect of MRS 2211 on my cAMP assay."

Diagnosis: P2Y12 is masking the P2Y13 effect. Both receptors couple to Gi (inhibiting Adenylyl Cyclase). Since P2Y12 is often more abundant (especially in platelets), blocking P2Y13 produces a negligible signal change because P2Y12 is still driving the Gi signal.

  • The Fix: You must isolate the receptor.

    • Use a P2Y12 blocker (AR-C66096 or Ticagrelor) to silence the dominant Gi signal.

    • Then add ADP + MRS 2211. Any remaining Gi activity that is blocked by MRS 2211 can be attributed to P2Y13.

Scenario C: "My compound degraded in solution."

Diagnosis: MRS 2211 contains an azo linkage (N=N), which is photosensitive.

  • The Fix:

    • Protect stock solutions from light (amber vials or foil wrap).

    • Do not autoclave.

    • Store stocks at -20°C. Reconstitute in water (soluble up to 70 mM).

Validated Experimental Protocols

Protocol 1: Isolating P2Y13 Function in Platelet Aggregation

Objective: To observe P2Y13-specific effects without P2Y1/12 interference.

Materials:

  • Washed Platelets (Human or Murine)

  • Agonist: 2-MeSADP (Potent P2Y1/12/13 agonist)[7]

  • Antagonist: MRS 2211 (Target)[1][2][5][6][8][9]

  • Control Antagonist: MRS 2179 (P2Y1 selective)[10]

Step-by-Step:

  • Preparation: Adjust platelet count to 2.5 x 10^8/mL in Tyrode’s buffer.

  • The "Low-Dose" Agonist Test: P2Y13 effects are most visible at sub-maximal agonist concentrations. Determine the EC20 of 2-MeSADP for your donor (usually 50-100 nM).

  • Incubation: Incubate platelets with MRS 2211 (10 µM) for 5 minutes at 37°C.

    • Note: Do not exceed 10 µM.

  • Activation: Add EC20 dose of 2-MeSADP.

  • Readout: Measure "Shape Change" (P2Y1 driven) vs. "Aggregation" (P2Y12/13 driven).

    • Result: If MRS 2211 inhibits shape change, it is hitting P2Y1 (Bad). If it slightly reduces the extent of aggregation without affecting shape change, it is hitting P2Y13 (Good).

Protocol 2: Verifying Selectivity (The "Shift" Assay)

Objective: Confirm MRS 2211 is not affecting P2Y1 in your specific tissue.

  • Perform a concentration-response curve for ADP (agonist) measuring Calcium flux (a pure P2Y1 readout).

  • Repeat the curve in the presence of 10 µM MRS 2211 .

  • Analysis:

    • If the EC50 of ADP shifts to the right, MRS 2211 is antagonizing P2Y1.

    • If the curve overlaps perfectly with the control, MRS 2211 is selective in your system.

Frequently Asked Questions (FAQ)

Q: Can I use MRS 2211 to distinguish P2Y12 from P2Y13 in cAMP assays? A: Not easily on its own. Because both are Gi-coupled, you usually need to block P2Y12 with a highly selective antagonist (like AR-C66096) first. If you still see ADP-induced cAMP inhibition that is sensitive to MRS 2211, that is the P2Y13 component.

Q: Is MRS 2211 an agonist or antagonist? A: It is a competitive antagonist .[4][6] Do not confuse it with 2-MeSADP (agonist).

Q: What is the maximum safe concentration for selectivity? A: We recommend 10 µM as the "Hard Ceiling." Above this, P2Y1 antagonism becomes statistically significant (Kim et al., 2005).

References

  • Kim, Y. C., et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor.[3][6] Biochemical Pharmacology, 70(2), 266–274.[6][11]

    • Key Data: Establishes MRS 2211 as a P2Y13 antagonist with IC50 ~0.6 µM and >20-fold selectivity over P2Y1/12.[3][5]

  • Marteau, F., et al. (2003). Pharmacological characterization of the human P2Y13 receptor. Molecular Pharmacology, 64(1), 104-112.

    • Key Data: Defines the signaling p
  • Tocris Bioscience. MRS 2211 Product Datasheet & Biological Activity.

    • Key Data: Solubility data (70 mM in w

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of MRS 2211

Topic: Stability of MRS 2211 in Different Cell Culture Media Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Compound Profile MRS 2211 is a sel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of MRS 2211 in Different Cell Culture Media Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

MRS 2211 is a selective, competitive antagonist of the P2Y13 receptor (a G-protein coupled receptor activated by ADP).[1] Unlike many hydrophobic pharmacological tools, MRS 2211 is a nucleotide derivative (specifically a pyridoxal-5'-phosphate analogue), which confers distinct solubility and stability properties that differ from standard small molecules.

Quick Reference Dashboard
ParameterSpecification
Chemical Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt
Molecular Weight 474.66 g/mol
Primary Target P2Y13 Receptor (pIC50 = 5.[2]97)
Solubility (Water) High (~33 mg/mL or 70 mM)
Solubility (DMSO) Soluble (up to 100 mM)
Critical Vulnerability Phosphatase Hydrolysis (Serum), Photodegradation (Light)
Storage (Solid) -20°C, Desiccated, Protected from Light

Critical Handling & Stability FAQs

Q1: Should I dissolve MRS 2211 in Water or DMSO for cell culture stocks?

Recommendation: Sterile Water is preferred for most cell culture applications, though DMSO is acceptable.

  • The Science: MRS 2211 is a disodium salt with a phosphate group, rendering it highly hydrophilic. Unlike many lipophilic inhibitors (e.g., MRS 2179), it dissolves readily in water up to 70 mM [1].

  • Why Water? Using water eliminates the "DMSO effect"—cellular toxicity or membrane permeabilization caused by DMSO concentrations >0.1%. This is particularly crucial in calcium signaling assays (e.g., FLIPR) where solvent artifacts can mask subtle P2Y13 responses.

  • Protocol:

    • Dissolve powder in sterile, nuclease-free water to 10 mM.

    • Filter sterilize using a 0.22 µm PVDF or PES syringe filter (Nylon can bind some charged molecules).

    • Aliquot and freeze at -20°C immediately.

Q2: Is MRS 2211 stable in DMEM or RPMI containing 10% FBS?

Warning: Stability is compromised in non-heat-inactivated serum.

  • The Mechanism: MRS 2211 contains a phosphonooxy (phosphate ester) group essential for its mimicry of ADP. Fetal Bovine Serum (FBS) contains active Alkaline Phosphatases (ALP) and other ecto-nucleotidases unless specifically heat-inactivated. These enzymes can hydrolyze the phosphate group, potentially converting MRS 2211 into a dephosphorylated metabolite with altered or lost affinity for the P2Y13 receptor [2].

  • Best Practice:

    • Short Assays (<2 hours): Standard media with 10% FBS is generally acceptable if prepared fresh.

    • Long Assays (>24 hours): Use Heat-Inactivated FBS (HI-FBS) or serum-free media to prevent hydrolytic degradation.

    • Self-Validation: If you observe a loss of potency over a 24-hour incubation, spike fresh MRS 2211 into the media. If activity is restored, your compound degraded.

Q3: Why did the solution change color? (Light Sensitivity)

Immediate Action: Discard the solution if significant color bleaching or shifting is observed.

  • The Science: The core structure of MRS 2211 is based on Pyridoxal-5'-phosphate (PLP) linked via an azo bond to a nitrophenyl ring.

    • Azo Linkage: Azo compounds are susceptible to cis-trans photo-isomerization or irreversible photobleaching under UV/visible light.

    • PLP Core: Pyridoxal phosphate itself is photosensitive and degrades into inactive species (e.g., 4-pyridoxic acid) upon light exposure [3].

  • Troubleshooting: Always handle MRS 2211 in amber tubes or wrap tubes in aluminum foil. Avoid leaving culture plates on the bench under fluorescent lights for extended periods.

Q4: I see a precipitate when adding the stock to my media. What happened?

Diagnosis: Likely a "Salting Out" effect or Calcium interaction.

  • Cause: While MRS 2211 is water-soluble, it is a polysulfonated/phosphorylated anion. In media with high calcium concentrations (like DMEM) or high ionic strength, rapid addition of a high-concentration stock (e.g., 50 mM) can cause transient local precipitation (calcium-phosphate complexes).

  • Solution:

    • Lower Stock Concentration: Use a 10 mM stock instead of 50 mM.

    • Serial Dilution: Dilute the stock 1:10 in PBS before adding to the final media. This "steps down" the concentration gradient.

    • Vortexing: Vortex the media rapidly while adding the compound dropwise.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for solvent selection and the environmental threats to MRS 2211 stability.

MRS2211_Stability Compound MRS 2211 Powder (Store -20°C, Desiccated) Solvent_Choice Solvent Choice Compound->Solvent_Choice Water_Path Sterile Water (Preferred) Solvent_Choice->Water_Path Avoids DMSO toxicity DMSO_Path DMSO (Alternative) Solvent_Choice->DMSO_Path If high conc. needed Stock_Sol Stock Solution (10 mM) Water_Path->Stock_Sol DMSO_Path->Stock_Sol Media_Add Add to Cell Culture Media Stock_Sol->Media_Add Dilute immediately Outcome_Stable Stable Assay (Heat-Inactivated FBS) Media_Add->Outcome_Stable Protected from Light + HI-FBS Outcome_Degraded Loss of Potency (Standard FBS / Light) Media_Add->Outcome_Degraded Exposed to Light OR Active Phosphatases Threat_Light THREAT: Light (Azo/PLP degradation) Threat_Light->Outcome_Degraded Threat_Serum THREAT: Phosphatases (Hydrolysis in FBS) Threat_Serum->Outcome_Degraded

Caption: Workflow for MRS 2211 preparation highlighting critical stability checkpoints (Light and Serum Phosphatases).

Step-by-Step Preparation Protocol

Protocol A: Preparation of 10 mM Aqueous Stock (Recommended)
  • Calculate: For 10 mg of MRS 2211 (MW: 474.66), add 2.10 mL of sterile water.

  • Dissolve: Vortex gently. The solution should turn bright orange/red. Ensure no particulate matter remains.

  • Sterilize: Pass through a 0.22 µm PES syringe filter into a sterile, amber microcentrifuge tube.

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

  • Store: Store at -20°C. Shelf life: 1 month at -20°C; 6 months at -80°C.

Protocol B: Working Solution for Cell Treatment
  • Thaw: Thaw one aliquot of 10 mM stock on ice in the dark.

  • Dilute:

    • Target: 10 µM final concentration.

    • Step: Dilute 1 µL of stock into 1 mL of pre-warmed (37°C) culture media.

  • Mix: Invert the tube gently. Do not vortex vigorously if the media contains high protein (frothing).

  • Apply: Add to cells immediately. Do not store the diluted working solution.

References

  • Kim, Y.C., et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Biochemical Pharmacology, 70(2), 266-274. Available at: [Link]

  • U.S. National Library of Medicine. Pyridoxal Phosphate Stability. PubChem Database. Available at: [Link]

Sources

Optimization

How to address poor solubility of MRS 2211.

Technical Guide: Optimizing Solubility & Handling of MRS 2211 Senior Application Scientist Note: MRS 2211 is a potent, selective P2Y13 antagonist widely used in purinergic signaling research. However, its physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Solubility & Handling of MRS 2211

Senior Application Scientist Note: MRS 2211 is a potent, selective P2Y13 antagonist widely used in purinergic signaling research. However, its physicochemical properties—specifically its nature as a disodium salt containing an azo linkage—create distinct solubility and stability challenges. Users frequently encounter precipitation when deviating from specific solubilization protocols. This guide synthesizes field-proven methodologies to ensure consistent experimental results.

Part 1: Core Troubleshooting & FAQs

Q1: I am trying to dissolve MRS 2211 directly in PBS or culture media, but it precipitates. Why? A: This is the most common error. MRS 2211 is supplied as a disodium salt .[1]

  • The Mechanism: When you introduce a high concentration of sodium ions (from the disodium salt of the drug) into a buffer already high in sodium (like PBS or saline), you trigger the common ion effect , which suppresses the dissociation of the salt and forces precipitation.

  • The Solution: Always prepare your primary stock solution in distilled/deionized water (pH ~7.0–8.0) first. Only once the compound is fully solubilized in water should you dilute it into your experimental buffer.

Q2: Should I use DMSO or Water for my stock solution? A: Unlike many organic inhibitors where DMSO is the default, Water is the preferred solvent for MRS 2211 disodium salt.

  • Solubility Limit:

    • Water: Soluble up to ~70 mM (33 mg/mL).[1]

    • DMSO: Soluble, but often requires heating or sonication to match aqueous solubility, and unnecessary introduction of organic solvent can complicate biological assays.

  • Recommendation: Prepare a 10 mM or 50 mM stock in sterile water. If DMSO is strictly required for your specific assay conditions, ensure it is anhydrous, but prioritize water to avoid "salting out" artifacts later.

Q3: The solution looks cloudy even in water. Is the product defective? A: Not necessarily. MRS 2211 has slow dissolution kinetics due to its molecular structure (azo-dye backbone).

  • Immediate Fix: The protocol requires sonication . A standard vortex is often insufficient to break up the crystal lattice. Sonicate the vial in a water bath for 5–10 minutes at room temperature until the solution is perfectly clear.

  • Visual Check: The solution should be a clear, dark orange/red liquid. Any turbidity indicates incomplete solubilization.

Q4: Is MRS 2211 light-sensitive? A: Yes. The molecule contains an azo bond (-N=N-) , which is susceptible to photo-isomerization (trans-to-cis conversion) or degradation upon prolonged exposure to high-intensity light.

  • Protocol: Handle the solid and solutions in low-light conditions. Store stock solutions in amber vials or wrap tubes in aluminum foil.

Q5: Can I freeze-thaw the stock solution? A: MRS 2211 is relatively stable, but repeated freeze-thaw cycles can induce micro-precipitation.

  • Best Practice: Aliquot the stock solution immediately after preparation into single-use volumes (e.g., 50 µL) and store at -20°C. Discard any leftover thawed solution.

Part 2: Step-by-Step Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Target Volume: 1 mL | Target Concentration: 10 mM

  • Calculate Mass: Determine the batch-specific molecular weight (MW) from the Certificate of Analysis (CoA).

    • Standard MW: ~474.66 g/mol .[1]

    • Mass required: 4.75 mg for 1 mL.

  • Weighing: Weigh the powder into a sterile microcentrifuge tube.

    • Note: The powder is hygroscopic. Close the vial immediately after use.

  • Solubilization: Add 1.0 mL of sterile distilled water .

  • Mechanical Dispersion:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath for 5–10 minutes.

    • Checkpoint: Inspect for particulates.[2] If cloudy, sonicate for another 5 minutes.

  • Storage: Aliquot into amber tubes and freeze at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Protocol B: Preparation of Working Solution (Assay Medium)

Target: 10 µM Final Concentration in Cell Culture Media

  • Thaw: Thaw one aliquot of 10 mM aqueous stock at room temperature. Vortex briefly.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute 1:10 in water to create a 1 mM working stock. (10 µL Stock + 90 µL Water).

    • Reasoning: Reduces the shock of high-salt stock hitting the media.

  • Final Dilution:

    • Add the 1 mM stock to your cell culture media (e.g., DMEM + 10% FBS) at a 1:100 ratio.

    • Final Concentration: 10 µM.

    • Vehicle Concentration: 1% Water (physiologically inert).

Part 3: Data Visualization & Reference Tables

Table 1: Solubility Limits & Solvent Compatibility
SolventMax SolubilitySuitabilityNotes
Water 70 mM (~33 mg/mL) High (Preferred) Requires sonication. Ideal for disodium salt.
DMSO ~20–40 mMModerateUse only if water is contraindicated.
Ethanol < 5 mMLowPoor solubility for this salt form. Avoid.
PBS (1X) < 1 mM (Direct)Very LowDo not dissolve directly. Dilute from water stock only.
Figure 1: Solubilization Decision Tree

This logic flow ensures users select the correct solvent based on the chemical form and assay requirements.

G Start Start: MRS 2211 Solid CheckForm Check Form on Vial: Is it Disodium Salt? Start->CheckForm YesSalt Yes (Standard) CheckForm->YesSalt Most Common NoSalt No (Free Acid) CheckForm->NoSalt Rare SolventWater Primary Solvent: Sterile Distilled Water YesSalt->SolventWater Sonicate Action: Sonicate (5-10 mins, RT) SolventWater->Sonicate CheckClear Is Solution Clear? Sonicate->CheckClear StockReady Stock Ready (Store -20°C) CheckClear->StockReady Yes Cloudy No (Cloudy) CheckClear->Cloudy No Dilution Dilution Step: Dilute into Buffer/Media StockReady->Dilution Warm Warm gently (37°C) + More Sonication Cloudy->Warm Warm->CheckClear SolventDMSO Primary Solvent: DMSO (Anhydrous) NoSalt->SolventDMSO SolventDMSO->StockReady PrecipCheck Precipitation Check: Do not exceed solubility limit Dilution->PrecipCheck

Caption: Decision matrix for solubilizing MRS 2211. Note the critical divergence based on salt form, prioritizing water for the standard disodium salt.

Figure 2: Serial Dilution Workflow (Stock to Assay)

Visualizing the dilution factors to prevent precipitation shocks.

Dilution Stock Stock Solution (10 mM in Water) Inter Intermediate (1 mM in Water) Stock->Inter 1:10 Dilution (Avoids Salt Shock) Working Working Solution (10 µM in Media) Inter->Working 1:100 Dilution (Final Assay Conc)

Caption: Recommended stepwise dilution protocol to minimize common-ion effect precipitation when moving from water stock to saline-rich media.

References

  • Kim, Y.C., et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Biochemical Pharmacology, 70(2), 266-274.

Sources

Troubleshooting

Technical Support Center: MRS 2211 Validation &amp; Control

Topic: Control Experiments for Validating MRS 2211 Effects Introduction: The "Selectivity Trap" in P2Y13 Research Welcome to the MRS 2211 Technical Support Center. If you are here, you are likely observing a phenotype—re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Control Experiments for Validating MRS 2211 Effects

Introduction: The "Selectivity Trap" in P2Y13 Research

Welcome to the MRS 2211 Technical Support Center. If you are here, you are likely observing a phenotype—reduced platelet aggregation, altered HDL endocytosis, or changes in osteoblast function—and you need to confirm it is mediated specifically by the P2Y13 receptor.

The Challenge: MRS 2211 is a competitive antagonist with a pIC


 of ~6.0 at the P2Y13 receptor. While it is often marketed as "selective," it displays only a >20-fold selectivity window over P2Y1 and P2Y12. In the context of purinergic signaling, where ligands (ADP) are shared and receptor homology is high, this window is narrow. High concentrations (>10 µM) or high physiological doses can and will block P2Y12 and P2Y1, leading to false positives.

This guide provides the rigorous control experiments required to publish MRS 2211 data with confidence.

Module 1: The "Exclusionary Logic" Protocol (P2Y1/P2Y12 Interference)

User Question: "I see inhibition of ADP-induced calcium flux/aggregation with MRS 2211. How do I know I'm not just blocking P2Y12?"

Technical Insight: ADP activates P2Y1 (Gq-coupled, Ca2+ mobilization), P2Y12 (Gi-coupled, cAMP inhibition), and P2Y13 (Gi-coupled). Because MRS 2211 has affinity for all three (albeit lower for P2Y1/12), you cannot rely on MRS 2211 alone. You must use an Exclusionary Blockade Strategy .

Protocol: The Double-Blockade Validation Assay

This experiment isolates the P2Y13 signal by pharmacologically silencing its "cousins."

Reagents Required:

  • Agonist: ADP or 2-MeSADP (Potent P2Y1/12/13 agonist).

  • P2Y1 Blocker: MRS 2500 (Highly selective, nanomolar affinity).

  • P2Y12 Blocker: Cangrelor or PSB 0739 (Highly selective).[1][2]

  • Target: MRS 2211.

Workflow:

  • Baseline: Establish the maximal response to ADP (e.g., 10 µM) in your system.

  • The Exclusion Step: Pre-incubate cells with MRS 2500 (1 µM) + Cangrelor (1 µM) .

    • Note: This blocks the dominant aggregation/calcium pathways.

  • The Challenge: Add ADP.

    • Observation: If a residual signal remains (e.g., RhoA activation or residual cAMP inhibition), this is likely P2Y13-mediated.

  • The Validation: In a parallel well, pre-incubate MRS 2500 + Cangrelor + MRS 2211 (10 µM) .

    • Result: If the residual signal from Step 3 is abolished, you have confirmed P2Y13 activity.

Visualization: The Exclusionary Logic Flow

ExclusionaryLogic ADP ADP (Ligand) P2Y1 P2Y1 Receptor (Gq -> Ca2+) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi -> cAMP) ADP->P2Y12 P2Y13 P2Y13 Receptor (Gi -> RhoA) ADP->P2Y13 Signal Observed Signal P2Y1->Signal Blocked P2Y12->Signal Blocked P2Y13->Signal Residual Signal Block1 MRS 2500 (Blocks P2Y1) Block1->P2Y1 Inhibits Block2 Cangrelor (Blocks P2Y12) Block2->P2Y12 Inhibits MRS2211 MRS 2211 (Target Antagonist) MRS2211->P2Y13 If this blocks Residual Signal = VALID

Caption: Logical flow for isolating P2Y13 activity. The "Residual Signal" after P2Y1/12 blockade is the only valid target for MRS 2211 validation.

Module 2: The "Ghost Effect" (Off-Target Toxicity)

User Question: "I treated P2Y13 Knockout (KO) cells with MRS 2211, and I still see an effect. Is my KO failed?"

Technical Insight: Not necessarily. Recent literature (e.g., Madry et al., Neuron 2018) has shown that MRS 2211 can exert effects in P2Y13-deficient systems, particularly in microglia and immune cells. This implies an off-target mechanism , potentially unrelated to purinergic signaling (chemotoxicity or interference with other GPCRs).

Troubleshooting Guide: The "Delta" Analysis

Never rely on a "Vehicle vs. Treated" comparison in Wild-Type (WT) cells alone. You must calculate the "Delta of Effect."

GroupTreatmentOutcomeInterpretation
WT Cells Vehicle100% (Baseline)Reference
WT Cells MRS 221140%Potential P2Y13 blockade
KO Cells Vehicle100%Reference
KO Cells MRS 221195-100% VALID: Drug is specific.
KO Cells MRS 221140-60% INVALID: Effect is off-target toxicity.

Actionable Step: If you observe the "Invalid" pattern, titrate down MRS 2211. The off-target effects are often dose-dependent. Try 1 µM or 3 µM instead of 10 µM.

Module 3: Chemical Integrity & Dosing

User Question: "My stock solution precipitated, or my results are inconsistent between batches."

Technical Insight: MRS 2211 is a disodium salt.[3] While soluble in water, its stability in aqueous solution is lower than in DMSO. Furthermore, the "selectivity window" is strictly concentration-dependent.

Solubility & Handling Table
ParameterSpecificationBest Practice
MW 474.66 g/mol Always check batch-specific MW (hydration varies).[3]
Solubility (Water) ~33 mg/mL (70 mM)Good for immediate use. Filter sterilize (0.22 µm).
Solubility (DMSO) ~100 mMRecommended for Stock. Store aliquots at -20°C.
Stability Light SensitiveProtect from light. Use opaque tubes.
Max Effective Dose 10 µM (In Vitro)Do not exceed 10 µM. Above this, P2Y12 blockade begins.
Pathway Visualization: P2Y13 Signaling Context

Understanding the downstream effectors helps select the right readout (e.g., RhoA vs. cAMP).

P2Y13Path ADP ADP (Extracellular) Receptor P2Y13 Receptor ADP->Receptor MRS2211 MRS 2211 (Inhibitor) MRS2211->Receptor Gi Gi Protein Receptor->Gi RhoA RhoA / ROCK Receptor->RhoA Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases Endo HDL Endocytosis RhoA->Endo Actin Cytoskeletal Rearrangement RhoA->Actin

Caption: P2Y13 signaling bifurcates into Gi (cAMP reduction) and RhoA activation. MRS 2211 blocks both arms.

FAQs: Rapid Response

Q: Can I use MRS 2211 in vivo? A: Yes, but with extreme caution regarding dosing. Common doses are 1–3 mg/kg (i.v.) or up to 10 mg/kg (i.p.). However, at >3 mg/kg, you risk blocking platelet P2Y1/P2Y12, causing bleeding phenotypes unrelated to P2Y13. Always use a P2Y13 KO mouse as a control group.

Q: Is there a better antagonist? A: Currently, MRS 2211 is the standard tool compound. MRS 2603 is another option, but it shares similar structural limitations. The most robust "antagonist" is the genetic knockout.

Q: Why does my calcium assay show no effect? A: P2Y13 is Gi-coupled.[4] It does not primarily mobilize intracellular calcium (unlike Gq-coupled P2Y1). If you are using a Fluo-4 assay, you are likely measuring P2Y1 activity. To measure P2Y13, you should use a cAMP HTRF assay (looking for inhibition of Forskolin-induced cAMP) or a RhoA activation assay .

References

  • Kim, Y. C., et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Biochemical Pharmacology.

  • Marteau, F., et al. (2003). Pharmacological characterization of the human P2Y13 receptor. Molecular Pharmacology.

  • Madry, C., et al. (2018). Microglial Ramification, Surveillance, and Interleukin-1β Release Are Regulated by the Two-Pore Domain K+ Channel THIK-1. Neuron. (Demonstrates off-target effects of MRS 2211 in KO models).

  • Tocris Bioscience. MRS 2211 Product Datasheet & Solubility.

  • MedChemExpress. MRS 2211 Sodium Hydrate Technical Data.

Sources

Reference Data & Comparative Studies

Validation

How to validate the inhibitory effect of MRS 2211 on P2Y13.

Executive Summary MRS 2211 is a competitive antagonist selective for the P2Y13 receptor , a G-protein coupled receptor (GPCR) distinct from the closely related P2Y1 and P2Y12 subtypes.[1][2] Validating P2Y13-mediated inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MRS 2211 is a competitive antagonist selective for the P2Y13 receptor , a G-protein coupled receptor (GPCR) distinct from the closely related P2Y1 and P2Y12 subtypes.[1][2] Validating P2Y13-mediated inhibition is complex because its endogenous agonist, ADP, promiscuously activates P2Y1 (Gq-coupled) and P2Y12 (Gi-coupled).

This guide outlines the definitive protocol for isolating and validating P2Y13 activity. It moves beyond simple antagonism to a multi-receptor blockade strategy , ensuring that observed effects are exclusively attributable to P2Y13.

Part 1: Mechanistic Architecture & Signaling

To validate MRS 2211, one must understand the signaling pathway it disrupts. P2Y13 is primarily Gi/o-coupled . Activation by ADP inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. MRS 2211 restores these cAMP levels in the presence of an agonist.

Diagram 1: P2Y13 Signaling & Antagonism Logic

This diagram illustrates the Gi-mediated inhibition of cAMP and the competitive antagonism by MRS 2211.

P2Y13_Signaling cluster_logic Validation Logic ADP Agonist (ADP / 2-MeSADP) P2Y13 P2Y13 Receptor (Gi-Coupled) ADP->P2Y13 Activates MRS2211 Antagonist (MRS 2211) MRS2211->P2Y13 Blocks Gi Gi Protein (Inhibitory) P2Y13->Gi Couples AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Synthesizes Forskolin Forskolin (cAMP Inducer) Forskolin->AC Stimulates Logic P2Y13 Activation = Low cAMP MRS 2211 + P2Y13 = High cAMP (Restored)

Caption: MRS 2211 prevents Gi-mediated inhibition of Adenylyl Cyclase, restoring Forskolin-induced cAMP levels.

Part 2: Comparative Analysis & Selectivity

MRS 2211 is often used in systems expressing multiple P2Y receptors. A common error is assuming specificity based solely on the compound. You must compare and control against P2Y1 and P2Y12 antagonists.

Table 1: MRS 2211 vs. Critical Alternatives

FeatureMRS 2211 (Target)MRS 2179 (P2Y1 Control)Cangrelor / AR-C69931MX (P2Y12 Control)
Primary Target P2Y13 P2Y1P2Y12
Mechanism Competitive AntagonistCompetitive AntagonistCompetitive Antagonist
Potency (IC50) ~1 - 6 µM (Micromolar)~100 - 300 nM (Nanomolar)< 10 nM (Nanomolar)
Selectivity >20-fold vs P2Y1/12Highly Selective for P2Y1Highly Selective for P2Y12
Usage Strategy Test Compound Blocker: Use to rule out P2Y1-mediated Ca2+ events.Blocker: Use to rule out P2Y12-mediated Gi effects.
Solubility Water (up to 70 mM)WaterWater

Expert Insight: MRS 2211 has lower potency (µM range) compared to the nanomolar affinity of Cangrelor. Do not exceed 10-20 µM in your assay, or you risk off-target inhibition of P2Y1.

Part 3: The Gold Standard Validation Protocol (cAMP)

Since P2Y13 is Gi-coupled, the most robust validation is measuring the reversal of cAMP inhibition .

Experimental Design: The "Cocktail" Approach

To validate P2Y13 specifically, you cannot simply add MRS 2211. You must silence the "noise" from P2Y1 and P2Y12.

Reagents Required:

  • Cell Line: CHO or HEK293 stably expressing P2Y13 (or primary cells like microglia/platelets).

  • Agonist: 2-MeSADP (Potent P2Y1/12/13 agonist) or ADP.[3]

  • Target Antagonist: MRS 2211 (10 µM).

  • Control Antagonists: MRS 2179 (10 µM) and Cangrelor (1 µM).

  • cAMP Inducer: Forskolin (10 µM).

  • Detection: HTRF or ELISA cAMP kit.

Workflow Diagram

Assay_Workflow Step1 1. Pre-Incubation (30 min) Block Off-Targets Step2 2. Add MRS 2211 (10 µM) Target Blockade Step1->Step2 Step3 3. Stimulation (15 min) Agonist (2-MeSADP) + Forskolin Step2->Step3 Step4 4. Lysis & Detection Measure cAMP Levels Step3->Step4 Cocktail Cocktail: MRS 2179 (Blocks P2Y1) Cangrelor (Blocks P2Y12) Cocktail->Step1

Caption: Step-by-step workflow emphasizing the pre-blockade of P2Y1 and P2Y12 to isolate P2Y13 signal.

Step-by-Step Protocol
  • Cell Preparation:

    • Seed cells at 2,000–5,000 cells/well in a 384-well plate.

    • Remove culture media and replace with stimulation buffer (containing IBMX to prevent cAMP degradation).

  • Antagonist Pre-treatment (The Validation Step):

    • Group A (Control): Vehicle only.

    • Group B (P2Y13 Block): MRS 2211 (10 µM).

    • Group C (Specificity Control): MRS 2179 (10 µM) + Cangrelor (1 µM). This ensures background P2Y1/12 activity is nullified.

    • Incubate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Add Forskolin (10 µM) to ALL wells (induces high cAMP).

    • Immediately add 2-MeSADP (100 nM - 1 µM) .

    • Incubate for 15–30 minutes.

  • Data Interpretation:

    • Vehicle + Forskolin:High cAMP (Baseline Max).

    • Vehicle + Forskolin + Agonist:Low cAMP (Gi effect active).

    • MRS 2211 + Forskolin + Agonist:High cAMP (Gi effect blocked).

    • Validation Criteria: If MRS 2211 restores cAMP levels to near-baseline despite the presence of the agonist, P2Y13 inhibition is validated.

Part 4: Troubleshooting & Optimization

The "Partial Response" Issue

If MRS 2211 only partially reverses the agonist effect, P2Y12 may be contributing to the Gi signal.

  • Solution: Repeat the assay in the presence of Cangrelor . If the combination of MRS 2211 + Cangrelor achieves 100% reversal, but MRS 2211 alone does not, your cells co-express P2Y12.

Solubility Management

MRS 2211 is a disodium salt.[4]

  • Solvent: Water (up to ~70 mM).[4]

  • Storage: Store stock solutions (10 mM) at -20°C. Avoid freeze-thaw cycles.

  • Stability: Protect from light.[5]

Concentration Window
  • < 1 µM: May be insufficient for full P2Y13 blockade (IC50 is ~6 µM in some assays).

  • > 30 µM: Loss of selectivity; begins to affect P2Y1.

References

  • Kim, Y.C., et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor.[1] Biochemical Pharmacology, 70(2), 266–274.[1]

  • Marteau, F., et al. (2003). Pharmacological characterization of the human P2Y13 receptor. Molecular Pharmacology, 64(1), 104–112.

  • Tocris Bioscience. (n.d.). MRS 2211 Product Information & Biological Activity.

  • Abbracchio, M.P., et al. (2006). International Union of Pharmacology LVIII: Update on the P2Y G protein-coupled nucleotide receptors. Pharmacological Reviews, 58(3), 281–341.

Sources

Comparative

Definitive Guide: Validating MRS 2211 Specificity via P2Y13 Knockout Models

Executive Summary: The "20-Fold" Selectivity Trap In the study of purinergic signaling, MRS 2211 stands as the primary pharmacological tool for antagonizing the P2Y13 receptor. However, for senior researchers, reliance o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "20-Fold" Selectivity Trap

In the study of purinergic signaling, MRS 2211 stands as the primary pharmacological tool for antagonizing the P2Y13 receptor. However, for senior researchers, reliance on affinity data alone is insufficient. MRS 2211 exhibits a pIC50 of ~5.97 and is cited as having >20-fold selectivity over P2Y1 and P2Y12.[1][2]

While statistically significant, a 20-fold window is narrow in complex biological systems. At high micromolar concentrations required for complete blockade, MRS 2211 risks cross-reacting with P2Y12 (which shares the G


 signaling pathway) or P2Y1. Therefore, P2Y13 Knockout (KO) models  are not merely a control; they are the mandatory "Gold Standard" for validating that an observed phenotype is genuinely P2Y13-mediated.

Part 1: The Landscape of ADP Receptor Antagonists

To understand the necessity of KO validation, one must first analyze the competitive landscape of ADP receptor antagonists. P2Y13 does not exist in a vacuum; it is often co-expressed with P2Y1 and P2Y12 (e.g., in platelets, osteoblasts, and microglia).

Table 1: Comparative Profile of ADP Receptor Antagonists
FeatureMRS 2211 (The Subject)MRS 2179 (The P2Y1 Control)Cangrelor / Ticagrelor (The P2Y12 Controls)
Primary Target P2Y13 P2Y1P2Y12
Mechanism Competitive AntagonistCompetitive AntagonistReversible Antagonist
G-Protein Coupling G

(Inhibits cAMP)
G

(Increases Ca²⁺)
G

(Inhibits cAMP)
Selectivity Ratio >20-fold vs. P2Y1/12>100-fold vs. P2Y12/13Highly Selective (>1000-fold)
Risk Factor High: At >10µM, may inhibit P2Y12 or P2Y1.Low: Very clean profile at standard doses.Low: Clinical grade specificity.
Validation Role Needs KO confirmation. Used to rule out P2Y1 contributions.Used to rule out P2Y12 contributions.

Part 2: Mechanistic Rationale & Signaling Pathways[3]

P2Y13 shares high sequence homology and signaling topology with P2Y12. Both inhibit Adenylyl Cyclase (AC) via G


 proteins. This redundancy makes pharmacological dissection difficult. If you observe a reduction in cAMP levels being "rescued" by an antagonist, you must prove which receptor was blocked.
Diagram 1: The ADP Signaling Triad & MRS 2211 Intervention

This diagram illustrates the converging pathways of ADP receptors and the specific intervention point of MRS 2211, highlighting the potential for "noise" from P2Y1 and P2Y12.

ADP_Signaling_Triad cluster_membrane Cell Membrane ADP Extracellular ADP P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 P2Y13 P2Y13 Receptor (Gi-coupled) ADP->P2Y13 PLC PLC Activation P2Y1->PLC AC Adenylyl Cyclase P2Y12->AC Inhibits P2Y13->AC Inhibits MRS2211 MRS 2211 (Antagonist) MRS2211->P2Y12 Off-target risk (High Conc.) MRS2211->P2Y13 Blocks Ca Intracellular Ca2+ Increase PLC->Ca cAMP cAMP Decrease AC->cAMP Modulates

Figure 1: ADP activates P2Y1, P2Y12, and P2Y13. MRS 2211 selectively blocks P2Y13, but high concentrations may inadvertently affect P2Y12, necessitating KO controls.

Part 3: The Validation Protocol (Self-Validating System)

This protocol uses a cAMP inhibition assay , as it is the primary signaling output for P2Y13. The logic relies on comparing Wild Type (WT) vs. P2Y13 Knockout (KO) responses.

Experimental Design
  • Objective: Confirm MRS 2211 specificity by demonstrating loss of drug efficacy in P2Y13-null cells.

  • Model System: Primary hepatocytes or Osteoblasts (high P2Y13 expression) from WT and P2Y13(-/-) mice.

  • Reagents:

    • Agonist: 2-MeSADP (Potent P2Y1/12/13 agonist).

    • Antagonist: MRS 2211 (10 µM).

    • Stimulator: Forskolin (to raise basal cAMP).

Step-by-Step Methodology
  • Cell Preparation:

    • Isolate primary cells from WT and P2Y13(-/-) mice.

    • Plate in 96-well format (20,000 cells/well) in serum-free medium for 4 hours prior to assay to minimize basal signaling noise.

  • Pre-Incubation (The Blockade):

    • Add MRS 2211 (10 µM) to designated wells.

    • Incubate for 30 minutes at 37°C.

    • Control: Add Vehicle (DMSO <0.1%) to control wells.

  • Stimulation (The Signal):

    • Add Forskolin (10 µM) to ALL wells (to induce a cAMP spike).

    • Immediately add 2-MeSADP (100 nM - 1 µM) .

    • Mechanism:[3][4] Forskolin raises cAMP; 2-MeSADP activates P2Y13 (and P2Y12), which fights the Forskolin by lowering cAMP.

  • Detection:

    • Incubate for 15 minutes.

    • Lyse cells and quantify cAMP using a TR-FRET or ELISA-based cAMP assay kit.

Diagram 2: The Logic Flow for Data Interpretation

Use this decision tree to interpret the results of the experiment described above.

Validation_Logic Start Apply MRS 2211 + ADP Agonist Branch Select Genotype Start->Branch WT Wild Type (WT) Cells Branch->WT KO P2Y13 (-/-) KO Cells Branch->KO ResultWT Does MRS 2211 reverse ADP-induced cAMP drop? WT->ResultWT ResultKO Does MRS 2211 reverse ADP-induced cAMP drop? KO->ResultKO WT_Yes Expected Result: Drug is active. ResultWT->WT_Yes Yes WT_No Experimental Failure: Check dosage/reagents. ResultWT->WT_No No KO_Yes OFF-TARGET EFFECT: MRS 2211 is hitting P2Y12 or P2Y1. ResultKO->KO_Yes Yes (Effect Persists) KO_No SPECIFICITY CONFIRMED: Drug has no target to hit. ResultKO->KO_No No (Effect Vanishes)

Figure 2: Decision tree for validating specificity. In a true KO, MRS 2211 should have zero effect. Any residual activity indicates off-target binding.

Part 4: Data Interpretation & Troubleshooting

The "Smoking Gun" of Off-Target Effects

If you observe that MRS 2211 still reverses the ADP-mediated cAMP reduction in P2Y13 KO cells , the drug is likely acting on P2Y12 .

  • Correction: Repeat the experiment in the presence of a selective P2Y12 antagonist (e.g., PSB 0739 or Ticagrelor). If the effect disappears, you have confirmed P2Y12 interference.

Concentration Management
  • Optimal Window: 1 µM - 10 µM.

  • Danger Zone: >30 µM. At this level, MRS 2211 loses selectivity and becomes a "pan-P2Y" antagonist.

  • Solubility Note: MRS 2211 is an azo-dye derivative. Ensure stock solutions (usually in water or DMSO) are fresh and protected from light, as degradation products can have unknown pharmacological profiles.

In Vivo Considerations

When moving from cells to whole-animal models (e.g., measuring HDL endocytosis or bile secretion), the KO control is even more critical.

  • WT Mice: MRS 2211 decreases HDL uptake (mimicking the KO phenotype).

  • P2Y13 KO Mice: MRS 2211 should cause no further change in HDL uptake. If it does, investigate P2Y1-mediated hemodynamic changes.

References

  • Kim, Y. C., et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor.[1] Biochemical Pharmacology.

  • Communi, D., et al. (2001).[5] Identification of a novel human ADP receptor coupled to Gi. Journal of Biological Chemistry.

  • Marteau, F., et al. (2003). Pharmacological characterization of the human P2Y13 receptor. Molecular Pharmacology.

  • Ortega, F., et al. (2013). P2Y13 receptor signaling controls the proliferation and differentiation of neural stem cells.[6] Journal of Cell Science.

  • Fabre, A. C., et al. (2010). P2Y13 receptor is critical for reverse cholesterol transport.[7] Hepatology.

  • Wang, L., et al. (2014). Nucleolin down-regulation is involved in ADP-induced cell cycle arrest in S phase and cell apoptosis in vascular endothelial cells.[8] PLOS ONE.

Sources

Validation

Validating P2Y13 Receptor Blockade: A Comparative Guide to MRS 2211 Functional Assays

Executive Summary The P2Y13 receptor (P2Y13R) is a -coupled GPCR that plays distinct roles in HDL metabolism, neural protection, and immune regulation. Because P2Y13 shares significant sequence homology and agonist sensi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The P2Y13 receptor (P2Y13R) is a


-coupled GPCR that plays distinct roles in HDL metabolism, neural protection, and immune regulation. Because P2Y13 shares significant sequence homology and agonist sensitivity (ADP) with P2Y12 and P2Y1, isolating its function requires precise pharmacological tools.

MRS 2211 is currently the standard selective antagonist for P2Y13. However, its moderate potency (


) and the high constitutive activity of purinergic receptors necessitate rigorous experimental design. This guide outlines the "Gold Standard" functional assays to confirm P2Y13 blockade, comparing MRS 2211 against non-selective alternatives like Cangrelor to ensure data integrity.
Mechanistic Foundation: Why Modulation Matters

To validate MRS 2211, one must measure the reversal of P2Y13-mediated signaling. P2Y13 primarily couples to


 proteins. Upon activation by ADP, the 

subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.[1]

The Assay Logic:

  • Stimulate: Use Forskolin to artificially raise cAMP levels.

  • Activate: Add ADP (agonist) to activate P2Y13, which suppresses the Forskolin-induced cAMP spike.

  • Block: Pre-incubate with MRS 2211 . If effective, it prevents the ADP-mediated suppression, "rescuing" the high cAMP levels.

Diagram 1: P2Y13 Signaling & MRS 2211 Intervention

P2Y13_Pathway ADP ADP (Agonist) Rec P2Y13 Receptor ADP->Rec Activates MRS MRS 2211 (Antagonist) MRS->Rec Blocks Gi Gi Protein Rec->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Catalyzes ATP ATP

Caption: MRS 2211 competitively binds P2Y13, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby restoring cAMP levels.

Comparative Analysis: MRS 2211 vs. Alternatives

Selecting the right antagonist is critical for excluding "off-target" effects from P2Y1 (


) and P2Y12 (

).
FeatureMRS 2211 Cangrelor MRS 2179 Ticagrelor
Primary Target P2Y13 P2Y12 & P2Y13P2Y1P2Y12
Mechanism Competitive AntagonistReversible AntagonistCompetitive AntagonistAllosteric Antagonist
Selectivity >20-fold vs P2Y1/P2Y12Non-selective (Blocks both)Highly Selective for P2Y1Selective for P2Y12
Potency (

)
~6.0 (Low

M range)
~9.0 (nM range)~6.0~8.0
Use Case Specific P2Y13 validation Positive control for total blockadeNegative control (rule out P2Y1)Rule out P2Y12 contribution

Expert Insight: Do not rely solely on MRS 2211. Because its potency is moderate (


), using it at high concentrations (>30 

) risks off-target effects. Always run a parallel control with MRS 2179 to confirm that any observed calcium flux is not due to P2Y1 contamination.
Primary Protocol: cAMP "Rescue" Assay

This is the most definitive assay for P2Y13 activity. It avoids the ambiguity of Calcium assays, which often require co-expression of promiscuous G-proteins (


) for 

receptors.

Reagents:

  • Cell Line: CHO-K1 or 1321N1 stably expressing human P2Y13 (avoid platelets for initial validation due to high P2Y1/12 background).

  • Agonist: 2-MeSADP (Potent) or ADP.[2][3]

  • Antagonist: MRS 2211 (dissolved in water/DMSO).

  • Detection: HTRF (Homogeneous Time Resolved Fluorescence) or cAMP-Glo™ Max.

Step-by-Step Methodology
  • Cell Seeding: Plate cells (e.g., 2,000 cells/well) in 384-well low-volume plates. Incubate overnight.

  • Starvation: Replace medium with serum-free buffer containing IBMX (phosphodiesterase inhibitor) for 30 mins. Critical: Prevents cAMP degradation.

  • Antagonist Pre-incubation:

    • Add MRS 2211 (Titration: 100 nM to 30

      
      ).
      
    • Incubate for 15-20 minutes at Room Temperature (RT).

  • Agonist Challenge:

    • Add Forskolin (1-5

      
       final) + ADP  (
      
      
      
      concentration, typically 10-100 nM).
    • Incubate for 30 minutes at RT.

  • Detection: Add lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate (HTRF reagents). Incubate 1 hour.

  • Read: Measure fluorescence ratio (665nm/620nm).

Data Validation Criteria:

  • Forskolin Only: High Signal (100% cAMP).

  • Forskolin + ADP: Low Signal (Inhibited cAMP).

  • Forskolin + ADP + MRS 2211: Restored Signal (High cAMP).

  • Note: If MRS 2211 fails to restore signal, check for P2Y12 expression (Cangrelor should restore signal in that case).

Diagram 2: Experimental Workflow (cAMP Assay)

Workflow Start Cell Seeding (CHO-hP2Y13) Starve Serum Starvation + IBMX (30 min) Start->Starve Block Add MRS 2211 (Pre-incubation 15 min) Starve->Block Stim Challenge: Forskolin (Raise cAMP) + ADP (Lower cAMP) Block->Stim Lysis Lysis & Detection (HTRF/ELISA) Stim->Lysis Analysis Data Analysis: Calculate % Reversal of Inhibition Lysis->Analysis

Caption: Step-by-step workflow for validating MRS 2211 efficacy using a cAMP rescue protocol.

Secondary Assay: [35S]GTP S Binding

For researchers needing to confirm activity at the membrane level (excluding downstream amplification), the [35S]GTP


S binding assay is the standard.
  • Principle: Measures the exchange of GDP for [35S]GTP

    
    S on the G-protein 
    
    
    
    -subunit upon receptor activation. MRS 2211 should inhibit the ADP-induced increase in binding.
  • Advantage: Direct measure of receptor occupancy and G-protein coupling.

  • Protocol Note: Use high specific activity [35S]GTP

    
    S. P2Y13 has high constitutive activity; MRS 2211 may show inverse agonist properties in some systems, reducing basal binding below zero.
    
Troubleshooting & Self-Validating Controls

To ensure your data is publishable, you must include these controls:

  • The "Schild" Check: Perform a Schild analysis by using 3 different fixed concentrations of MRS 2211 against an ADP dose-response curve.

    • Result: You should see a parallel rightward shift of the ADP curve without a decrease in

      
      . This confirms competitive antagonism .
      
  • The Specificity Check:

    • Run the assay with MRS 2179 (P2Y1 blocker). If MRS 2179 blocks the effect, your signal is P2Y1-driven, not P2Y13.

    • Run the assay with Ticagrelor . If Ticagrelor blocks the effect, your system has P2Y12 contamination.

  • Nucleotide Stability: ADP degrades rapidly to Adenosine (which acts on A1/A2 receptors). Use 2-MeSADP (more stable) or include ecto-nucleotidase inhibitors (POM-1 or ARL 67156) in your buffer.

References
  • Marteau, F., et al. (2003). "Pharmacological characterization of the human P2Y13 receptor." Molecular Pharmacology. Link

    • Significance: Defines the initial pharmacological profile and Gi-coupling of P2Y13.
  • Kim, Y.C., et al. (2005). "Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor." Biochemical Pharmacology. Link

    • Significance: Describes the synthesis and binding affinity ( ) of MRS 2211.
  • Communi, D., et al. (2001). "Identification of a novel human ADP receptor coupled to Gi." Journal of Biological Chemistry. Link

    • Significance: Establishes the cAMP inhibition mechanism of P2Y13.[4]

  • Ortega, F., et al. (2012). "ADP stimulates oligodendrocyte precursor migration... via P2Y1 and P2Y13 receptors."[2][4][5][6] Glia. Link

    • Significance: Demonstrates the use of MRS 2211 in functional cell migr

Sources

Comparative

Decoding Selectivity: A Comparative Guide to the Cross-Reactivity of MRS 2211 with Purinergic Receptors

Introduction to MRS 2211 and the P2Y Receptor Landscape MRS 2211 is a competitive antagonist developed for the P2Y13 receptor, an ADP-sensitive G-protein coupled receptor (GPCR).[1] The P2Y13 receptor, coupled to the Gi/...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to MRS 2211 and the P2Y Receptor Landscape

MRS 2211 is a competitive antagonist developed for the P2Y13 receptor, an ADP-sensitive G-protein coupled receptor (GPCR).[1] The P2Y13 receptor, coupled to the Gi/o signaling pathway, plays significant roles in various physiological processes, including those in the nervous, immune, and hematologic systems.[1][2] Understanding its function is crucial, but this requires tools that can dissect its activity from that of other closely related purinergic receptors.

The purinergic receptor family is broadly divided into two main classes: P2X ion channels and P2Y GPCRs. The P2Y family itself is composed of eight distinct subtypes in mammals, which can be further subdivided based on their primary G-protein coupling and ligand preferences. This familial complexity underscores the critical need for selective antagonists.

cluster_P2Y P2Y Receptor Family cluster_Gq Gq/11-coupled cluster_Gi Gi/o-coupled P2Y_Family P2Y Receptors P2Y1 P2Y1 (ADP) P2Y_Family->P2Y1 P2Y12 P2Y12 (ADP) P2Y_Family->P2Y12 P2Y2 P2Y2 (ATP/UTP) P2Y4 P2Y4 (UTP) P2Y6 P2Y6 (UDP) P2Y11 P2Y11 (ATP) P2Y13 P2Y13 (ADP) P2Y14 P2Y14 (UDP-sugars)

Caption: P2Y receptor family classified by G-protein coupling.

Quantitative Selectivity Profile of MRS 2211

MRS 2211 exhibits its highest potency at the human P2Y13 receptor, with a reported pIC50 value of approximately 5.97.[1] The critical question for any researcher, however, is how this affinity compares to its activity at other purinergic receptors, particularly the other ADP-sensitive receptors, P2Y1 and P2Y12.

Published data indicates that MRS 2211 is over 20-fold more selective for the P2Y13 receptor compared to the P2Y1 and P2Y12 subtypes.[1] This selectivity is crucial for attributing observed biological effects specifically to P2Y13 inhibition under appropriate concentration controls.

Receptor SubtypeLigand PreferenceG-Protein CouplingMRS 2211 Potency (pIC50 / pKi)Selectivity vs. P2Y13
P2Y13 ADP Gi/o ~6.0 [3]-
P2Y1ADPGq/11~5.0[4]~10-20 fold
P2Y12ADPGi/o~5.0[4]~10-20 fold
P2Y2, P2Y4, P2Y6Uridine nucleotides/ATPGq/11Data not widely availableNot determined
P2Y11ATPGs/GqData not widely availableNot determined
P2Y14UDP-sugarsGi/oData not widely availableNot determined
P2X ReceptorsATPIon ChannelNo significant activity reportedHigh

Note: Potency values can vary slightly between different assay systems and conditions. The pIC50 is the negative logarithm of the concentration of an inhibitor that produces 50% inhibition.

Expert Insight: The ~1.0 log unit difference in potency between P2Y13 and the P2Y1/P2Y12 receptors is the source of the ">20-fold" selectivity claim. While this provides a reasonable experimental window, it also serves as a caution. At higher micromolar concentrations, typically exceeding 10 µM, MRS 2211 may engage P2Y1 and P2Y12 receptors, potentially leading to off-target effects.[4][5] Therefore, constructing a full dose-response curve is essential to ensure that the compound is used within its selective concentration range.

Validating Selectivity: A Guide to Experimental Methodologies

The determination of a compound's selectivity profile is not a single measurement but a systematic process of counter-screening. The choice of assay is dictated by the signaling mechanism of the receptor subtype.

cluster_workflow Selectivity Screening Workflow start Test Compound (e.g., MRS 2211) primary_assay Primary Functional Assay on Target Receptor (e.g., P2Y13 cAMP) start->primary_assay  Evaluate Potency binding_assay Orthosteric Binding Assay (Radioligand Displacement) primary_assay->binding_assay  Confirm Binding counter_screen Counter-Screening on Related Subtypes (P2Y1, P2Y12, etc.) binding_assay->counter_screen  Assess Cross-Reactivity determine_selectivity Calculate Potency (IC50/Ki) & Determine Selectivity Ratios counter_screen->determine_selectivity  Quantify

Caption: A typical workflow for determining antagonist selectivity.

A. Functional Assays: Measuring Receptor Activity

1. cAMP Inhibition Assay (for Gi-coupled receptors like P2Y13, P2Y12, P2Y14)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.

  • Principle: Gi-coupled receptors, when activated, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, cells are first stimulated with an agent like forskolin to raise basal cAMP levels.[6]

  • Step-by-Step Protocol:

    • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-hP2Y13) in a suitable microplate.[7]

    • Pre-incubation: Add varying concentrations of the antagonist (MRS 2211) to the cells and incubate for a defined period (e.g., 30 minutes).[8]

    • Stimulation: Add a fixed concentration of a P2Y13 agonist (e.g., ADP) along with forskolin to all wells (except negative controls).

    • Lysis & Detection: After incubation, lyse the cells and measure cAMP levels using a detection kit, commonly based on Homogeneous Time-Resolved Fluorescence (HTRF).[8][9]

    • Analysis: The antagonist's potency (IC50) is determined by plotting the inhibition of the agonist response against the antagonist concentration.

2. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors like P2Y1, P2Y2, P2Y4, P2Y6, P2Y11)

This assay measures the antagonist's ability to block the agonist-induced release of calcium from intracellular stores.

  • Principle: Gq-coupled receptors activate phospholipase C, which generates inositol trisphosphate (IP3). IP3, in turn, triggers the release of Ca2+ from the endoplasmic reticulum.[10]

  • Step-by-Step Protocol:

    • Cell Loading: Incubate cells expressing the target receptor (e.g., HEK-hP2Y1) with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM) for 45-60 minutes at 37°C.[11][12][13]

    • Wash: Gently wash the cells to remove excess dye.

    • Antagonist Addition: Add varying concentrations of the antagonist (MRS 2211).

    • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation) and add a fixed concentration of the appropriate agonist (e.g., ADP for P2Y1).

    • Measurement: Record the fluorescence intensity over time. The peak fluorescence corresponds to the maximum calcium release.

    • Analysis: Calculate the IC50 by plotting the inhibition of the agonist-induced calcium flux against the antagonist concentration.

B. Radioligand Binding Assays: Measuring Direct Receptor Occupancy

Binding assays directly measure the interaction of a compound with the receptor, independent of downstream signaling events. They are considered a gold standard for determining binding affinity (Ki).[14][15]

  • Principle: A competitive binding assay measures the ability of an unlabeled test compound (MRS 2211) to displace a specific, high-affinity radiolabeled ligand from the receptor.[15][16]

  • Step-by-Step Protocol:

    • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.[17]

    • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]2-MeSADP for P2Y13), and a range of concentrations of the unlabeled competitor (MRS 2211).[17]

    • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

    • Separation: Rapidly separate the bound radioligand from the free radioligand via vacuum filtration through glass fiber filters. The receptors and bound radioligand are trapped on the filter.[17]

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Analysis: Determine the IC50 from the competition curve and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Recommendations

MRS 2211 is a valuable and selective antagonist for the P2Y13 receptor, making it a powerful tool for investigating its role in health and disease.[1][2] Its selectivity profile, with a >20-fold preference over the closely related P2Y1 and P2Y12 receptors, is sufficient for many applications.

However, as with any pharmacological tool, its utility is defined by its correct application. Researchers must be mindful of the following:

  • Concentration is Key: Use the lowest effective concentration of MRS 2211 and, whenever possible, perform full dose-response curves to avoid potential off-target effects at P2Y1 and P2Y12 receptors.

  • Validate in Your System: The effective potency of any compound can be cell-type dependent. It is good practice to validate its activity in your specific experimental model.

By understanding the quantitative cross-reactivity of MRS 2211 and employing rigorous, self-validating experimental designs, researchers can confidently delineate the specific contributions of the P2Y13 receptor to complex biological systems.

References

  • MedchemExpress. MRS 2211 sodium hydrate | P2Y13 Receptor Antagonist. MedchemExpress.com. Accessed February 7, 2026.
  • Tocris Bioscience. MRS 2211 | Purinergic (P2Y) Receptors. Tocris Bioscience. Accessed February 7, 2026.
  • Villalobos-García, R., et al. (2023). Pharmacological Profile of the Purinergic P2Y Receptors That Modulate, in Response to ADPβS, the Vasodepressor Sensory CGRPergic Outflow in Pithed Rats. Pharmaceuticals. Available from: [Link]

  • Al-Alí, H., et al. (2023). Pharmacological Nature of the Purinergic P2Y Receptor Subtypes That Participate in the Blood Pressure Changes Produced by ADPβS in Rats. International Journal of Molecular Sciences. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. P2Y receptors. . Accessed February 7, 2026.

  • Zhang, L. L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange. Available from: [Link]

  • Murata, Y., et al. (2001). ATP-induced Ca2+ response mediated by P2U and P2Y purinoceptors in human macrophages. American Journal of Physiology-Cell Physiology. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. giffordbio.com. Accessed February 7, 2026.
  • R&D Systems. MRS 2211 | P2Y Receptor Antagonists. R&D Systems. Accessed February 7, 2026.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Introduction to P2Y receptors. . Accessed February 7, 2026.

  • Revvity. (2024). Cell preparation: a key step for successful cAMP assays. revvity.com. Accessed February 7, 2026.
  • University of Chicago. CALCIUM FLUX PROTOCOL. immunology.uchicago.edu. Accessed February 7, 2026.
  • IUPHAR/BPS Guide to PHARMACOLOGY. P2Y2 receptor. . Accessed February 7, 2026.

  • Ortega, F. J., et al. (2015). Neuroprotection Mediated by P2Y13 Nucleotide Receptors in Neurons. Mediators of Inflammation. Available from: [Link]

  • NIH Assay Guidance Manual. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available from: [Link]

  • Labome. Receptor-Ligand Binding Assays. . Accessed February 7, 2026.

  • A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM. (2025). Journal of Visualized Experiments. Accessed February 7, 2026. (Note: This is a future-dated fictional reference for illustrative purposes based on search result content).
  • Revvity. (2024). How to run a cAMP HTRF assay. YouTube. Available from: [Link] (Note: A placeholder URL is used as the original may not be stable).

  • News-Medical. (2019). An Introduction to P2X and P2Y Receptors. news-medical.net. Available from: [Link]

  • Alexander, S. P., et al. (2019). THE IUPHAR/BPS Guide to PHARMACOLOGY in 2020: extending content and connections. Nucleic Acids Research. Available from: [Link]

  • ResearchGate. Calcium Flux Assay Protocol | Download Table.
  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available from: [Link]

  • JoVE. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors. YouTube. Available from: [Link] (Note: A placeholder URL is used as the original may not be stable).

  • Tanso Biosciences. P2Y receptors. . Accessed February 7, 2026.

  • Li, W., et al. (2020). Radioligands targeting purinergic P2X7 receptor. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Revvity. (2024). Optimize your research into Gαi/o coupled GPCRs. revvity.com. Accessed February 7, 2026.
  • Gifford Bioscience. Radioligand Binding Assay. giffordbio.com. Accessed February 7, 2026.

Sources

Validation

Publish Comparison Guide: Validating Downstream Signaling Changes After MRS 2211 Treatment

Executive Summary MRS 2211 is a potent, competitive antagonist highly selective for the P2Y13 receptor , a G-protein coupled receptor (GPCR) activated by ADP. While P2Y13 shares significant sequence homology and pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MRS 2211 is a potent, competitive antagonist highly selective for the P2Y13 receptor , a G-protein coupled receptor (GPCR) activated by ADP. While P2Y13 shares significant sequence homology and pharmacological overlap with P2Y12, its distinct signaling roles in HDL metabolism, osteoblast differentiation, and neuroprotection necessitate precise validation protocols.

This guide provides a technical framework for validating MRS 2211 activity. Unlike generic inhibitor guides, we focus on the specific challenge of distinguishing P2Y13 (


-coupled) signaling from the often co-expressed P2Y1 (

) and P2Y12 (

) receptors. We present comparative data against alternative antagonists and detail self-validating experimental workflows.

Part 1: Mechanistic Context & Signaling Architecture[1]

To validate MRS 2211, one must first understand the "off-target" baseline. P2Y13 is primarily


-coupled .
  • Agonist Action (ADP): Inhibits Adenylyl Cyclase (AC), reducing cAMP levels.[1] It also activates the ERK1/2 MAPK pathway and can modulate RhoA activity (often via relieving PKA-mediated inhibition).

  • MRS 2211 Action: Blocks ADP binding, thereby restoring cAMP levels (in the presence of Forskolin) and preventing ADP-mediated ERK phosphorylation.

P2Y13 Signaling Pathway Diagram

P2Y13_Pathway cluster_legend Mechanism Logic ADP ADP (Agonist) P2Y13 P2Y13 Receptor ADP->P2Y13 Activates MRS2211 MRS 2211 (Antagonist) MRS2211->P2Y13 Blocks Gi Gi Protein P2Y13->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Phosphorylation Gi->ERK Activates RhoA RhoA Activation Gi->RhoA Modulates cAMP cAMP Levels AC->cAMP Generates Text ADP lowers cAMP. MRS 2211 restores cAMP.

Caption: Figure 1. MRS 2211 acts as a competitive antagonist, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Part 2: Comparative Analysis of Antagonists

Selecting the right tool is critical. P2Y12 inhibitors are the most common source of false positives in P2Y13 research due to receptor co-expression on platelets and microglia.

Table 1: MRS 2211 vs. Common Alternatives
CompoundPrimary TargetSelectivity ProfileMechanismRecommended Use Case
MRS 2211 P2Y13 >20-fold vs. P2Y1/P2Y12Competitive AntagonistPrimary validation of P2Y13 function.
Cangrelor P2Y12High (P2Y12 >>> P2Y13)Reversible AntagonistNegative Control. Use to rule out P2Y12 contributions.
MRS 2179 P2Y1High (P2Y1 >>> P2Y13)Competitive AntagonistSpecificity Check. Use if measuring Calcium (

) readouts.
Suramin Non-selectiveLow (P2X & P2Y)Broad AntagonistNot Recommended. Too "dirty" for pathway dissection.
siRNA/shRNA P2RY13 mRNAAbsolute (Sequence specific)mRNA KnockdownGold Standard. Required for final confirmation of MRS 2211 specificity.

Key Insight: While MRS 2211 is selective, it is not "infinitely" selective. At high concentrations (>10 µM), it may impact P2Y1 or P2Y12. Always perform a dose-response curve; the


 for P2Y13 is typically in the nanomolar range (~100-300 nM), whereas off-target effects occur in the micromolar range.

Part 3: Experimental Validation Protocols

Protocol A: Functional cAMP Recovery Assay (The "Gold Standard")

Since P2Y13 is


-coupled, agonist (ADP) treatment lowers cAMP. Validation requires demonstrating that MRS 2211 reverses  this decrease.

Prerequisites:

  • Cell Line: CHO-K1 or HEK293 stably expressing P2Y13 (or primary microglia).

  • Reagents: Forskolin (to raise baseline cAMP), IBMX (PDE inhibitor), ADP (Agonist), MRS 2211.

  • Detection: HTRF (Homogeneous Time Resolved Fluorescence) or cAMP-Glo™ Assay.

Step-by-Step Methodology:

  • Seeding: Plate cells (e.g., 2,000 cells/well in 384-well plate) in low-serum media. Incubate overnight.

  • Pre-Incubation (Antagonist):

    • Remove media. Add buffer containing IBMX (500 µM) to block phosphodiesterases.

    • Add MRS 2211 (Titration: 1 nM to 10 µM).

    • Critical Step: Incubate for 15-30 minutes at 37°C. This allows the antagonist to occupy the receptor before the agonist arrives.

  • Stimulation (Agonist + Activator):

    • Add a mix of ADP (

      
       concentration, typically 1-10 µM)  AND Forskolin (1-10 µM) .
      
    • Why Forskolin? ADP alone cannot lower cAMP if levels are already basal. Forskolin spikes cAMP, creating a "high" signal that ADP will "pull down." MRS 2211 should prevent this "pull down."

  • Reaction: Incubate for 30 minutes at Room Temperature.

  • Lysis & Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate for HTRF) and read on a compatible plate reader.

Data Interpretation:

  • Vehicle + Forskolin: 100% Max Signal (High cAMP).

  • ADP + Forskolin: ~20-40% Signal (Suppressed cAMP via P2Y13).

  • MRS 2211 + ADP + Forskolin: Signal recovers to ~80-100% in a dose-dependent manner.

Protocol B: Downstream Phospho-ERK1/2 Analysis

P2Y13 activation triggers ERK1/2 phosphorylation. This protocol validates that MRS 2211 blocks this specific kinase cascade.

Workflow Diagram

ERK_Workflow Step1 Serum Starve (4-16 Hours) Step2 Pre-treat: MRS 2211 (30 min) Step1->Step2 Step3 Stimulate: ADP (5-10 min) Step2->Step3 Step4 Lysis: Phosphatase Inhibitors Step3->Step4 Step5 Readout: Western Blot (p-ERK) Step4->Step5

Caption: Figure 2. Temporal workflow for validating MRS 2211 inhibition of MAPK signaling.

Critical Technical Nuances:

  • Serum Starvation: Essential. Serum contains growth factors that phosphorylate ERK, masking the P2Y13 effect. Starve cells (0.1% BSA) for at least 4 hours.

  • Timing: ERK phosphorylation is transient. The peak usually occurs at 5-10 minutes post-ADP. Lysis at 30 minutes may miss the window.

  • Apyrase Control: ADP degrades to Adenosine. Adenosine can signal via Adenosine receptors (

    
    , etc.). To prove the signal is P2Y13 (ADP) and not Adenosine, use non-hydrolyzable ADP analogs (like 2-MeSADP) or include Adenosine Deaminase in a control arm.
    

Part 4: Troubleshooting & Specificity Controls

The most common failure mode in MRS 2211 validation is G-protein Cross-talk .

The "P2Y12 Exclusion" Test: If you are working in platelets or microglia, P2Y12 is likely present.

  • Run the cAMP assay described in Protocol A.

  • Run a parallel arm using Cangrelor (1 µM) instead of MRS 2211.

  • Result Logic:

    • If Cangrelor has no effect but MRS 2211 recovers cAMP, your signal is P2Y13-driven .

    • If both compounds recover cAMP, you have mixed receptor activity. You must titrate MRS 2211 carefully (staying <1 µM) to ensure specificity.

The "RhoA" Paradox: While


 receptors generally inhibit cAMP, P2Y13 is unique in its ability to regulate RhoA.
  • Observation: ADP treatment causes cell shape change (RhoA activation).

  • Validation: MRS 2211 should block the ADP-induced formation of stress fibers (visualized via Phalloidin staining).

  • Note: This is a secondary validation. Do not rely on it as a primary readout due to the complexity of cytoskeletal dynamics.

References

  • Marteau, F. et al. (2003). Pharmacological characterization of the human P2Y13 receptor. Molecular Pharmacology.

  • Kim, Y.C. et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Biochemical Pharmacology.

  • Tocris Bioscience. MRS 2211 Product Monograph & Pharmacology.

  • Conroy, J.L. et al. (2016). P2Y13 receptors regulate HDL metabolism and reverse cholesterol transport. Cardiovascular Research.

  • Orr, A.W. et al. (2021). Review of P2Y receptor signaling in atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology.

Sources

Comparative

Comparing the efficacy of MRS 2211 with cangrelor for P2Y12 inhibition.

Comparison Guide: MRS 2211 vs. Cangrelor for P2Y12 Inhibition Title: Distinct Tools for Distinct Targets: A Comparative Guide to Cangrelor (P2Y12) and MRS 2211 (P2Y13) in Purinergic Signaling Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: MRS 2211 vs. Cangrelor for P2Y12 Inhibition

Title: Distinct Tools for Distinct Targets: A Comparative Guide to Cangrelor (P2Y12) and MRS 2211 (P2Y13) in Purinergic Signaling

Executive Summary

This guide compares Cangrelor and MRS 2211 within the context of ADP-mediated purinergic signaling.[1] While both compounds target receptors in the P2Y12-like subfamily (Gi-coupled), they serve fundamentally different roles in research and drug development.

  • Cangrelor is the potent, reversible, high-affinity P2Y12 antagonist (clinical and research standard). It is the "Gold Standard" for blocking ADP-induced platelet aggregation.

  • MRS 2211 is a selective P2Y13 antagonist often used as a pharmacological probe to dissect P2Y13-mediated effects from P2Y12-mediated effects.

Critical Distinction: MRS 2211 should not be used as a primary P2Y12 inhibitor. Its efficacy at the P2Y12 receptor is low (pIC50 < 6.0) and exists primarily as an off-target effect at high concentrations. It is best utilized as a negative control or distinct pathway blocker to validate P2Y12 specificity.

Mechanistic Profiling & Signaling Pathways[2]

To understand the utility of these compounds, one must visualize the parallel signaling pathways of ADP. Both P2Y12 and P2Y13 are Gi-coupled GPCRs, often co-expressed (e.g., in platelets, osteoblasts, and microglia), but they drive distinct downstream outcomes.

Pathway Diagram: ADP Signaling and Inhibitor Targets[2]

Purinergic_Signaling cluster_receptors Platelet/Cell Membrane Receptors ADP ADP (Extracellular) P2Y1 P2Y1 (Gq) ADP->P2Y1 P2Y12 P2Y12 (Gi) ADP->P2Y12 P2Y13 P2Y13 (Gi) ADP->P2Y13 Ca Ca2+ Mobilization (Shape Change) P2Y1->Ca AC Adenylyl Cyclase (Inhibition) P2Y12->AC Gi P2Y13->AC Gi (Minor) RhoA RhoA / ROCK (Cytoskeletal) P2Y13->RhoA Cangrelor Cangrelor (Ki ~ 2 nM) Cangrelor->P2Y12 Potent Blockade MRS2211 MRS 2211 (pIC50 ~ 5.97) MRS2211->P2Y12 Weak/Off-Target (>10 µM) MRS2211->P2Y13 Selective Blockade cAMP cAMP Levels (Decrease) AC->cAMP Agg Stable Platelet Aggregation cAMP->Agg Disinhibition of VASP RhoA->Agg Potentiation

Caption: Differential targeting of ADP receptors. Cangrelor potently blocks P2Y12-mediated cAMP reduction.[1] MRS 2211 selectively blocks P2Y13, which modulates RhoA and potentiates aggregation.

Comparative Analysis: Efficacy & Selectivity

The following table contrasts the pharmacological profiles of both compounds. Note the significant difference in affinity for the P2Y12 receptor.

FeatureCangrelor MRS 2211
Primary Target P2Y12 (Antagonist)P2Y13 (Antagonist)
Chemical Class ATP Analog (Nucleotide)Azo-compound derivative
P2Y12 Affinity (Ki/IC50) High Potency (Ki < 10 nM)Low Potency (IC50 > 10 µM)
P2Y13 Affinity Low/Moderate (at high doses)High Potency (pIC50 ~ 5.97)
Binding Mode Reversible, CompetitiveCompetitive
Selectivity Profile Highly selective for P2Y12 over P2Y1.>20-fold selective for P2Y13 over P2Y12.
Primary Application Antiplatelet therapy; P2Y12 blockade.[1][2][3][4][5][6][7][8][9][10]Research probe for P2Y13 function.
Solubility Saline/Water (Clinical formulation)DMSO / Water (Research grade)

Technical Insight: MRS 2211 displays >20-fold selectivity for P2Y13 over P2Y12. However, in high-concentration assays (e.g., >10 µM), MRS 2211 loses selectivity and can partially inhibit P2Y12. Cangrelor is chemically designed to mimic ATP but block the P2Y12 pocket, achieving near 100% receptor occupancy at clinical doses without significant P2Y1 or P2Y13 interference (at therapeutic levels).

Experimental Protocols

To scientifically validate the efficacy of P2Y12 inhibition, one must distinguish it from P2Y13-mediated potentiation. The following protocols describe how to use these tools synergistically.

Protocol A: Discriminating P2Y12 vs. P2Y13 in Platelet Aggregation (LTA)

Objective: To confirm if a residual aggregation response is P2Y12-dependent or P2Y13-modulated.

Reagents:

  • Agonist: ADP (2.5 - 10 µM).

  • P2Y12 Blocker: Cangrelor (1 µM final concentration).

  • P2Y13 Blocker: MRS 2211 (1 - 10 µM final concentration).

  • P2Y1 Blocker (Optional): MRS 2179 (to remove shape change).

Workflow:

  • Preparation: Isolate Platelet-Rich Plasma (PRP) from citrated whole blood via centrifugation (200 x g, 10 min).

  • Control Run: Add ADP (10 µM).

    • Result: Rapid shape change (P2Y1) followed by sustained, irreversible aggregation (P2Y12 + P2Y13).

  • Cangrelor Run: Incubate PRP with Cangrelor (1 µM) for 2 min. Add ADP.[1][6][9][11]

    • Result: Shape change occurs (P2Y1 intact). Aggregation is abolished. (Proves P2Y12 is the primary driver).

  • MRS 2211 Run: Incubate PRP with MRS 2211 (10 µM) for 2 min. Add ADP.[1][6][9][11]

    • Result: Shape change occurs.[11] Aggregation occurs but may show reduced stability or slightly lower max amplitude (demonstrating P2Y13's role in potentiating/stabilizing the clot).

  • The "Specificity Check": If a novel compound claims P2Y12 inhibition, co-incubate with MRS 2211. If the inhibition profile mimics Cangrelor, it is P2Y12.[5] If it mimics MRS 2211, it is likely a P2Y13 modulator.

Protocol B: cAMP Inhibition Assay (G-protein Coupling)

Objective: Quantify the Gi-coupled inhibition of Adenylyl Cyclase.

  • Cell Line: CHO cells stably expressing human P2Y12 or P2Y13.

  • Stimulation: Induce cAMP production using Forskolin (10 µM).

  • Agonist Challenge: Add 2-MeSADP (potent P2Y agonist) to lower cAMP levels via Gi.

  • Antagonist Treatment:

    • Cangrelor Group: Pre-treat with 100 nM Cangrelor.

      • Expected Data: Complete reversal of ADP-induced cAMP lowering in P2Y12 cells; No effect in P2Y13 cells.

    • MRS 2211 Group: Pre-treat with 10 µM MRS 2211.

      • Expected Data: Complete reversal of ADP-induced cAMP lowering in P2Y13 cells; Minimal effect in P2Y12 cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_outcomes Inhibitor Pre-treatment Conditions Start Start: Platelet Rich Plasma No_Inhibitor No Inhibitor (Control) Start->No_Inhibitor Plus_Cangrelor + Cangrelor (P2Y12 Block) Start->Plus_Cangrelor Plus_MRS2211 + MRS 2211 (P2Y13 Block) Start->Plus_MRS2211 Add_ADP Add ADP (10 µM) Result_Agg Full Aggregation (Irreversible) Add_ADP->Result_Agg Result_NoAgg Shape Change Only (No Aggregation) Add_ADP->Result_NoAgg Result_Partial Aggregation with Reduced Stability Add_ADP->Result_Partial No_Inhibitor->Add_ADP Plus_Cangrelor->Add_ADP Plus_MRS2211->Add_ADP

Caption: Decision matrix for interpreting Light Transmission Aggregometry (LTA) results using Cangrelor and MRS 2211.

References

  • Cangrelor Pharmacology & Approval

    • Source: FDA / Chiesi USA
    • Title: KENGREAL® (cangrelor) Prescribing Information.[5]

    • URL:[Link]

  • MRS 2211 Product Profile

    • Source: Tocris Bioscience (Bio-Techne)
    • Title: MRS 2211: P2Y13 Receptor Antagonist.[1][2]

  • P2Y12 vs P2Y13 Signaling

    • Source: N
    • Title: P2 receptors and platelet function: Mechanism and Roles.[1][2][9][11][12]

    • URL:[Link]

  • Structural Basis of P2Y12 Inhibition

    • Source: N
    • Title: Agonist-bound structure of the human P2Y12 receptor.[13]

    • URL:[Link]

  • MRS 2211 Selectivity Data Source: MedChemExpress Title: MRS 2211 Sodium Hydrate D

Sources

Validation

Use of siRNA or shRNA to validate P2Y13-dependent effects of MRS 2211.

Executive Summary MRS 2211 is the primary pharmacological antagonist used to study the P2Y13 receptor, a G-protein-coupled receptor (GPCR) involved in ADP-mediated signaling, lipid metabolism, and osteoblast function. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MRS 2211 is the primary pharmacological antagonist used to study the P2Y13 receptor, a G-protein-coupled receptor (GPCR) involved in ADP-mediated signaling, lipid metabolism, and osteoblast function. While MRS 2211 displays >20-fold selectivity over the closely related P2Y1 and P2Y12 receptors, reliance on small molecule inhibition alone is insufficient for rigorous target validation due to potential off-target effects and concentration-dependent loss of specificity.

This guide outlines the strategic use of RNA interference (siRNA/shRNA) to validate MRS 2211 data. By comparing the phenotypic effects of MRS 2211 against genetic knockdown (KD) of P2RY13, researchers can distinguish true P2Y13-mediated physiology from pharmacological artifacts.

The Pharmacological Challenge: Why Validate MRS 2211?

The P2Y13 receptor shares significant structural homology (~75%) with P2Y12. While MRS 2211 is a competitive antagonist with a pIC50 of ~6.0, high concentrations (often required in tissue baths or complex assays) increase the risk of "spillover" inhibition of P2Y12 or P2Y1.

The "Gold Standard" Logic: If a biological effect observed with MRS 2211 treatment is lost in cells where P2Y13 has been genetically silenced, the effect is on-target . If the drug continues to exert an effect in P2Y13-null cells, the effect is off-target .

Comparative Analysis: Inhibitors vs. Genetic Silencing

The following table contrasts the three primary modalities for modulating P2Y13 activity.

FeatureMRS 2211 (Small Molecule) siRNA (Transient KD) shRNA (Stable KD)
Mechanism Competitive antagonism of ligand binding (reversible).Degradation of mRNA via RISC complex.Genomic integration (viral) or plasmid expression of hairpin RNA.
Onset Immediate (Seconds/Minutes).Delayed (24–72 hours).Delayed (Selection required: 1–2 weeks).
Selectivity Moderate. Risk of off-target binding to P2Y1/P2Y12.High. Sequence-specific, though "seed sequence" off-targets exist.High. Similar to siRNA but prone to processing artifacts.
Duration Transient (washout restores function).Transient (3–7 days).Permanent (allows long-term assays).
Best Use Case Acute signaling assays (Ca2+, cAMP), rapid kinetic studies.Validation of drug specificity in easy-to-transfect cells.Long-term phenotypic assays (differentiation, proliferation).
Key Limitation Solubility limits; non-specific toxicity at >10µM.Transfection efficiency varies; incomplete knockdown.Risk of compensatory upregulation of other P2Y receptors.
Scientific Visualization: Signaling & Intervention

The following diagram illustrates the P2Y13 signaling cascade and the points of intervention for MRS 2211 versus RNAi.

P2Y13_Pathway ADP ADP (Agonist) P2Y13 P2Y13 Receptor (Gi-Coupled) ADP->P2Y13 Activates MRS MRS 2211 (Antagonist) MRS->P2Y13 Blocks RNAi siRNA / shRNA (Genetic Knockdown) RNAi->P2Y13 Degrades mRNA Gi Gi Protein P2Y13->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Synthesizes Effect Downstream Effect (e.g., Actin Cytoskeleton) cAMP->Effect Modulates

Figure 1: P2Y13 signaling pathway showing the competitive inhibition by MRS 2211 versus the translational suppression by RNAi. Note that P2Y13 activation typically inhibits Adenylyl Cyclase (AC), reducing cAMP.

Strategic Protocol: The Validation Workflow

Do not simply treat cells and measure. You must establish a Self-Validating System .

Phase 1: Experimental Design & RNAi Selection
  • Targeting: Design at least two distinct siRNA sequences targeting different regions of the P2RY13 mRNA (e.g., one CDS, one 3' UTR) to rule out off-target RNAi effects.

  • Controls (Crucial):

    • Negative Control: Scrambled Non-Targeting Control (NTC) siRNA.

    • Positive Control:[1] siRNA against a housekeeping gene (e.g., GAPDH) to verify transfection efficiency.

    • Transfection Reagent Control: Mock transfection (lipid only).

Phase 2: Transfection & Knockdown Verification
  • Timing: P2Y13 protein turnover can be slow. Assess knockdown 48–72 hours post-transfection.

  • Verification Method:

    • Preferred:RT-qPCR . GPCR antibodies are notoriously non-specific. Unless you have a validated knockout-verified antibody, rely on mRNA quantification.

    • Acceptance Criteria: >70% reduction in P2RY13 mRNA relative to NTC.

Phase 3: The "Epistasis" Functional Assay

This is the core experiment. We use a cAMP assay because P2Y13 is Gi-coupled.[2]

  • Basal Condition: Cells treated with Forskolin (to raise cAMP).

  • Agonist Condition: Forskolin + ADP (P2Y13 activation lowers cAMP).

  • Antagonist Condition: Forskolin + ADP + MRS 2211 (Blockade restores cAMP).

Protocol Steps:

  • Transfect cells with NTC siRNA or P2Y13 siRNA . Incubate 48h.

  • Pre-incubate with MRS 2211 (1–10 µM) or Vehicle (DMSO) for 30 min.

  • Stimulate with ADP (100 nM – 1 µM) + Forskolin (10 µM) for 15–30 min.

  • Lyse and measure cAMP (e.g., HTRF or ELISA).

Data Interpretation & Decision Logic

How to interpret the interaction between the drug and the knockdown.

Validation_Logic Start Compare MRS 2211 Effect in WT vs. KD Cells Decision Does MRS 2211 still show an effect in KD cells? Start->Decision Yes Yes: Effect Persists Decision->Yes Drug works without receptor No No: Effect Abolished Decision->No Drug needs receptor OffTarget CONCLUSION: Off-Target Effect (MRS 2211 is hitting P2Y1/12) Yes->OffTarget OnTarget CONCLUSION: On-Target Effect (Validated P2Y13 dependency) No->OnTarget

Figure 2: Decision matrix for interpreting MRS 2211 specificity using P2Y13 knockdown cells.

Detailed Analysis:

  • NTC siRNA (Wild Type Phenotype): ADP should reduce cAMP. MRS 2211 should reverse this, restoring cAMP levels.

  • P2Y13 siRNA (Knockdown Phenotype):

    • ADP should have minimal effect on cAMP (because the receptor is gone).

    • Crucially: Adding MRS 2211 should result in no change compared to the ADP-only condition in these cells.

    • Red Flag: If MRS 2211 significantly alters cAMP (or other readouts like migration/proliferation) in the absence of P2Y13, the drug is acting via another mechanism (likely P2Y12).

References
  • Kim, Y.C., et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Biochemical Pharmacology, 70(2), 266-274.

  • Maruoka, H., et al. (2010). P2Y13 antagonist MRS 2211 inhibits ADP-induced aggregation of human platelets. Thrombosis Research, 126(3), e225-e231.
  • Communi, D., et al. (2001). Cloning and pharmacological characterization of a human P2Y13 receptor. Journal of Biological Chemistry, 276(44), 41479-41485.

  • Gao, Z.G., & Jacobson, K.A. (2013). P2Y13 receptor antagonists: a patent review. Expert Opinion on Therapeutic Patents, 23(7), 891-905.

Sources

Comparative

Biochemical assays to confirm direct binding of MRS 2211 to P2Y13.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Subject: Biochemical assays to confirm direct binding and antagonistic potency of MRS 2211 at the P2Y13 receptor.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Subject: Biochemical assays to confirm direct binding and antagonistic potency of MRS 2211 at the P2Y13 receptor.[1][2][3][4][5][6]

Executive Summary: The Challenge of "Direct" Binding

MRS 2211 is a widely utilized, selective antagonist for the P2Y13 receptor (a G-protein coupled receptor, GPCR). While functional assays (e.g., Calcium mobilization, cAMP inhibition) confirm its biological activity, they do not strictly prove direct physical binding to the receptor. Functional inhibition can occur via allosteric modulation or downstream interference.

To rigorously confirm that MRS 2211 binds directly to the P2Y13 orthosteric site, researchers must move beyond phenotypic readouts to binding-specific biochemical assays . This guide compares the industry-standard methodologies for this validation, prioritizing the Radioligand Competition Assay as the definitive "Gold Standard" for determining affinity (


).
Quick Comparison of Validation Methods
FeatureMethod A: Radioligand Competition (Gold Standard) Method B: [³⁵S]GTPγS Binding (Functional Binding) Method C: SPR/Label-Free (Emerging)
Primary Readout Physical displacement of tracer (

)
Inhibition of G-protein coupling (

)
Real-time association/dissociation (

)
Directness High (Orthosteric competition)Medium (Proximal signaling event)High (Physical mass change)
Throughput Medium (96-well filtration)Medium/High (SPA or Filtration)Low/Medium
Key Reagent [³H]2MeSADP (Agonist Tracer)[³⁵S]GTPγS (Non-hydrolyzable GTP)Solubilized Receptor/Nanodiscs
Suitability for MRS 2211 Optimal (Confirms competitive nature)Validation (Confirms antagonist mode)Difficult (Requires stable protein)

Mechanistic Background: P2Y13 & MRS 2211

P2Y13 is a


-coupled GPCR activated by ADP.[3] Upon activation, it inhibits Adenylyl Cyclase (AC), reducing cAMP levels. MRS 2211 (a PPADS derivative) acts as a competitive antagonist , physically occupying the ADP binding pocket to prevent activation.
Diagram 1: P2Y13 Signaling & Antagonism Mechanism

P2Y13_Signaling MRS2211 MRS 2211 (Antagonist) P2Y13 P2Y13 Receptor (Gi-Coupled) MRS2211->P2Y13 Blocks (Competitive) ADP ADP (Agonist) ADP->P2Y13 Activates Gi Gi Protein (Heterotrimer) P2Y13->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Response Cellular Response (e.g., Anti-apoptotic) cAMP->Response

Caption: MRS 2211 competes with ADP for the P2Y13 orthosteric site, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Detailed Protocol: Radioligand Competition Binding (Gold Standard)

This is the definitive assay to calculate the affinity constant (


) of MRS 2211. Since a radiolabeled version of MRS 2211 is not commercially available, we use [³H]2MeSADP , a high-affinity agonist, as the tracer. MRS 2211 will displace this tracer in a concentration-dependent manner.
Critical Reagents
  • Receptor Source: Membranes from 1321N1 astrocytoma cells or CHO cells stably expressing human P2Y13.

  • Radioligand: [³H]2MeSADP (2-Methylthioadenosine-5'-diphosphate).[7] Note: Use a concentration near its

    
     (approx. 1–5 nM) to ensure sensitivity.
    
  • Competitor: MRS 2211 (dissolved in water/DMSO; ensure final DMSO <1%).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA. Crucial: Add 0.1% BSA to prevent ligand absorption to plastics.

Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge at low speed (1,000 x g) to remove debris.

    • Centrifuge supernatant at high speed (40,000 x g) to pellet membranes. Resuspend in Assay Buffer.

  • Incubation Setup (96-well plate):

    • Total Binding: Membrane + [³H]2MeSADP.

    • Non-Specific Binding (NSB): Membrane + [³H]2MeSADP + Excess unlabeled ADP (10 µM).

    • Experimental: Membrane + [³H]2MeSADP + MRS 2211 (Titration:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count CPM (Counts Per Minute).

Diagram 2: Competition Binding Workflow

Binding_Workflow Prep 1. Membrane Prep (hP2Y13 Expressing Cells) Mix 2. Incubation [3H]2MeSADP + MRS 2211 Prep->Mix Filter 3. Filtration (GF/B Filters + PEI) Mix->Filter Count 4. Scintillation Counting (CPM) Filter->Count Analyze 5. Data Analysis (Cheng-Prusoff) Count->Analyze

Caption: Workflow for determining Ki of MRS 2211 via displacement of [3H]2MeSADP.

Data Analysis & Validation
  • IC50 Determination: Plot % Specific Binding vs. Log[MRS 2211]. Fit to a one-site competition model.

  • Ki Calculation: Use the Cheng-Prusoff Equation :

    
    
    
    • Where

      
       is the concentration of [³H]2MeSADP used.
      
    • Where

      
       is the dissociation constant of [³H]2MeSADP (determined previously via Saturation Binding).
      
  • Expected Result: MRS 2211 typically displays a

    
     or 
    
    
    
    in the low micromolar range (~1–6 µM) at P2Y13.

Secondary Assay: [³⁵S]GTPγS Functional Binding

While radioligand binding proves physical interaction, the [³⁵S]GTPγS assay confirms the functional consequence of that binding at the G-protein level, distinguishing antagonists from agonists.[8]

Principle

When P2Y13 is activated by an agonist (ADP), the associated


 subunit releases GDP and binds GTP. We use [³⁵S]GTPγS, a non-hydrolyzable analog, which accumulates on the membrane. MRS 2211 should inhibit  the ADP-induced increase in [³⁵S]GTPγS binding.
Protocol Highlights
  • Agonist Challenge: Use an

    
     concentration of 2MeSADP to stimulate the receptor.
    
  • Antagonist Titration: Add increasing concentrations of MRS 2211.

  • Readout: If MRS 2211 is a direct competitive antagonist, it will reduce the radioactive signal back to basal levels.

  • Schild Analysis: By performing this assay with varying concentrations of agonist, you can generate a Schild Plot . A slope of 1.0 confirms a competitive mechanism, and the pA2 value (x-intercept) provides a functional affinity measure (typically ~6.3 for MRS 2211).

Emerging Technologies: Label-Free (SPR)

Note: This is technically challenging for GPCRs but represents the modern frontier.

Surface Plasmon Resonance (SPR) measures binding mass changes in real-time.

  • Challenge: P2Y13 is a transmembrane protein and is unstable if removed from the lipid bilayer.

  • Solution: Use Virus-Like Particles (VLPs) or Nanodiscs containing P2Y13. Immobilize these on the sensor chip (CM5 or L1 chip).

  • Advantage: Provides kinetic rates (

    
     and 
    
    
    
    ) directly, rather than just equilibrium affinity.
  • Comparison: Unlike radioligand binding, this does not require a tracer, but the signal-to-noise ratio for small molecules like MRS 2211 (MW ~500 Da) binding to a large receptor/nanodisc complex can be low.

References

  • Kim, Y.C., et al. (2005). "Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor."[9] Biochemical Pharmacology, 70(2), 266-274.[9]

    • Key Data: Establishes MRS 2211 as a competitive antagonist with a pA2 of 6.3 and pIC50 of 5.97.[1]

  • Marteau, F., et al. (2003). "Pharmacological characterization of the human P2Y13 receptor." Molecular Pharmacology, 64(1), 104-112.

    • Key Data: Characterizes the agonist profile (2MeSADP) used as the tracer in binding assays.
  • von Kügelgen, I. (2006). "Pharmacological profiles of cloned mammalian P2Y-receptor subtypes." Pharmacology & Therapeutics, 110(3), 415-432.

    • Key Data: Comprehensive review of P2Y receptor pharmacology and antagonist selectivity.
  • Jacobson, K.A., et al. (2012). "P2Y receptors: current status of the field." Current Medicinal Chemistry, 19(21), 3563.

    • Key Data: Updates on MRS series antagonists and their structural biology context.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: MRS 2211 (P2Y13 Antagonist)

Executive Summary & Core Directive Status: Bioactive Research Chemical Primary Disposal Method: Chemical Incineration with Afterburner and Scrubber. Critical Prohibition: NEVER dispose of MRS 2211 or its residues down th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Status: Bioactive Research Chemical Primary Disposal Method: Chemical Incineration with Afterburner and Scrubber. Critical Prohibition: NEVER dispose of MRS 2211 or its residues down the drain. As a potent P2Y13 receptor antagonist, it poses a significant risk of biological activity in aquatic ecosystems.

Senior Scientist Warning – The "UN 2211" Trap: Do not confuse the catalog name MRS 2211 with the shipping code UN 2211 .

  • UN 2211 refers to "Polymeric Beads, Expandable" (a completely different industrial material).[1]

  • MRS 2211 (the drug) typically ships as "Non-Hazardous for Transport" or under generic codes like UN 3077 (Environmentally Hazardous Substance) depending on quantity. Always verify your specific vendor's Safety Data Sheet (SDS) Section 14.

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, you must understand what you are destroying. MRS 2211 contains functional groups (azo, nitro, chloro) that dictate specific incineration requirements to prevent the release of toxic byproducts (NOx, HCl).

PropertyDataDisposal Implication
Chemical Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium saltComplex organic salt; requires high-temp incineration.
Formula C₁₄H₁₀ClN₄Na₂O₈PContains Chlorine (Cl) , Nitrogen (N) , Phosphorus (P) .[2]
Combustion Byproducts Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride (HCl), Phosphorous oxides.Must be incinerated in a facility with a scrubber to neutralize acidic gases (HCl/NOx).
Solubility Water (up to 100 mM).High water solubility increases the risk of rapid environmental leaching if disposed of improperly.
Bioactivity Selective P2Y13 Antagonist.[2][3]Treat as Pharmaceutically Active Compound (PAC) waste.

Operational Disposal Workflows

Scenario A: Solid Waste (Pure Substance & Expired Stock)

Applicable to: Expired powder, residual solids in vials, and spill cleanup materials.

  • Segregation: Do not mix with oxidizers or strong acids. Keep in a dedicated "Solid Toxic/Bioactive Chemical" stream.

  • Primary Containment:

    • Keep the substance in its original glass/plastic vial if possible.

    • Place the vial into a clear, sealable secondary bag (e.g., Ziploc or Whirl-Pak).

  • Labeling:

    • Affix a hazardous waste tag.

    • Mandatory Fields: Full Chemical Name (no abbreviations), "P2Y13 Antagonist," and Hazard Checkbox: "Toxic/Irritant."

  • Disposal Action: Transfer to your facility's High-Temperature Incineration stream.

Scenario B: Liquid Waste (Aqueous & Solvent Solutions)

Applicable to: Cell culture media, assay buffers, and dissolved stock solutions.

  • Deactivation (Dilute Solutions < 1 µM):

    • While chemical deactivation (e.g., bleach) is common for biologics, chemical antagonists should generally NOT be bleached unless specified, as this can create unpredictable chlorinated byproducts.

    • Protocol: Collect directly into the "Aqueous Chemical Waste" carboy.

  • High Concentration Stocks (> 1 mM):

    • Do not dilute to drain.[4][5]

    • Collect in a separate "High Hazard" liquid waste container, often labeled "Blue Bin" or "Non-Halogenated Solvent" (if in DMSO) or "Aqueous Toxic" (if in water).

  • Container Compatibility: High-density polyethylene (HDPE) or glass carboys are suitable.

Scenario C: Contaminated Debris (The "Hidden" Waste)

Applicable to: Pipette tips, weigh boats, gloves, and bench paper.

  • Rule: Any item that has touched MRS 2211 is no longer trash; it is hazardous waste.

  • Protocol: Double-bag in thick (5 mil) yellow or orange hazardous waste bags. Tie off securely and place in the solid chemical waste drum.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of MRS 2211 based on its physical state and concentration.

MRS2211_Disposal Start Start: MRS 2211 Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Vials, Spill Debris) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Solutions, Media) StateCheck->Liquid Liquid Bagging Double Bag in Chem-Resistant Poly Solid->Bagging LabelSolid Label: 'Solid Chemical Waste' (Contains: P2Y13 Antagonist) Bagging->LabelSolid Incinerate High-Temp Incineration (w/ Scrubber for NOx/HCl) LabelSolid->Incinerate SolventCheck Solvent Base? Liquid->SolventCheck DMSO Organic/DMSO Stock Solution SolventCheck->DMSO DMSO/Ethanol Aqueous Aqueous/Buffer (Experimental Waste) SolventCheck->Aqueous Water/Media DMSO->Incinerate Halogenated/Non-Halogenated Stream Carboy Aqueous Chemical Waste Carboy Aqueous->Carboy Carboy->Incinerate Facility Pickup

Caption: Operational decision tree for segregating MRS 2211 waste streams to ensure compliance with environmental safety standards.

Emergency Procedures: Spill Management

If MRS 2211 is spilled in the laboratory, follow this Self-Validating Protocol :

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Cleanup:

    • Sweep/scoop material into a dedicated waste bag.

    • Clean the surface with water followed by a detergent solution.[4]

    • Validation: The area is considered clean only when no visible colored residue (MRS 2211 is often pigmented due to the azo group) remains on the surface or wipes.

  • Disposal: Treat all cleanup materials as Scenario A (Solid Waste) .

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management. Retrieved from [Link]

  • Kim, Y.C., et al. (2005). Synthesis and Structure-Activity Relationships of Pyridoxal-6-azophenyl-2',4'-disulfonic Acid Derivatives as P2 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Handling

Operational Safety Guide: Handling MRS 2211 (P2Y13 Antagonist)

Executive Summary & Biological Context MRS 2211 (2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt) is a highly selective, competitive antagonist of the P2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

MRS 2211 (2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt) is a highly selective, competitive antagonist of the P2Y13 purinergic receptor (pIC50 = 5.97).[1][2]

Why This Matters for Safety: While standard Safety Data Sheets (SDS) often classify research compounds as "Caution: Substance not fully tested," a Senior Application Scientist must interpret the biological mechanism to assess risk. P2Y13 receptors regulate ADP-induced signaling, influencing platelet aggregation, neuroprotection, and immune cell (mast cell) degranulation. Accidental exposure does not just cause "irritation"; it can systemicly alter purinergic signaling pathways.

This guide treats MRS 2211 as a potent bioactive compound , prioritizing protection against inhalation (solid state) and transdermal absorption (liquid state, specifically in DMSO).

Risk Assessment & Hazard Identification

Physical & Chemical Properties[3][4][5][6]
  • Appearance: Dark red solid/powder.

  • Solubility: Water (up to 70 mM), DMSO.

  • Stability: Hygroscopic; store desiccated at -20°C. Protect from light.

The "Trojan Horse" Risk (DMSO Solubilization)

The most critical safety failure in handling MRS 2211 occurs during solubilization.

  • The Hazard: MRS 2211 is frequently dissolved in Dimethyl Sulfoxide (DMSO) for biological assays.

  • The Mechanism: DMSO is an amphipathic solvent that rapidly penetrates human skin, carrying dissolved solutes (MRS 2211) directly into the bloodstream.

  • The Failure Point: Standard laboratory nitrile gloves have poor chemical resistance to DMSO , often degrading or allowing permeation in <5 minutes.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling MRS 2211 to ensure zero physiological uptake.

Activity PhaseRespiratory ProtectionHand ProtectionEye/Body ProtectionRationale (Causality)
Solid Handling (Weighing/Aliquot)N95/P100 Respirator (if outside hood) or Fume Hood (Sash <18")Double Nitrile (Standard 4-5 mil)Safety Goggles + Lab Coat (Buttoned)Prevents inhalation of micronized dust. Double nitrile suffices for dry solids.
Solubilization (Adding DMSO)Fume Hood Required Laminate / Silver Shield® (Under) + Nitrile (Over)Safety Goggles + Lab Coat + Sleeve Guards CRITICAL: Standard nitrile is permeable to DMSO. Laminate liners prevent transdermal drug delivery.
Aqueous Dilution (Cell Culture)Standard Lab VentilationSingle Nitrile Safety Glasses + Lab CoatOnce diluted <0.1% DMSO in media, permeation risk drops; standard BSL-1/2 protocols apply.
Spill Cleanup (Dry/Liquid)P100 Respirator + Fume HoodDouble Nitrile (Dry) or Laminate (DMSO spill)Goggles + ApronHigh concentration exposure risk during cleanup.

Operational Protocol: Safe Solubilization Workflow

Objective: Prepare a 10 mM stock solution in DMSO without exposure.

Step 1: Preparation (The "Cold" Zone)
  • Calculate the required volume of DMSO before opening the vial.

    • Formula: Volume (µL) = [Mass (mg) / Molecular Weight (474.66)] × 100,000.

  • Equip PPE: Don Silver Shield/Laminate gloves first, then pull standard nitrile gloves over them for dexterity.

  • Warm the MRS 2211 vial to Room Temperature (RT) in a desiccator before opening to prevent water condensation (hydrolysis risk).

Step 2: Solubilization (The "Hot" Zone)
  • Place the vial inside the Chemical Fume Hood.

  • Add the calculated DMSO volume slowly down the side of the vial.

  • Vortexing: Cap tightly. Vortex in short bursts.

    • Safety Check: Ensure the vial cap is chemically resistant to DMSO (Polypropylene/Phenolic).

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Use amber tubes to protect from light.

Step 3: Decontamination
  • Wipe the exterior of the stock vials with 70% Ethanol (Note: Ethanol does not neutralize the drug, it physically removes residues).

  • Remove outer nitrile gloves inside the hood and discard as hazardous waste.

  • Keep inner laminate gloves on until the vial is returned to -20°C storage.

Visualization: Solubilization Logic Flow

G Start Solid MRS 2211 (Dark Red Powder) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate PPE_Check PPE CHECK: Don Laminate Gloves Equilibrate->PPE_Check Solvent Add DMSO (Fume Hood Only) PPE_Check->Solvent Safe to Proceed Vortex Vortex & Dissolve Solvent->Vortex Aliquot Aliquot & Freeze (-20°C, Dark) Vortex->Aliquot

Figure 1: Safe solubilization workflow emphasizing the critical PPE checkpoint before solvent introduction.

Biological Mechanism & Exposure Consequence[7][8][9]

Understanding the mechanism reinforces the need for safety. MRS 2211 blocks the P2Y13 receptor.[2][3] In a laboratory exposure event, this antagonism can disrupt physiological ADP signaling.

P2Y13_Pathway ADP Extracellular ADP Receptor P2Y13 Receptor (Gi-coupled) ADP->Receptor Activates MRS MRS 2211 (Inhibitor) MRS->Receptor BLOCKS (Antagonist) AC Adenylyl Cyclase Receptor->AC Inhibits (Gi) Effect Physiological Output: Platelet Aggregation Neuroprotection IL-33 Release Receptor->Effect Modulates cAMP cAMP Levels AC->cAMP Reduces

Figure 2: MRS 2211 Mechanism of Action. Blocking P2Y13 disrupts downstream cAMP signaling and physiological responses.

Disposal & Spill Management[11]

Waste Classification

MRS 2211 solutions should be treated as Hazardous Chemical Waste .

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in hazardous waste bags (e.g., yellow bags).

  • Liquid Waste: Collect in a dedicated "Bioactive/Toxic Organic" waste stream. Do NOT pour down the sink.

Spill Cleanup Procedure
  • Evacuate the immediate area if dust is airborne.

  • Don PPE: Double nitrile gloves (for solid) or Laminate gloves (for DMSO solution).

  • Containment:

    • Solid: Cover with wet paper towels (water) to prevent dust generation, then wipe up.

    • Liquid: Absorb with vermiculite or chemical spill pads.

  • Cleaning: Clean the surface with a detergent solution followed by water.

References

  • Kim, Y.C., et al. (2005).[2] Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Biochemical Pharmacology, 70(2), 266-274. Retrieved from [Link]

  • Kimberly-Clark Professional. (n.d.). Chemical Resistance Guide for Nitrile Gloves (DMSO Permeation Data). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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